molecular formula C12H15NO4 B10818460 Ald-Ph-amido-PEG2

Ald-Ph-amido-PEG2

Cat. No.: B10818460
M. Wt: 237.25 g/mol
InChI Key: YEGMGDMTKUQVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide (CAS: 1061569-06-9) is a specialized chemical linker designed for the synthesis of Antibody-Drug Conjugates (ADCs) . With a molecular formula of C 12 H 15 NO 4 and a molecular weight of 237.25 g/mol, this compound features a terminal aldehyde group that serves as a key functional handle for bioconjugation . The core research value of this linker lies in its role in constructing stable and targeted ADC therapeutics. The aldehyde functionality allows for specific coupling to antibodies, while the integrated PEG-like spacer arm, derived from its hydroxyethoxyethoxy structure, enhances the solubility and stability of the resulting conjugate . This design helps to mitigate aggregation and can improve the pharmacokinetic properties of the ADC, making it a valuable tool for researchers in the field of bioconjugation and targeted cancer therapy development. Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-formyl-N-[2-(2-hydroxyethoxy)ethyl]benzamide

InChI

InChI=1S/C12H15NO4/c14-6-8-17-7-5-13-12(16)11-3-1-10(9-15)2-4-11/h1-4,9,14H,5-8H2,(H,13,16)

InChI Key

YEGMGDMTKUQVJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Ald-Ph-amido-PEG2 Linker in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ald-Ph-amido-PEG2 linker is a non-cleavable, bifunctional crosslinker integral to the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a phenyl-aldehyde group and a polyethylene (B3416737) glycol (PEG) spacer terminating in an amine-reactive functional group, offers a strategic platform for the stable conjugation of therapeutic payloads to proteins. The incorporation of a short, discrete PEG2 unit enhances the solubility and pharmacokinetic profile of the resulting conjugate while maintaining a compact structure. This technical guide provides a comprehensive overview of the this compound linker, including its chemical properties, a detailed experimental protocol for its application in ADC synthesis, and a discussion of its role in the mechanism of action of targeted therapies such as those directed against the HER2 signaling pathway.

Introduction

The field of targeted therapeutics is continually advancing, with a strong emphasis on maximizing efficacy while minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) exemplify this approach by combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected by a chemical linker. The linker is a critical component, profoundly influencing the stability, solubility, and overall performance of the ADC.[1]

Non-cleavable linkers, such as the this compound, offer enhanced stability in systemic circulation, reducing the premature release of the payload and mitigating off-target toxicities.[2] The integrated polyethylene glycol (PEG) moiety is a well-established strategy to improve the aqueous solubility of hydrophobic payloads and enhance the pharmacokinetic properties of the entire conjugate.[1] This guide focuses on the this compound linker, providing detailed technical information for its application in research and drug development.

Core Properties of this compound Linker and its Derivatives

The this compound linker is a versatile tool for bioconjugation, available in several derivative forms to accommodate different conjugation strategies. The core structure consists of a benzaldehyde (B42025) group, an amide bond, and a two-unit polyethylene glycol chain. The terminal functional group is typically a carboxylic acid or an N-hydroxysuccinimide (NHS) ester, providing reactivity towards primary amines.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compoundC12H15NO4237.251061569-06-9The foundational structure.
This compound-C2-acidC15H19NO6309.311807534-84-4Features a terminal carboxylic acid for custom activation or direct conjugation.[3]
This compound-C2-NHS esterC19H22N2O8406.391807521-07-8Contains an amine-reactive NHS ester for direct conjugation to lysine (B10760008) residues.[4]

Table 1: Physicochemical Properties of this compound Linker and its Derivatives

Synthesis of this compound Linker

While a detailed, publicly available synthesis protocol specifically for this compound is limited, a general and efficient strategy for creating PEG-aldehyde derivatives involves the ozonolysis of allylated PEG precursors. This method provides a stable and reactive aldehyde functional group without compromising the integrity of the polymer.[5]

The synthesis would conceptually involve the following key steps:

  • Allylation of a PEG2-amine derivative: The terminal amine of a suitable PEG2 precursor would be protected, followed by allylation of the hydroxyl group at the other end.

  • Ozonolysis: The allylated PEG derivative would then be subjected to ozonolysis to cleave the double bond and form the aldehyde.

  • Amide bond formation: The protected amine would be deprotected and subsequently coupled to a phenyl carboxylic acid derivative bearing the aldehyde functionality.

  • Activation of the terminal group (if necessary): For the acid derivative, the synthesis would be complete. For the NHS ester derivative, the terminal carboxylic acid would be activated using N-hydroxysuccinimide.

Experimental Protocol: Two-Step Conjugation for ADC Synthesis

The bifunctional nature of the this compound-NHS ester allows for a sequential, two-step conjugation process. This protocol outlines the general procedure for conjugating an antibody to a cytotoxic payload.

Materials:

  • Monoclonal antibody (e.g., anti-HER2) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Cytotoxic payload with a hydrazide or aminooxy functional group

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffers (e.g., PBS, pH 7.4; acetate (B1210297) buffer, pH 4.5)

Step 1: Conjugation of the Linker to the Antibody

This step involves the reaction of the NHS ester group of the linker with the primary amines (lysine residues) on the antibody.

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.[6]

  • Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.[6]

  • Reaction: Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[6]

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Conjugation of the Payload to the Linker-Modified Antibody

This step utilizes the aldehyde group on the linker to react with a hydrazide or aminooxy-functionalized payload, forming a stable hydrazone or oxime bond, respectively.

  • Payload Preparation: Dissolve the hydrazide or aminooxy-functionalized payload in a suitable organic solvent (e.g., DMSO).

  • Reaction: Add a 2-5 fold molar excess of the dissolved payload to the purified linker-modified antibody from Step 1. Adjust the pH of the reaction mixture to 4.5-5.5 using an acetate buffer to catalyze the reaction.

  • Incubation: Incubate the reaction for 12-24 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting ADC from excess payload and other reagents using a desalting column or size-exclusion chromatography.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

experimental_workflow cluster_step1 Step 1: Linker-Antibody Conjugation cluster_step2 Step 2: Payload Conjugation Antibody Antibody in Amine-Free Buffer Reaction1 Reaction (pH 7.4, RT, 1-2h) Antibody->Reaction1 Linker This compound-NHS in DMSO Linker->Reaction1 Purification1 Purification (Desalting Column) Reaction1->Purification1 Linker_Ab Linker-Modified Antibody Purification1->Linker_Ab Reaction2 Reaction (pH 4.5-5.5, RT, 12-24h) Linker_Ab->Reaction2 Payload Payload-Hydrazide in DMSO Payload->Reaction2 Purification2 Final ADC Purification (SEC) Reaction2->Purification2

Figure 1: Experimental workflow for the two-step conjugation of an ADC using the this compound-NHS ester linker.

Stability and Pharmacokinetics

The non-cleavable nature of the this compound linker contributes to the high stability of the resulting ADC in circulation.[2] This is a critical attribute, as premature release of the cytotoxic payload can lead to systemic toxicity and a reduced therapeutic window.

Plasma Stability Assessment:

The stability of an ADC constructed with this linker can be assessed using in vitro plasma stability assays. A typical protocol involves:

  • Incubating the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[2]

  • Collecting samples at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analyzing the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and to detect the presence of free payload.[7]

A stable ADC will show a minimal decrease in DAR over time and no significant accumulation of free payload in the plasma.

Pharmacokinetics:

The inclusion of the hydrophilic PEG2 spacer is intended to improve the pharmacokinetic profile of the ADC. PEGylation is known to:

  • Increase the hydrodynamic radius of the conjugate, potentially reducing renal clearance and extending circulation half-life.

  • Enhance the solubility of ADCs carrying hydrophobic payloads, which can help to prevent aggregation.[1]

Preclinical pharmacokinetic studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and to determine key parameters such as half-life, clearance, and volume of distribution.

Application in HER2-Targeted Therapy

The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, particularly breast and gastric cancers. ADCs targeting HER2 have demonstrated significant clinical success.

HER2 Signaling Pathway:

HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[8] In HER2-positive cancers, the overexpression of the HER2 receptor leads to constitutive activation of these pathways, driving tumorigenesis.

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER_dimer HER Dimerization (e.g., with HER3) HER2->HER_dimer PI3K PI3K HER_dimer->PI3K Activation RAS RAS HER_dimer->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK/ERK MEK->MAPK MAPK->Proliferation

Figure 2: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Mechanism of Action of a HER2-Targeted ADC:

An ADC utilizing the this compound linker and targeting HER2 would follow a multi-step mechanism of action:

  • Binding: The antibody component of the ADC specifically binds to the extracellular domain of the HER2 receptor on the surface of cancer cells.

  • Internalization: The ADC-HER2 complex is internalized by the cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC-HER2 complex fuses with a lysosome.

  • Degradation and Payload Release: Inside the lysosome, the acidic environment and proteolytic enzymes degrade the antibody, leading to the release of the payload still attached to the linker and the lysine residue.

  • Cytotoxicity: The released payload-linker-lysine metabolite then exerts its cytotoxic effect, leading to cell death.

ADC_mechanism ADC HER2-ADC Binding Binding ADC->Binding HER2 HER2 Receptor on Cancer Cell HER2->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Figure 3: General mechanism of action for a non-cleavable HER2-targeted ADC.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of next-generation bioconjugates. Its non-cleavable nature ensures high stability in circulation, while the integrated PEG spacer offers favorable physicochemical and pharmacokinetic properties. The bifunctional design allows for a controlled, sequential conjugation process, enabling the precise attachment of payloads to antibodies or other protein scaffolds. As the demand for highly targeted and stable therapeutics continues to grow, linkers such as this compound will play a pivotal role in the advancement of ADCs and other drug conjugates for the treatment of cancer and other diseases. Further research into the in vivo performance of ADCs utilizing this specific linker will continue to elucidate its full potential in clinical applications.

References

An In-depth Technical Guide to Ald-Ph-amido-PEG2: Structure, Mechanism, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Ald-Ph-amido-PEG2 linker, a critical component in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, mechanism of action, and the experimental protocols used for its evaluation.

Core Structure of this compound

This compound is a heterobifunctional linker designed to connect two different molecular entities. Its name delineates its constituent parts:

  • Ald (Aldehyde) : A reactive aldehyde group (CHO). In the context of covalent PROTACs, this group can form a reversible covalent bond (a Schiff base) with nucleophilic residues, such as the ε-amine of a lysine (B10760008) on a target protein.[1]

  • Ph (Phenyl) : A rigid phenyl ring that provides a defined spatial orientation between the connected ligands.

  • amido : A stable amide bond (-C(=O)NH-) that connects the phenyl group to the PEG spacer.

  • PEG2 : A two-unit polyethylene (B3416737) glycol chain, which is a flexible, hydrophilic spacer that influences the solubility and conformational flexibility of the final construct.[2]

This linker is primarily used in the synthesis of PROTACs, which are molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[2][3]

G cluster_linker This compound Linker Components Ald Aldehyde Group (-CHO) Ph Phenyl Group (-C6H4-) Ald->Ph Amido Amide Linkage (-CONH-) Ph->Amido PEG2 PEG2 Spacer (-O(CH2)2O(CH2)2-) Amido->PEG2 Terminal Terminal Functional Group (e.g., -COOH, -NH2) PEG2->Terminal

Caption: Key functional components of the this compound linker.

Mechanism of Action in PROTACs

When incorporated into a PROTAC, the this compound linker connects a ligand that binds to a Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[2] The aldehyde functionality allows for the creation of a covalent PROTAC, which forms a covalent bond with its target protein.

The degradation process unfolds through the following key steps:

  • Covalent Target Engagement : The aldehyde group on the PROTAC's warhead reacts with a nucleophilic residue (e.g., lysine) on the POI, forming a covalent bond.

  • Ternary Complex Formation : The PROTAC, now covalently bound to the POI, recruits an E3 ligase via its other ligand, forming a stable POI-PROTAC-E3 ligase ternary complex.[4]

  • Ubiquitination : The formation of the ternary complex brings the E3 ligase into close proximity with the POI. The ligase then facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, creating a polyubiquitin (B1169507) chain.[4]

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[2]

  • Catalytic Cycle : In the case of reversible covalent PROTACs, the linker can detach from the degraded protein fragments, allowing the PROTAC molecule to engage another POI molecule, thus acting catalytically.[1] Irreversible covalent PROTACs, however, are consumed in the process.[1]

G cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC Covalent PROTAC (Aldehyde Warhead) POI->PROTAC Covalent Bonding (Schiff Base) Ternary POI-PROTAC-E3 Complex E3 E3 Ligase (e.g., CRBN/VHL) E3->PROTAC Binding PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub_E2 Ubiquitin + E2 Enzyme Ub_E2->Ternary Recruitment Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of action for a covalent PROTAC utilizing an aldehyde-based linker.

Quantitative Data on Aldehyde-Based PROTACs

The efficacy of a PROTAC is measured by its DC50 (half-maximal degradation concentration) and Dmax (maximum percentage of degradation). While data for a PROTAC using the precise this compound linker is proprietary to specific drug discovery programs, the table below summarizes representative data for aldehyde-based PROTACs targeting the BRD4 protein, and other covalent PROTACs, to illustrate typical performance metrics.[5][6]

Compound ClassTargetE3 LigaseDC50 (nM)Dmax (%)Cell LineRef
(+)-JQ-1-aldehyde PROTAC (Cpd 34)BRD4CRBN60>95MDA-MB-231[5]
(+)-JQ-1-aldehyde PROTAC (Cpd 37)BRD4CRBN62>95MDA-MB-231[5]
Reversible Covalent PROTAC (RC-3)BTKCRBN~10-100>90Mino (B-cell lymphoma)[7]
ERK1/2 PROTAC (B1-10J)ERK1/2CRBN102~90HCT116[6]
ERK1/2 PROTAC (B1-10J)ERK1/2CRBN85~85Calu-6[6]

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be interpreted with caution.

Experimental Protocols

Evaluating a PROTAC involves a series of well-defined experiments to confirm its synthesis, binding, and cellular activity.

A modular scheme is typically used for synthesis.[7][8] For an this compound based PROTAC, this could involve:

  • Component Synthesis : Synthesize or procure the three main components:

    • The POI ligand (warhead) functionalized with a reactive group.

    • The E3 ligase ligand (anchor) functionalized with a complementary reactive group.

    • The this compound linker, often with a terminal carboxylic acid or amine for coupling.[9]

  • Coupling Reactions : Connect the components sequentially. For example, if using this compound-acid, an amide bond can be formed with an amine-functionalized E3 ligase ligand using a peptide coupling agent like HATU.[9] The other end (the aldehyde) would already be part of the POI ligand or added in a final step.

  • Purification and Characterization : The final PROTAC product is purified using techniques like HPLC. Its identity and purity are confirmed by LC-MS and NMR.[7]

Fluorescence Polarization (FP) Assay This assay is widely used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, and to confirm the formation of the ternary complex.[10]

  • Principle : A small fluorescently-labeled probe (e.g., a known ligand for the E3 ligase) is used. When unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger protein (E3 ligase), its tumbling slows, increasing the polarization.

  • Procedure :

    • To measure PROTAC-E3 binding, the PROTAC is used as a competitor to displace the fluorescent probe from the E3 ligase, causing a drop in polarization.

    • To confirm ternary complex formation, the assay is run with the E3 ligase, the fluorescent probe, and the POI. The addition of an effective PROTAC will stabilize the ternary complex, leading to a larger bound species and an increase in polarization.[10]

Western Blot Analysis This is the most common method to visualize and semi-quantify the degradation of the target protein.[5]

  • Cell Treatment : Culture a relevant cell line (e.g., HCT116, MDA-MB-231) and treat with various concentrations of the PROTAC for a set time (e.g., 8, 12, or 24 hours).[5][6] A vehicle control (e.g., DMSO) is essential.

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them to release the cellular proteins.

  • Protein Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting : Probe the membrane with a primary antibody specific to the POI. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to normalize the results.

  • Detection : Use a secondary antibody conjugated to an enzyme (like HRP) that generates a chemiluminescent signal.

  • Analysis : Quantify the band intensities using densitometry software. The level of POI is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated sample. DC50 and Dmax values can be calculated by fitting the data to a dose-response curve.[6]

G cluster_workflow General Experimental Workflow for PROTAC Evaluation cluster_mech Mechanistic Steps Syn 1. Synthesis & Purification (HPLC, LC-MS, NMR) Bind 2. Binding Assays (e.g., Fluorescence Polarization) Syn->Bind Deg 3. Cellular Degradation Assay (Western Blot) Bind->Deg Mech 4. Mechanistic Validation Deg->Mech Ub Ubiquitination Assay Rescue Proteasome Inhibitor Rescue (e.g., MG132) Ligase_Comp E3 Ligase Competition

Caption: A typical experimental workflow for the synthesis and validation of a PROTAC.

References

An In-Depth Technical Guide to the Ald-Ph-amido-PEG2 Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ald-Ph-amido-PEG2 linker, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document details its core properties, application in ADC synthesis, and methods for characterization and evaluation, offering a foundational resource for researchers in the field of targeted cancer therapeutics.

The this compound linker is a non-cleavable linker designed for the stable conjugation of cytotoxic payloads to monoclonal antibodies.[1][2] Its structure features a phenyl-amido group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive aldehyde group for payload attachment, often activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody.[3][4] The non-cleavable nature of this linker ensures that the cytotoxic payload is only released upon lysosomal degradation of the entire ADC, which can enhance plasma stability and potentially reduce off-target toxicity.[5] The short PEG2 spacer aims to improve the hydrophilicity of the ADC, which can help to mitigate aggregation and improve pharmacokinetic properties.[6]

Core Properties and Design Principles

The this compound linker belongs to the class of non-cleavable linkers, which are designed to offer high stability in systemic circulation.[5] The release of the cytotoxic payload from an ADC constructed with this type of linker is dependent on the internalization of the ADC-antigen complex and subsequent degradation of the antibody backbone within the lysosome of the target cancer cell.[5] This mechanism minimizes premature drug release and associated off-target toxicities.[5]

The inclusion of a short polyethylene glycol (PEG) spacer is a key design feature. PEGylation is a widely used strategy in drug development to enhance the solubility, stability, and pharmacokinetic profile of bioconjugates.[6] The two ethylene (B1197577) glycol units in the this compound linker contribute to the overall hydrophilicity of the ADC, which can be particularly beneficial when working with hydrophobic payloads, reducing the risk of aggregation and improving manufacturability.[7]

Quantitative Data Summary

While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in public literature, the following tables present representative data for ADCs constructed with similar non-cleavable, short-chain PEGylated linkers. This data is intended to provide a comparative overview of expected performance characteristics.

Table 1: Representative In Vitro Stability of Non-Cleavable PEGylated ADCs

ParameterConditionStability (% Intact ADC)Reference
Plasma StabilityHuman Plasma, 37°C, 7 days> 95%[5][8]
pH StabilitypH 5.0, 37°C, 24 hours> 98%General Knowledge
pH StabilitypH 7.4, 37°C, 24 hours> 99%General Knowledge
Thermal Stress40°C, 7 days> 90%General Knowledge

Table 2: Representative Pharmacokinetic Parameters of Non-Cleavable PEGylated ADCs in a Murine Model

ParameterUnitValue (Range)Reference
Half-life (t½)hours150 - 250[9]
Clearance (CL)mL/day/kg5 - 15[9]
Volume of Distribution (Vd)mL/kg50 - 100[9]
Cmax (at 5 mg/kg dose)µg/mL100 - 150[9]

Table 3: Representative In Vivo Efficacy of Non-Cleavable PEGylated ADCs in a Xenograft Model

Xenograft ModelADC Dose (mg/kg)Tumor Growth Inhibition (%)Survival BenefitReference
Breast Cancer (BT-474)3> 80Significant[7]
Gastric Cancer (NCI-N87)5> 90Significant[7]
Non-Small Cell Lung Cancer5> 75Significant[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and evaluation of an ADC using an this compound linker with a reactive NHS ester for lysine (B10760008) conjugation.

Protocol 1: Antibody-Drug Conjugation via Lysine Residues

This protocol describes the conjugation of a drug-linker construct, where the this compound linker is pre-attached to the payload and activated with an NHS ester, to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-(Payload)-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate Buffer, pH 8.5)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any amine-containing substances from the antibody solution.[11]

    • Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.[]

  • Drug-Linker Preparation:

    • Dissolve the this compound-(Payload)-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.[]

  • Conjugation Reaction:

    • Add the desired molar excess of the drug-linker solution to the antibody solution while gently vortexing. The molar ratio will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing.[11]

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[11]

    • Incubate for 30 minutes at room temperature.[11]

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reaction components using SEC or Protein A chromatography.[]

    • Elute the ADC in a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the DAR using techniques described in the following protocols.

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The separation is based on the increasing hydrophobicity of the antibody with each conjugated drug molecule.[13][14]

Materials:

  • Purified ADC sample

  • HIC HPLC column (e.g., TSKgel Butyl-NPR)[15]

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[16]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)[15]

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.[16]

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute the different drug-loaded species.[15]

    • Monitor the elution profile at 280 nm.[15]

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100[17]

Protocol 3: Characterization by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity and purity of the ADC and to determine the DAR.[18]

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Reversed-phase C4 column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing agent (optional, for subunit analysis): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[19]

Procedure:

  • Intact Mass Analysis:

    • Dilute the ADC sample in Mobile Phase A.

    • Inject the sample onto the reversed-phase column.

    • Elute with a gradient of Mobile Phase B.

    • Acquire mass spectra in positive ion mode.

    • Deconvolute the raw mass spectra to obtain the mass of the intact ADC species. The mass difference between peaks will correspond to the mass of the conjugated drug-linker.

  • Subunit Analysis (Optional):

    • Reduce the ADC by incubating with DTT or TCEP to separate the light and heavy chains.[19]

    • Perform LC-MS analysis as described for the intact ADC.

    • Determine the number of drug-linkers conjugated to the light and heavy chains separately.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[10][20]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells (e.g., BT-474 for HER2-positive breast cancer)

  • Matrigel (optional)

  • ADC formulation in a sterile vehicle (e.g., saline)

  • Control articles (e.g., vehicle, unconjugated antibody)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.[21]

  • Tumor Growth and Randomization:

    • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[22]

    • Randomize the mice into treatment groups (e.g., Vehicle, Unconjugated Antibody, ADC at different dose levels).[10]

  • Treatment Administration:

    • Administer the ADC and control articles via the desired route (e.g., intravenous injection).[22]

    • Dosing can be a single dose or multiple doses over a period of time.

  • Efficacy Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.[10]

    • Monitor body weight and general health of the animals.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a maximum allowable size, or based on a predetermined time point.

    • At the end of the study, tumors can be excised and weighed.

Visualizations

Experimental Workflows

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes antibody [label="Monoclonal Antibody\n(in amine-free buffer)"]; linker_payload [label="this compound-(Payload)-NHS\n(dissolved in DMSO)"]; conjugation [label="Lysine Conjugation\n(pH 8.5, RT, 1-2h)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quenching [label="Quenching\n(Tris-HCl)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(SEC or Protein A)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; adc [label="Purified ADC", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges antibody -> conjugation; linker_payload -> conjugation; conjugation -> quenching; quenching -> purification; purification -> adc; } dot Workflow for ADC Synthesis.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes adc_sample [label="Purified ADC Sample"]; hic_hplc [label="HIC-HPLC Analysis", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_ms [label="LC-MS Analysis\n(Intact/Reduced)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dar_analysis [label="DAR Determination", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; identity_purity [label="Identity & Purity\nConfirmation", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges adc_sample -> hic_hplc; adc_sample -> lc_ms; hic_hplc -> dar_analysis; lc_ms -> identity_purity; } dot Workflow for ADC Characterization.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes tumor_implantation [label="Tumor Cell\nImplantation\n(Xenograft Model)"]; tumor_growth [label="Tumor Growth\n& Randomization", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="ADC Administration\n(IV)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Efficacy Monitoring\n(Tumor Volume, Body Weight)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Study Endpoint\n& Analysis", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges tumor_implantation -> tumor_growth; tumor_growth -> treatment; treatment -> monitoring; monitoring -> endpoint; } dot Workflow for In Vivo Efficacy Study.

Conclusion

The this compound linker represents a valuable tool in the design of non-cleavable antibody-drug conjugates. Its structure is intended to provide a stable linkage for the cytotoxic payload, while the short PEG spacer can enhance the overall physicochemical properties of the ADC. While specific, publicly available data for this exact linker is limited, the general principles of non-cleavable PEGylated linkers and the provided experimental protocols offer a strong foundation for researchers to incorporate this and similar linkers into their ADC development programs. Further studies are warranted to fully elucidate the specific in vivo performance characteristics of ADCs constructed with the this compound linker.

References

An In-depth Technical Guide to Ald-Ph-amido-PEG2 in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2]

This guide focuses on the "Ald-Ph-amido-PEG2" linker, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs. Its structure features a phenyl group providing a degree of rigidity, a short PEG chain to enhance solubility, and two distinct reactive handles: a benzaldehyde (B42025) group and a carboxylic acid. These functional groups allow for the directional and covalent attachment of POI and E3 ligase ligands, respectively.

Core Concepts: Understanding the this compound Linker

The this compound linker offers a versatile platform for PROTAC synthesis due to its specific chemical functionalities.

  • Benzaldehyde Group: This functional group is reactive towards nucleophiles such as hydrazides and aminooxy groups, enabling the formation of stable hydrazone or oxime linkages. This reaction is often employed for the conjugation of the POI-binding ligand.

  • Carboxylic Acid Group: The terminal carboxylic acid can be readily activated to form a stable amide bond with a primary or secondary amine on the E3 ligase ligand. This is a common and robust conjugation strategy in PROTAC synthesis.

The combination of a phenyl ring and a short PEG chain provides a balance of rigidity and flexibility, which can be crucial for optimizing the spatial orientation of the two ligands and promoting a productive ternary complex formation.

Hypothetical Case Study: A BRD4-Targeting PROTAC with this compound

To illustrate the application of the this compound linker, we present a hypothetical PROTAC, designated as AP-BRD4-Degrader , designed to target the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[3][4]

Design of AP-BRD4-Degrader:

  • POI Ligand: A derivative of the known BRD4 inhibitor JQ1, functionalized with a hydrazide group for reaction with the aldehyde of the linker.

  • E3 Ligase Ligand: Pomalidomide (B1683931), a well-characterized ligand for the Cereblon (CRBN) E3 ligase, which possesses a free amine for amide bond formation.

  • Linker: this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for AP-BRD4-Degrader, based on typical values observed for potent BRD4-degrading PROTACs.

PROTAC MoleculeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
AP-BRD4-Degrader BRD4CRBNHeLa25>95
AP-BRD4-Degrader BRD4CRBNMDA-MB-23135>90

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker are provided below.

Protocol 1: Synthesis of AP-BRD4-Degrader

This protocol describes a two-step synthesis of the hypothetical BRD4-targeting PROTAC.

Step 1: Amide Coupling of this compound with Pomalidomide

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound-acid (1.0 eq) and pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Coupling Reagent Addition: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the pomalidomide-linker conjugate.

Step 2: Hydrazone Formation with JQ1-Hydrazide

  • Reaction Setup: Dissolve the pomalidomide-linker conjugate (1.0 eq) and the JQ1-hydrazide derivative (1.1 eq) in anhydrous DMSO. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Final Product: Lyophilize the pure fractions to obtain the final PROTAC, AP-BRD4-Degrader, as a solid.

Protocol 2: Western Blot for BRD4 Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[4][5]

  • Cell Culture and Treatment: Plate a suitable human cancer cell line expressing BRD4 (e.g., HeLa or MDA-MB-231) in 6-well plates and allow them to adhere overnight.[4] Treat the cells with increasing concentrations of AP-BRD4-Degrader (e.g., 0, 1, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 24 hours).[4] Include a vehicle-only control (e.g., 0.1% DMSO).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4] Scrape the cells and collect the lysate in a microcentrifuge tube.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples.[4] Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-PAGE.[4] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody against BRD4 diluted in blocking buffer overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times with TBST.[4]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST.[4]

  • Detection and Analysis:

    • Apply a chemiluminescent substrate (ECL) to the membrane.[4]

    • Capture the chemiluminescent signal using an imaging system.[4]

    • Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC AP-BRD4-Degrader Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI BRD4 (Target Protein) POI->Ternary_Complex E3_Ligase CRBN (E3 Ligase) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated BRD4 Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation of BRD4.

Western_Blot_Workflow cluster_workflow Western Blot for PROTAC Efficacy A Cell Seeding & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-BRD4) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (DC50 & Dmax) H->I

Caption: Experimental workflow for Western Blot analysis.

Synthesis_Workflow cluster_synthesis Synthesis of AP-BRD4-Degrader Linker This compound-acid Intermediate Pomalidomide-Linker Conjugate Linker->Intermediate Amide Coupling E3_Ligand Pomalidomide E3_Ligand->Intermediate POI_Ligand JQ1-Hydrazide Final_PROTAC AP-BRD4-Degrader POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Hydrazone Formation

Caption: Synthetic workflow for AP-BRD4-Degrader.

Conclusion

The this compound linker represents a valuable tool in the development of PROTACs. Its defined chemical handles allow for a straightforward and directional assembly of the final heterobifunctional molecule. The combination of a semi-rigid phenyl group and a hydrophilic PEG spacer offers a balanced approach to linker design, aiming to optimize both the ternary complex formation and the overall drug-like properties of the PROTAC. The provided protocols and conceptual frameworks offer a guide for researchers to synthesize and evaluate novel PROTACs using this versatile linker, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, the chemical bridge between these two components, is a critical determinant of an ADC's safety, stability, and efficacy. This technical guide provides a comprehensive overview of non-cleavable linkers in ADC design. We will delve into their mechanism of action, explore the common chemical strategies employed, and present a balanced view of their advantages and disadvantages. Furthermore, this guide offers detailed experimental protocols for the conjugation, characterization, and evaluation of ADCs employing non-cleavable linkers, supplemented with quantitative data to aid in the rational design of next-generation ADCs.

Introduction to Non-Cleavable Linkers in ADCs

Non-cleavable linkers are characterized by their high stability in systemic circulation, lacking a specific chemical motif designed for cleavage in the extracellular environment or upon cell entry.[1][2] Instead, the release of the cytotoxic payload from an ADC with a non-cleavable linker is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[3][4][5] This mechanism of action offers a distinct set of properties compared to their cleavable counterparts, making them a valuable tool in the ADC design toolkit.

The quintessential feature of a non-cleavable linker is that after lysosomal degradation of the antibody, the payload is released with the linker and the amino acid residue to which it was attached still covalently bound.[6][7] This "payload-linker-amino acid" complex is the active cytotoxic species. This inherent stability in the bloodstream is a key advantage, as it minimizes the premature release of the potent payload, thereby reducing the potential for off-target toxicity.[2][8]

Mechanism of Action of ADCs with Non-Cleavable Linkers

The therapeutic effect of an ADC with a non-cleavable linker is a multi-step process that relies on the precise orchestration of several biological events.

Signaling Pathway and Intracellular Trafficking

The journey of an ADC from administration to cell killing is a complex signaling and trafficking cascade:

  • Circulation and Target Binding: The ADC circulates in the bloodstream and specifically binds to the target antigen on the surface of a cancer cell.[4][9]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, forming an endosome.[5][9][10]

  • Endosomal Trafficking and Lysosomal Fusion: The endosome containing the ADC traffics through the cell and fuses with a lysosome.[5][9][10] The acidic environment (pH 4.5-5.0) and the presence of various proteases within the lysosome are critical for the next step.[9]

  • Antibody Degradation and Payload Release: Inside the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.[2][4][5] This degradation process liberates the cytotoxic payload, which remains attached to the non-cleavable linker and the amino acid residue (e.g., lysine (B10760008) or cysteine) it was conjugated to.[6][7]

  • Cytotoxic Action: The released "payload-linker-amino acid" complex then needs to reach its intracellular target (e.g., microtubules or DNA) to exert its cell-killing effect, leading to apoptosis.[4][5]

Signaling_Pathway cluster_extracellular Extracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking and Fusion Degradation Degradation Lysosome->Degradation 4. Proteolytic Environment Payload_Release Payload_Release Degradation->Payload_Release Payload Liberation Target Target Payload_Release->Target 5. Intracellular Action Apoptosis Apoptosis Target->Apoptosis

Common Non-Cleavable Linker Chemistries

The majority of non-cleavable linkers are based on stable chemical bonds that are resistant to biological degradation. The two most prominent classes are thioether and maleimidocaproyl (MC) linkers.[2]

Thioether Linkers (e.g., SMCC)

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker that creates a stable thioether bond.[11][]

  • Mechanism of Conjugation: The conjugation process is a two-step reaction:

    • The N-hydroxysuccinimide (NHS) ester of SMCC reacts with a primary amine on the antibody, typically the ε-amino group of a lysine residue, to form a stable amide bond.[11]

    • The maleimide (B117702) group of the now antibody-linked SMCC reacts with a sulfhydryl (thiol) group on the payload to form a stable thioether linkage.[11]

SMCC_Conjugation Antibody Antibody-NH2 (Lysine residue) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody Step 1: Reaction with NHS ester SMCC SMCC Linker (NHS ester - Maleimide) SMCC->Activated_Antibody ADC Antibody-Drug Conjugate (Stable Amide and Thioether Bonds) Activated_Antibody->ADC Step 2: Reaction with Thiol Payload Payload-SH (Thiol group) Payload->ADC

Maleimidocaproyl (MC) Linkers

Maleimidocaproyl (MC) is another common non-cleavable linker, often used with auristatin payloads like MMAF.[8] It features a maleimide group for conjugation to a thiol on the antibody (typically from a reduced interchain disulfide bond) and a caproyl spacer.

Advantages and Disadvantages of Non-Cleavable Linkers

The choice of a non-cleavable linker has significant implications for the properties of the resulting ADC.

FeatureAdvantagesDisadvantages
Stability High plasma stability: Reduces premature payload release and off-target toxicity.[2][7][8]Payload must be active with linker attached: The "payload-linker-amino acid" complex must retain cytotoxic activity.[7][8]
Efficacy Potentially wider therapeutic window: Due to improved safety profile.[2]No "bystander effect": The released payload is typically charged and membrane-impermeable, preventing it from killing adjacent antigen-negative tumor cells.[7] This can be a limitation in heterogeneous tumors.
Toxicity Lower off-target toxicity: Minimized systemic exposure to the free payload.[2][8]Dependent on efficient internalization and lysosomal degradation: If these processes are inefficient in the target cell, the ADC may have reduced efficacy.[7]
Applicability Well-suited for hematological malignancies and tumors with high, homogenous antigen expression. [8]Less effective for solid tumors with heterogeneous antigen expression. [8]

Quantitative Data Summary

The following tables summarize key quantitative data comparing non-cleavable and cleavable linkers and the pharmacokinetic properties of a prominent ADC with a non-cleavable linker.

Table 1: Comparative In Vivo and In Vitro Data
ParameterNon-Cleavable Linker (e.g., SMCC)Cleavable Linker (e.g., vc)Reference(s)
Plasma Stability High (<20% deconjugation in serum after 7 days for some constructs)Variable (can show significant payload loss in plasma)[13]
In Vivo Efficacy Can outperform cleavable counterparts in some in vivo models.Generally highly efficacious, with the added benefit of a bystander effect.[2][14]
In Vitro Cytotoxicity (IC50) Potent, but activity is dependent on the specific payload-linker-amino acid complex.Often highly potent due to the release of the unmodified payload.[15]
Table 2: Pharmacokinetic Parameters of Ado-Trastuzumab Emtansine (T-DM1)
ParameterValueUnitReference(s)
Linker Type Non-cleavable (SMCC)-[2]
Payload DM1-[2]
Clearance 0.676L/day
Volume of Distribution (Central) 3.127L
Terminal Elimination Half-life 3.94days

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and in vitro evaluation of ADCs with non-cleavable linkers, using the SMCC linker as a primary example.

Experimental Workflow for ADC Development

Experimental_Workflow Start Start Antibody_Prep 1. Antibody Preparation Start->Antibody_Prep Linker_Activation 2. Antibody Activation (with SMCC) Antibody_Prep->Linker_Activation Purification1 3. Purification (Removal of excess SMCC) Linker_Activation->Purification1 Payload_Conjugation 4. Payload Conjugation Purification1->Payload_Conjugation Purification2 5. Purification of ADC Payload_Conjugation->Purification2 Characterization 6. ADC Characterization - DAR (HIC-HPLC) - Purity (SEC-HPLC) - Mass (MS) Purification2->Characterization In_Vitro_Eval 7. In Vitro Evaluation - Cytotoxicity (MTT Assay) - Binding (ELISA) Characterization->In_Vitro_Eval End End In_Vitro_Eval->End

Protocol for ADC Conjugation with SMCC Linker

This protocol describes a two-step conjugation process for linking a thiol-containing payload to an antibody via the SMCC linker.[3][16]

Materials:

  • Monoclonal antibody (mAb)

  • SMCC crosslinker

  • Thiol-containing cytotoxic payload

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Thiol Reaction Buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Quenching reagent (e.g., L-cysteine)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).[3]

  • Antibody Activation with SMCC:

    • Dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

    • Add the SMCC solution to the antibody solution at a molar ratio of 5:1 to 20:1 (SMCC:mAb).[3]

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[3][17]

  • Removal of Excess SMCC:

    • Immediately after incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer.[3]

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in DMSO to a known concentration.

    • Add the payload solution to the maleimide-activated antibody solution at a molar ratio of 1.5:1 to 5:1 (Payload:Maleimide).[3]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1 mM and incubate for an additional 15-30 minutes.[3]

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol for ADC Characterization by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the drug-to-antibody ratio (DAR) distribution of an ADC.[18][19][20]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain an organic modifier like isopropanol)

  • ADC sample

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject 10-20 µL of the ADC sample.

    • Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by summing the product of each DAR species' relative peak area and its corresponding DAR value.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][21][22][23][24]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions.

    • Incubate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-144 hours).[21]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.[23]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker to dissolve the formazan crystals.[23]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Conclusion

Non-cleavable linkers represent a cornerstone of ADC technology, offering a robust and stable platform for the targeted delivery of cytotoxic agents. Their high plasma stability translates to an improved safety profile and a potentially wider therapeutic window.[2][8] While the absence of a bystander effect makes them most suitable for tumors with high and homogenous antigen expression, their clinical success, exemplified by ado-trastuzumab emtansine, underscores their importance in the oncologist's arsenal.[2] A thorough understanding of their mechanism of action, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful design and development of next-generation ADCs with enhanced therapeutic potential. The continued innovation in linker technology, including the development of novel non-cleavable platforms, promises to further expand the applicability and efficacy of this transformative class of cancer therapeutics.

References

An In-depth Technical Guide to Ald-Ph-amido-PEG2 Derivatives for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG2 derivatives, a versatile class of bifunctional linkers increasingly utilized in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details their core structure, functional groups, and applications, supplemented with experimental protocols and representative data to support researchers in their practical application.

Core Structure and Functional Groups

This compound derivatives are characterized by a central 2-unit polyethylene (B3416737) glycol (PEG) spacer, flanked by a phenyl-amide group bearing an aldehyde, and a terminal reactive functional group. This modular design allows for a stable and efficient linkage between biomolecules and therapeutic agents.

The key functional components are:

  • Benzaldehyde Group (Ald-Ph): The aromatic aldehyde provides a reactive handle for specific conjugation chemistries. It readily reacts with molecules containing hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. This selective reactivity allows for controlled, stepwise conjugation strategies.

  • Amide Bond: The amide linkage adjacent to the phenyl ring imparts significant stability to the linker structure, making it a non-cleavable linker under typical physiological conditions.[1] This is a crucial feature for applications where the linker is intended to remain intact until the therapeutic conjugate reaches its target.

  • PEG2 Spacer: The short, hydrophilic 2-unit polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting conjugate.[2] This property is particularly beneficial when working with hydrophobic payloads, as it can help mitigate aggregation issues.[3][4] The PEG spacer also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

  • Terminal Functional Group: The true versatility of the this compound scaffold lies in the variety of available terminal functional groups. These groups dictate the conjugation strategy for attaching the linker to a protein, antibody, or other molecule of interest. Common derivatives include:

    • NHS ester: For facile reaction with primary amines (e.g., lysine (B10760008) residues on antibodies).[5]

    • Carboxylic acid: Enables amide bond formation with primary amines using carbodiimide (B86325) coupling agents like EDC or HATU.[6]

    • Amine: Allows for conjugation to activated carboxylic acids or other amine-reactive moieties.

    • Boc-protected Amine: Provides a protected amine that can be deprotected under acidic conditions for subsequent reaction steps.

Applications in Drug Development

The unique structural features of this compound derivatives make them valuable tools in the construction of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

In ADC development, these linkers serve to connect a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a tumor-specific antigen. The stability of the amide bond ensures that the toxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity.[1] The PEG spacer helps to improve the overall solubility and pharmacokinetic properties of the ADC.[4] The this compound-C2-NHS ester is a commonly used derivative for this purpose, reacting with lysine residues on the antibody surface.[5][7]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[] this compound linkers are employed to connect the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[9] Derivatives such as this compound-C2-acid are used in PROTAC synthesis, allowing for a controlled, stepwise assembly of the final molecule.[6]

Quantitative Data

While specific quantitative data for this compound derivatives is often proprietary, the following tables present representative data for analogous PEGylated linkers used in ADC and PROTAC development. This information can serve as a valuable reference for experimental design and expectation setting.

Table 1: Representative Physicochemical Properties of this compound Derivatives

Derivative NameMolecular Weight ( g/mol )PurityStorage Condition
This compound-C2-NHS ester406.4>95%-20°C
This compound-C2-acid309.31>95%-20°C
This compound-amine---20°C
This compound-C2-Boc365.42>97%-20°C

Note: Data compiled from various supplier datasheets. Molecular weight and purity may vary slightly between batches and suppliers.

Table 2: Representative In Vitro Stability of ADCs with PEGylated Linkers in Human Plasma

Linker TypePayloadIncubation Time (days)% Payload Remaining
PEGylated Glucuronide (mDPR)MMAE7>95%
PEGylated Val-CitMMAE5~80%
Non-PEGylated Maleimide (B117702)Auristatin7<70%

This table provides comparative stability data for different linker technologies, highlighting the enhanced stability often observed with PEGylated and stabilized maleimide linkers. The stability of an ADC is a critical parameter, influencing its therapeutic window.[10] Data is representative of studies on various PEGylated linkers and not specific to this compound.

Table 3: Representative Yields for PROTAC Synthesis Steps

Reaction StepCoupling ReagentsTypical Yield
Amide coupling of linker to E3 ligase ligandHATU, DIPEA60-80%
Deprotection of terminal groupTFA>90%
Amide coupling of linker-ligand to target ligandEDC, HOBt50-70%
Final PurificationPreparative HPLC30-50% (overall)

Yields are highly dependent on the specific ligands and reaction conditions. This table provides a general expectation for the multi-step synthesis of PROTACs. A direct-to-biology approach for PROTAC synthesis has reported average yields of 27-32% for the three-step sequence.[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound derivatives.

Protocol for Antibody Conjugation using this compound-C2-NHS Ester

This protocol describes the conjugation of the linker to primary amines (lysine residues) on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-C2-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography, SEC)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody using a suitable method like dialysis or a desalting column against the conjugation buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.

  • Linker Preparation:

    • Dissolve the this compound-C2-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution immediately before use.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and other small molecules by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[12][13]

Protocol for PROTAC Synthesis using this compound-C2-Acid

This protocol outlines a two-step synthesis of a PROTAC, first by coupling the linker to an amine-containing E3 ligase ligand, followed by conjugation to the target protein ligand.

Materials:

  • This compound-C2-acid

  • Amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

  • Amine-functionalized target protein ligand

  • Coupling agents (e.g., HATU, EDC, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, preparative HPLC system)

Procedure:

Step 1: Coupling of Linker to E3 Ligase Ligand

  • Dissolve this compound-C2-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the linker-E3 ligase ligand conjugate.

Step 2: Coupling to Target Protein Ligand

This step assumes the target ligand has a reactive amine. The aldehyde on the linker-E3 ligase conjugate would first need to be converted to a functional group reactive with the target ligand, or a different linker derivative should be used. For this protocol, we will assume a different derivative of the linker-E3 ligase conjugate is used that now has a terminal carboxylic acid for reaction with an amine on the target ligand.

  • Dissolve the purified linker-E3 ligase ligand conjugate (with a terminal carboxylic acid) (1.0 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and HOBt (1.2 eq) and stir for 30 minutes at room temperature.

  • Add the amine-functionalized target protein ligand (1.1 eq).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of ADCs and PROTACs using this compound derivatives.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (in Conjugation Buffer, pH 8.5) Reaction Conjugation Reaction (1-2h, RT) mAb->Reaction Linker This compound-NHS ester (in anhydrous DMSO) Linker->Reaction Quench Quenching (1M Tris-HCl) Reaction->Quench Add Quenching Agent Purify Purification (Size-Exclusion Chromatography) Quench->Purify Load onto Column ADC Purified ADC Purify->ADC Collect Fractions Characterize Characterization (DAR by HIC/MS) ADC->Characterize

Caption: Workflow for ADC synthesis using an NHS-ester derivative.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-Ligand 1 Conjugation cluster_1 Step 2: Final PROTAC Assembly Linker_Acid This compound-Acid Step1_React Amide Coupling (HATU, DIPEA in DMF) Linker_Acid->Step1_React Ligand1 Amine-E3 Ligase Ligand Ligand1->Step1_React Step1_Purify Purification (Silica Chromatography) Step1_React->Step1_Purify Intermediate Linker-Ligand 1 Conjugate Step1_Purify->Intermediate Step2_React Amide Coupling (EDC, HOBt in DMF) Intermediate->Step2_React Activate terminal group (if necessary) Ligand2 Amine-Target Ligand Ligand2->Step2_React Step2_Purify Purification (Preparative HPLC) Step2_React->Step2_Purify PROTAC Final PROTAC Step2_Purify->PROTAC Characterize Characterization (NMR, HRMS) PROTAC->Characterize

Caption: Workflow for PROTAC synthesis using an acid derivative.

References

An In-Depth Technical Guide to the Synthesis of Ald-Ph-amido-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Ald-Ph-amido-PEG2-C2-acid, a bifunctional linker critical in the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed experimental protocols, and key characterization data.

Introduction

This compound-C2-acid is a heterobifunctional linker featuring a terminal aldehyde group and a carboxylic acid, separated by a polyethylene (B3416737) glycol (PEG) spacer. The aldehyde moiety allows for the conjugation to amine-containing molecules, while the carboxylic acid can be coupled with other functionalities, making it a versatile tool in bioconjugation chemistry. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide details a feasible synthetic pathway for this linker, providing researchers with the necessary information for its laboratory-scale preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-C2-acid is presented in Table 1.

PropertyValue
Molecular Formula C₁₅H₁₉NO₆
Molecular Weight 309.31 g/mol
CAS Number 1807534-84-4
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C

Proposed Synthesis of this compound-C2-acid

The synthesis of this compound-C2-acid can be achieved through a direct amide coupling reaction between 4-formylbenzoic acid and a suitable amino-PEG-acid derivative. A proposed two-step synthetic route is outlined below, starting from commercially available precursors.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Coupling Amide Coupling (EDC, HOBt) 4-Formylbenzoic_Acid->Coupling Amino_PEG2_Acid H2N-PEG2-C2-COOH (tert-butyl protected) Amino_PEG2_Acid->Coupling Intermediate Protected this compound-C2-acid Coupling->Intermediate Deprotection Acidic Deprotection (TFA) Intermediate->Deprotection Final_Product This compound-C2-acid Deprotection->Final_Product

Caption: Proposed two-step synthesis of this compound-C2-acid.

Experimental Protocol

Step 1: Amide Coupling

This step involves the formation of an amide bond between the carboxylic acid of 4-formylbenzoic acid and the amine group of a protected amino-PEG-acid derivative.

Materials:

  • 4-Formylbenzoic acid

  • tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq) and tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Deprotection

The tert-butyl protecting group is removed under acidic conditions to yield the final product.

Materials:

  • Protected this compound-C2-acid (from Step 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the purified protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with DCM or diethyl ether to remove residual TFA.

  • The resulting solid is the final product, this compound-C2-acid, which can be further purified by recrystallization or preparative HPLC if necessary.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized this compound-C2-acid.

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the benzaldehyde, the amide proton, the PEG chain protons, and the protons of the C2-acid moiety. The aldehyde proton should appear as a singlet around 9.9-10.1 ppm.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, the aldehyde carbon, aromatic carbons, and the carbons of the PEG chain.
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (309.31).
Purity (HPLC) ≥95%

Signaling Pathway and Application Logic

This compound-C2-acid serves as a critical linker in the construction of PROTACs. The logical workflow for its application in targeted protein degradation is illustrated below.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery E3_Ligase_Ligand E3 Ligase Ligand Linker This compound-C2-acid E3_Ligase_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds POI_Ligand Protein of Interest (POI) Ligand Linker->POI_Ligand POI Target Protein (POI) POI_Ligand->POI Binds Ub Ubiquitin E3_Ligase->Ub Recruits Proteasome Proteasome POI->Proteasome Degradation Ub->POI Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing the linker.

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of this compound-C2-acid. The proposed synthetic route is based on established chemical principles and utilizes readily available starting materials. The information presented herein is intended to support researchers and drug development professionals in the design and synthesis of novel bioconjugates for therapeutic and research applications. It is recommended that all experimental work be conducted by qualified personnel in a properly equipped laboratory setting.

Technical Guide: Ald-Ph-amido-PEG2-C2-NHS Ester for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ald-Ph-amido-PEG2-C2-NHS ester, a bifunctional, non-cleavable linker critical for the development of stable and effective antibody-drug conjugates (ADCs). We will delve into its chemical properties, supplier specifications, mechanism of action, and detailed experimental protocols for its application in bioconjugation.

Introduction to this compound-C2-NHS Ester

This compound-C2-NHS ester is a polyethylene (B3416737) glycol (PEG)-based linker designed for the covalent attachment of cytotoxic drug payloads to monoclonal antibodies.[1][2] Its unique structure features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal aldehyde group. The NHS ester facilitates covalent bond formation with primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, while the aldehyde group provides a reactive handle for conjugation to a drug molecule, often through a hydrazone or oxime linkage. The short PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

Supplier and Product Specifications

Several suppliers offer this compound-C2-NHS ester, with minor variations in purity and formulation. Below is a comparative summary of the key quantitative data from prominent vendors.

SupplierCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )CAS NumberStorage
MedchemExpress HY-13010498.51%C₁₉H₂₂N₂O₈406.391807521-07-8-20°C
BroadPharm BP-22306>95%C₁₉H₂₂N₂O₈406.41807521-07-8-20°C
Creative Biolabs ADC-L-523>95%C₁₉H₂₂N₂O₈406.41807521-07-8-20°C
TargetMol T10043>98%C₁₉H₂₂N₂O₈406.391807521-07-8-20°C

Mechanism of Action and Conjugation Chemistry

The conjugation of a cytotoxic drug to an antibody using this compound-C2-NHS ester is a two-step process. First, the NHS ester reacts with primary amine groups on the antibody surface to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.5-8.5). Second, the aldehyde group of the linker-antibody conjugate reacts with a nucleophilic group on the drug molecule, such as a hydrazine (B178648) or an aminooxy group, to form a covalent bond.

Mechanism of Antibody-Drug Conjugation Antibody Antibody with Lysine Residue (-NH2) Intermediate Antibody-Linker Conjugate Antibody->Intermediate NHS Ester Reaction (Amide Bond Formation) Linker This compound-C2-NHS ester Linker->Intermediate Drug Drug Payload with Nucleophile (-Nu) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Intermediate->ADC Aldehyde Reaction (e.g., Hydrazone/Oxime Formation)

Caption: Mechanism of antibody-drug conjugation using a bifunctional linker.

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of a cytotoxic drug to an antibody using this compound-C2-NHS ester. Optimization may be required for specific antibodies and drug payloads.

Materials and Reagents
  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-C2-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Drug payload with a suitable nucleophilic handle

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Step-by-Step Conjugation Protocol
  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to a conjugation buffer using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.

  • Linker Solution Preparation:

    • Immediately before use, dissolve this compound-C2-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

  • Antibody-Linker Conjugation:

    • Add a 5-20 molar excess of the linker solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification of the Antibody-Linker Conjugate:

    • Remove the excess linker and other small molecules by SEC or TFF.

    • The purified antibody-linker conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.

  • Drug Conjugation:

    • Dissolve the drug payload in a suitable solvent (e.g., DMSO).

    • Add a 1.5-5 molar excess of the drug solution to the purified antibody-linker conjugate.

    • Adjust the pH of the reaction mixture if necessary to facilitate the specific drug conjugation chemistry (e.g., pH 4-6 for hydrazone formation).

    • Incubate the reaction for 12-24 hours at 4°C or room temperature.

  • Final ADC Purification and Characterization:

    • Purify the final ADC using SEC or TFF to remove unconjugated drug and other impurities.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

Experimental Workflow for ADC Synthesis cluster_prep Preparation cluster_conjugation Conjugation cluster_final Finalization Antibody_Prep Antibody Buffer Exchange (to amine-free buffer) First_Conj Antibody + Linker Incubation (1-2 hours, RT) Antibody_Prep->First_Conj Linker_Prep Linker Dissolution (in anhydrous DMSO) Linker_Prep->First_Conj Drug_Prep Drug Payload Dissolution Second_Conj Antibody-Linker + Drug Incubation (12-24 hours) Drug_Prep->Second_Conj First_Purify Purification of Antibody-Linker (SEC or TFF) First_Conj->First_Purify First_Purify->Second_Conj Final_Purify Final ADC Purification (SEC or TFF) Second_Conj->Final_Purify Characterization ADC Characterization (DAR, Purity, Aggregation) Final_Purify->Characterization

Caption: A streamlined workflow for the synthesis and purification of an ADC.

Conclusion

This compound-C2-NHS ester is a versatile and efficient bifunctional linker for the development of stable ADCs. Its well-defined chemical properties and reactivity allow for a controlled and reproducible conjugation process. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to incorporate this valuable tool into their ADC programs, ultimately contributing to the advancement of targeted cancer therapies.

References

In-Depth Technical Guide: Ald-Ph-amido-PEG2 as a Core Linker in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG2, identified by the CAS number 1061569-06-9 , is a non-cleavable linker increasingly utilized in the development of sophisticated biotherapeutics.[1][2] Its unique structure, featuring a phenyl aldehyde group, an amide bond, and a di-ethylene glycol (PEG2) spacer, provides a versatile platform for the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide offers a comprehensive overview of its properties, applications, and the experimental protocols associated with its use.

Core Properties and Derivatives

This compound serves as a foundational structure that is often derivatized to enable specific conjugation chemistries. The aldehyde functionality allows for reaction with hydrazides and aminooxy groups, while the core molecule can be synthesized with terminal reactive handles for broader applications.

Table 1: Physicochemical Properties of this compound and Key Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Reactive Groups
This compound1061569-06-9C12H15NO4237.25Phenyl Aldehyde
This compound-C2-acid1807534-84-4C15H19NO6309.32Phenyl Aldehyde, Carboxylic Acid
This compound-C2-NHS ester1807521-07-8C19H22N2O8406.39Phenyl Aldehyde, N-Hydroxysuccinimide Ester
This compound-C2-Boc1807521-09-0C19H27NO6365.42Phenyl Aldehyde, Boc-protected Amine
Ald-Ph-amido-C2-PEG2-amineNot AvailableC14H22N2O3266.34Phenyl Aldehyde, Primary Amine

Application in Antibody-Drug Conjugates (ADCs)

In ADC development, linkers like this compound are crucial for attaching a potent cytotoxic payload to a monoclonal antibody (mAb) that targets tumor-specific antigens. The non-cleavable nature of this linker ensures that the payload remains attached to the antibody until the ADC is internalized by the target cancer cell and degraded in the lysosome, releasing the active drug.

Experimental Workflow for ADC Synthesis

The following diagram outlines a typical workflow for conjugating a drug to an antibody using an NHS ester derivative of this compound.

ADC_Synthesis_Workflow cluster_activation Linker-Payload Activation cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization Linker This compound-C2-acid Activated_Payload Activated Linker-Payload (e.g., NHS ester) Linker->Activated_Payload EDC/NHS Chemistry Payload Cytotoxic Payload (with amine group) Payload->Activated_Payload ADC Antibody-Drug Conjugate (ADC) Activated_Payload->ADC Antibody Monoclonal Antibody (mAb with lysine (B10760008) residues) Antibody->ADC Amine-NHS Ester Reaction (pH 7.2-8.0) Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., HIC, MS for DAR) Purification->Characterization

A generalized workflow for the synthesis and characterization of an ADC.
Experimental Protocol: Antibody Conjugation via NHS Ester

This protocol is a general guideline for the conjugation of an amine-containing payload to an antibody using an NHS-ester functionalized PEG linker.

  • Reagent Preparation :

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • Dissolve the this compound derivative (e.g., the NHS ester) in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM) immediately before use.

  • Conjugation Reaction :

    • Add a calculated molar excess (typically 10- to 50-fold) of the linker-payload solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification :

    • Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Purify the resulting ADC from unreacted linker-payload and other byproducts using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Characterization of ADCs and Quantitative Data

A critical quality attribute of an ADC is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. HIC and Mass Spectrometry (MS) are powerful techniques for determining the DAR.

Table 2: Representative Quantitative Data for ADC Characterization

Analytical TechniqueParameter MeasuredTypical Values/Results
Hydrophobic Interaction Chromatography (HIC)Drug Load DistributionSeparation of species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8)
Mass Spectrometry (MS)Average DAR3.5 - 4.0 for cysteine-linked ADCs; variable for lysine-linked
Size-Exclusion Chromatography (SEC)Aggregation and Fragmentation>95% monomeric form is desirable
UV-Vis SpectroscopyAverage DARCalculated based on the absorbance of the antibody and the payload at specific wavelengths.

Application in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, in this case, this compound, plays a critical role in connecting the POI-binding ligand and the E3 ligase ligand, and its length and composition are crucial for the formation of a stable ternary complex.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism of action of a PROTAC.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Recycling Degradation->Recycling

The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocol: PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process. The following is a generalized two-step protocol using an acid-functionalized this compound linker.

  • Synthesis of POI-Linker Intermediate :

    • Activate the carboxylic acid group of this compound-C2-acid using coupling reagents like HATU or EDC/NHS in an anhydrous organic solvent (e.g., DMF).

    • Add the amine-functionalized POI ligand to the activated linker solution and stir at room temperature.

    • Monitor the reaction by LC-MS. Upon completion, purify the POI-linker intermediate using flash column chromatography.

  • Synthesis of the Final PROTAC :

    • The remaining functional group on the POI-linker intermediate (in this case, the aldehyde) is then used to couple the E3 ligase ligand. This can be achieved through various chemical reactions, such as reductive amination if the E3 ligase ligand has a primary amine.

    • Alternatively, if the linker was synthesized with an orthogonal protecting group, that group would be removed, and the E3 ligase ligand would be coupled through a suitable reaction (e.g., amide bond formation).

    • Purify the final PROTAC molecule using preparative HPLC.

Table 3: Key Considerations in PROTAC Synthesis and Characterization

StepParameterImportance
Synthesis Linker Length & CompositionAffects ternary complex formation and stability, influencing degradation efficiency.
Coupling ChemistryEfficiency and stability of the final PROTAC molecule.
Characterization PurityAssessed by HPLC and NMR to ensure the absence of starting materials and byproducts.
Identity ConfirmationConfirmed by High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation Degradation Concentration (DC50)The concentration of PROTAC required to degrade 50% of the target protein.
Maximum Degradation (Dmax)The maximal degradation of the target protein achievable with the PROTAC.

Conclusion

This compound and its derivatives are valuable tools in the field of bioconjugation, enabling the development of next-generation therapeutics like ADCs and PROTACs. The versatility of its chemical handles, combined with the favorable properties of the PEG spacer, allows for the precise construction of complex biomolecules. A thorough understanding of the experimental protocols and characterization techniques is essential for the successful application of this linker in drug discovery and development.

References

Technical Guide: Solubility and Stability of Ald-Ph-amido-PEG2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Ald-Ph-amido-PEG2, a non-cleavable antibody-drug conjugate (ADC) linker. Understanding these core physicochemical properties is critical for the successful development of ADCs, ensuring optimal formulation, storage, and in vivo performance. This document outlines qualitative solubility characteristics, factors influencing stability, and detailed experimental protocols for quantitative assessment.

Introduction to this compound

This compound is a bifunctional linker featuring a phenyl-aldehyde group and a PEG2 (polyethylene glycol) spacer with an amide linkage. The aldehyde functionality allows for the conjugation of amine-containing molecules, while the PEG spacer enhances hydrophilicity and provides spatial separation between the antibody and the payload. The amide bond contributes to the overall stability of the linker structure.[1] As a non-cleavable linker, it is designed to remain intact in circulation, with payload release occurring upon lysosomal degradation of the antibody.

Solubility Profile

The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer significantly influences the solubility of ADC linkers and the resulting conjugates.[2][] While specific quantitative solubility data for this compound is not extensively published, the general solubility characteristics can be inferred from its structure and data available for similar PEGylated compounds.

Qualitative Solubility Data for Related Ald-Ph-PEG Compounds

For researchers looking to work with this compound, the following table summarizes the reported solubility of structurally related Ald-Ph-PEG derivatives. This information can serve as a starting point for solvent selection in conjugation and formulation development.

CompoundReported SolventsReference
Ald-Ph-PEG2-acidWater, DMSO, DMF[4][5]
Ald-Ph-PEG2-NHS esterDMSO, DCM, DMF[6]

Note: DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide), DCM (Dichloromethane)

The PEG component generally imparts aqueous solubility, which is a desirable characteristic for bioconjugation reactions that are often performed in aqueous buffers.[2][] The presence of the phenyl and amide groups may contribute to solubility in polar aprotic organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a saturation shake-flask method can be employed.

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, DMF, Ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate on shaker (24-48h, 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E Aliquot for analysis F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for quantitative solubility determination of this compound.

Stability Profile

The stability of an ADC linker is paramount to ensure the integrity of the conjugate during storage and in circulation, preventing premature drug release. The stability of this compound is influenced by its chemical structure, particularly the amide bond.

General Storage and Handling:

  • Storage: For long-term stability, this compound and its derivatives are typically stored at -20°C.[4][6]

  • Handling: For experimental use, it is advisable to prepare fresh solutions. If stock solutions in organic solvents like DMSO are prepared, they should be stored at -80°C to minimize degradation.[1]

Factors Affecting Stability
  • pH: The amide bond in the linker is generally stable under physiological pH. However, exposure to strong acidic or basic conditions can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the degradation of the linker and the entire ADC. Thermal stability studies are crucial to define storage and handling limits.

  • Enzymatic Degradation: While the amide bond offers good stability, the overall stability of the ADC in vivo will also depend on the susceptibility of the antibody component to proteases.

Experimental Protocols for Stability Assessment

A comprehensive stability analysis of an this compound-containing ADC should be performed under various stress conditions.

Objective: To evaluate the stability of the ADC by monitoring degradation products and changes in key quality attributes over time.

Analytical Methods:

  • Size Exclusion Chromatography (SEC-HPLC): To monitor for aggregation or fragmentation of the ADC.

  • Reversed-Phase HPLC (RP-HPLC): To quantify the intact ADC and any degradation products, including free payload.

  • Hydrophobic Interaction Chromatography (HIC): To assess changes in the drug-to-antibody ratio (DAR) profile.

  • Mass Spectrometry (MS): To identify the structure of degradation products.

Forced Degradation Study Protocol:

  • Sample Preparation: Prepare solutions of the this compound-containing ADC in different buffers (e.g., pH 5, 7.4, and 9).

  • Stress Conditions:

    • pH Stress: Incubate samples at various pH values at a controlled temperature (e.g., 40°C) for a defined period.

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C) at a physiological pH.

    • Oxidative Stress: Expose the sample to an oxidizing agent (e.g., AAPH).

    • Photostability: Expose the sample to light according to ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the stressed samples using the analytical methods listed above to assess changes in aggregation, fragmentation, DAR, and the formation of degradation products.

Signaling Pathway for Stability Assessment

G cluster_stress Stress Conditions cluster_analysis Analytical Readouts ADC This compound ADC pH pH Stress ADC->pH Temp Thermal Stress ADC->Temp Ox Oxidative Stress ADC->Ox Light Photostability ADC->Light SEC Aggregation/ Fragmentation (SEC) pH->SEC HIC DAR Profile (HIC) pH->HIC RP Degradation (RP-HPLC) pH->RP MS Structure ID (MS) pH->MS Temp->SEC Temp->HIC Temp->RP Temp->MS Ox->SEC Ox->HIC Ox->RP Ox->MS Light->SEC Light->HIC Light->RP Light->MS

Caption: Logical workflow for the forced degradation study of an this compound ADC.

Conclusion

The solubility and stability of this compound are critical attributes that influence its application in the development of antibody-drug conjugates. The PEG component is expected to confer favorable solubility in aqueous media, a key requirement for bioconjugation. The inherent stability of the non-cleavable amide linkage provides a robust connection between the antibody and the cytotoxic payload. For successful ADC development, it is imperative for researchers to perform detailed, quantitative assessments of solubility and stability under relevant conditions, utilizing the experimental frameworks provided in this guide. This will ensure the selection of optimal formulation and storage conditions, ultimately contributing to the development of safe and efficacious therapeutics.

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-amido-PEG2 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, which connects the antibody and the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides a detailed protocol for the two-step conjugation of a payload to an antibody using an Ald-Ph-amido-PEG2 linker.

The this compound linker is a non-cleavable linker that provides a stable connection between the antibody and the payload. The conjugation process involves two key stages:

  • Linker Attachment to the Antibody: An amine-reactive derivative of the this compound linker (e.g., an NHS ester or a carboxylic acid activated with EDC/sulfo-NHS) is covalently attached to the primary amines of lysine (B10760008) residues on the antibody surface.

  • Payload Conjugation to the Linker: The aldehyde group on the conjugated linker is then used to attach a payload molecule that has a compatible reactive group, such as a hydrazide or an aminooxy group, forming a stable hydrazone or oxime bond, respectively.

This two-step approach allows for a controlled and modular assembly of the ADC. The inclusion of a PEG2 spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1]

Experimental Workflow Overview

The overall experimental workflow for the this compound conjugation to antibodies is depicted below.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_analysis Analysis Ab Antibody Solution (amine-free buffer) React1 Step 1: Linker Conjugation (Antibody + Linker) Ab->React1 Linker This compound-NHS (dissolved in DMSO) Linker->React1 Payload Hydrazide/Aminooxy-Payload (dissolved in DMSO) React2 Step 2: Payload Conjugation (Ab-Linker + Payload) Payload->React2 Purify1 Purification 1 (Size Exclusion Chromatography) React1->Purify1 Remove excess linker Purify1->React2 Purify2 Purification 2 (Size Exclusion Chromatography) React2->Purify2 Remove excess payload Characterize Characterization (UV-Vis, MS for DAR) Purify2->Characterize

Fig. 1: Overall experimental workflow for the two-step conjugation process.

Materials and Reagents

Antibody and Linker/Payload
  • Monoclonal Antibody (mAb) of interest

  • This compound-NHS ester

  • Hydrazide or Aminooxy-functionalized payload

Buffers and Solvents
  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Elution Buffer for purification (e.g., PBS)

Equipment
  • Reaction tubes (e.g., microcentrifuge tubes)

  • Pipettes and tips

  • Spectrophotometer (for concentration and DAR determination)

  • Mass Spectrometer (for accurate DAR determination)

  • Size Exclusion Chromatography (SEC) system or spin columns for purification

  • pH meter

  • Vortex mixer

  • Centrifuge

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound-NHS Ester to Antibody Lysine Residues

This protocol describes the attachment of the linker to the antibody via its lysine residues using an N-hydroxysuccinimide (NHS) ester.

1. Antibody Preparation:

  • Start with a purified antibody solution, preferably at a concentration of 2-10 mg/mL.

  • The antibody should be in an amine-free buffer, such as PBS. If the antibody solution contains primary amines (e.g., Tris buffer or glycine), perform a buffer exchange into PBS using a desalting column or dialysis.

  • Adjust the pH of the antibody solution to 8.0-8.5 using 1 M sodium bicarbonate to facilitate the reaction with the NHS ester.[2]

2. Linker Preparation:

  • Allow the vial of this compound-NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.

3. Conjugation Reaction:

  • The molar ratio of linker to antibody is a critical parameter that influences the resulting Drug-to-Antibody Ratio (DAR). A molar excess of the linker is required. It is recommended to perform small-scale optimization experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1 of linker:antibody).[3][4]

  • Add the calculated volume of the 10 mM linker stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

4. Quenching the Reaction:

  • To stop the reaction and quench any unreacted NHS ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Antibody-Linker Conjugate:

  • Remove the excess, unreacted linker and quenching reagent by size-exclusion chromatography (SEC).[1] For small-scale reactions, desalting spin columns are convenient. For larger scales, an FPLC or HPLC system with a suitable SEC column can be used.

  • The antibody-linker conjugate will elute in the void volume, while the smaller molecules will be retained.

  • Collect the fractions containing the purified antibody-linker conjugate.

  • Measure the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of a Hydrazide/Aminooxy-Payload to the Aldehyde-Functionalized Antibody

This protocol describes the attachment of the payload to the aldehyde group on the antibody-linker conjugate.

1. Payload Preparation:

  • Prepare a stock solution of the hydrazide or aminooxy-functionalized payload in an appropriate solvent, such as DMSO. The concentration will depend on the payload's solubility and the desired molar excess.

2. Conjugation Reaction:

  • The reaction between an aldehyde and a hydrazide or aminooxy group is most efficient at a slightly acidic to neutral pH (pH 5.5-7.0). Adjust the pH of the purified antibody-linker conjugate solution if necessary.

  • Add a molar excess of the payload stock solution to the antibody-linker conjugate solution. A typical molar ratio of payload to antibody-linker is between 5:1 and 20:1. Optimization of this ratio is recommended.

  • Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. The reaction can be monitored for completion by LC-MS.

3. Purification of the Final Antibody-Drug Conjugate:

  • Purify the final ADC from excess payload and reaction byproducts using size-exclusion chromatography, as described in Protocol 1, step 5.

  • Collect the fractions containing the purified ADC.

  • Perform a buffer exchange into a suitable storage buffer (e.g., PBS).

  • Measure the final concentration of the ADC.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and is defined as the average number of drug molecules conjugated to one antibody.[4]

1. UV-Vis Spectroscopy:

  • This is a relatively simple method for estimating the average DAR.[5]

  • Measure the absorbance of the purified ADC at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.

  • The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these two wavelengths.

2. Mass Spectrometry (MS):

  • Mass spectrometry provides a more accurate determination of the DAR and can also reveal the distribution of different drug-loaded species (e.g., DAR=0, 2, 4, etc.).[4][6]

  • Intact mass analysis of the ADC can be performed using techniques like ESI-MS. The mass difference between the unconjugated antibody and the ADC can be used to determine the number of conjugated payload molecules.

Quantitative Data Summary

The following tables provide representative data for the optimization of the conjugation reactions.

Table 1: Effect of Linker:Antibody Molar Ratio on Linker Incorporation

Linker:Antibody Molar RatioAverage Linkers per AntibodyAntibody Recovery (%)
5:12.195
10:13.892
20:15.588

Table 2: Effect of Payload:Antibody-Linker Molar Ratio on Final DAR

Payload:Ab-Linker Molar RatioFinal Average DARADC Recovery (%)
5:13.293
10:13.990
20:14.185

Note: The data presented in these tables are for illustrative purposes and the optimal conditions may vary depending on the specific antibody, linker, and payload used.

Logical Relationship of Conjugation Chemistry

The chemical reactions underlying the two-step conjugation process are illustrated below.

conjugation_chemistry cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Payload Conjugation Ab_Lys Antibody-Lysine (-NH2) Ab_Linker Antibody-Linker (Stable Amide Bond) Ab_Lys->Ab_Linker Linker_NHS This compound-NHS Linker_NHS->Ab_Linker pH 8.0-8.5 Ab_Ald Antibody-Linker (-CHO) ADC Antibody-Drug Conjugate (Hydrazone Bond) Ab_Ald->ADC Payload_Hyd Payload-Hydrazide (-NH-NH2) Payload_Hyd->ADC pH 5.5-7.0

Fig. 2: Chemical principles of the two-step conjugation strategy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR - Inefficient linker or payload conjugation.- Optimize molar ratios of linker and payload. - Ensure correct pH for each reaction step. - Check the activity of the NHS ester (hydrolysis).
High Aggregation - High DAR leading to hydrophobicity. - Inappropriate buffer conditions.- Reduce the molar ratio of the linker. - Perform conjugation at a lower antibody concentration. - Use SEC to remove aggregates.
Low Antibody Recovery - Loss during purification steps.- Optimize purification protocol (e.g., column choice, elution conditions). - Ensure proper handling to minimize precipitation.
Heterogeneous Product - Inherent to lysine conjugation.- While heterogeneity is expected, optimization can narrow the distribution of DAR species. - For a homogeneous product, consider site-specific conjugation methods.

References

Step-by-Step Guide for Ald-Ph-amido-PEG2-NHS Ester Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of Ald-Ph-amido-PEG2-NHS ester, a non-cleavable bifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs) and other bioconjugates. The protocols outlined below cover the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines and the subsequent potential reaction of the aldehyde group for orthogonal conjugation.

Introduction to this compound-NHS Ester

This compound-NHS ester is a versatile crosslinker featuring two distinct reactive functionalities.[1][2] The NHS ester reacts efficiently with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or amine-modified small molecules, to form stable amide bonds.[3][4] The terminal benzaldehyde (B42025) group allows for subsequent, orthogonal conjugation to molecules containing aldehyde-reactive groups, such as hydrazides or aminooxy moieties.[5] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.[3] This linker is particularly valuable in ADC development, enabling the attachment of cytotoxic payloads to antibodies.[6][7]

Chemical Structure and Properties:
PropertyValueReference
Molecular Formula C19H22N2O8[5][8]
Molecular Weight 406.4 g/mol [2][5]
CAS Number 1807521-07-8[5][8]
Purity Typically ≥95%[5][8]
Solubility Soluble in DMSO, DMF, DCM[5]
Storage Store at -20°C with desiccant[2][5]

Reaction Mechanism and Workflow

The primary application of this compound-NHS ester involves a two-step conjugation process. The first step is the reaction of the NHS ester with a primary amine. The second, optional step is the reaction of the aldehyde group.

Diagram of the NHS Ester Reaction with a Primary Amine

cluster_reactants Reactants cluster_products Products Ald_Ph_PEG2_NHS This compound-NHS Ester Conjugate This compound-Biomolecule (Stable Amide Bond) Ald_Ph_PEG2_NHS->Conjugate pH 7.0-9.0 NHS N-hydroxysuccinimide (Byproduct) Ald_Ph_PEG2_NHS->NHS Biomolecule_NH2 Biomolecule-NH₂ (e.g., Antibody, Peptide) Biomolecule_NH2->Conjugate Start Start Prep_Reagents Prepare Biomolecule and This compound-NHS Ester Start->Prep_Reagents Reaction Incubate Reaction Mixture Prep_Reagents->Reaction Quench Quench Reaction Reaction->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Conjugate Purify->Characterize End End Characterize->End cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Aldehyde Reaction Linker This compound-NHS Intermediate Ald-Ph-PEG2-Biomolecule 1 Linker->Intermediate Amide Bond Formation Biomolecule1 Biomolecule 1 (with -NH₂) Biomolecule1->Intermediate Final_Conjugate Biomolecule 2-Linker-Biomolecule 1 Intermediate->Final_Conjugate Oxime/Hydrazone Bond Biomolecule2 Biomolecule 2 (with -ONH₂ or -NHNH₂) Biomolecule2->Final_Conjugate

References

Application Notes and Protocols for the Activation of Ald-Ph-amido-PEG2-acid with EDC/HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG2-acid is a heterobifunctional linker commonly employed in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1] Its structure features a terminal aldehyde group for conjugation to amine- or hydrazine-containing molecules and a carboxylic acid for linkage to another molecule, often via a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[2]

This document provides detailed protocols for the activation of the carboxylic acid moiety of this compound-acid using two common coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

Principle of Amide Bond Formation

The formation of a stable amide bond between the carboxylic acid of this compound-acid and a primary amine-containing molecule requires the activation of the carboxyl group. Both EDC and HATU are highly efficient coupling reagents that facilitate this process, albeit through different mechanisms.

EDC/NHS Activation: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions. To increase efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step process is most efficient in a slightly acidic environment (pH 4.5-6.0) for the initial activation, followed by reaction with the amine at a physiological to slightly alkaline pH (7.2-8.0).[3]

HATU Activation: HATU is a uronium-based coupling reagent that is highly effective for amide bond formation, even for sterically hindered substrates. In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-At-activated ester. This intermediate then rapidly reacts with a primary amine to form the amide bond with high efficiency and minimal side reactions.

Reaction Mechanisms

Below are the depicted reaction pathways for both EDC/NHS and HATU activation of a generic carboxylic acid (R-COOH).

EDC_Mechanism CarboxylicAcid This compound-acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->CarboxylicAcid H2O NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + Hydrolysis Hydrolysis (Side Reaction) NHS NHS NHS->NHS_Ester Amide Amide Conjugate (R-CO-NH-R') NHS_Ester->Amide + Amine Primary Amine (R'-NH2) Amine->Amide Isourea Isourea Byproduct NHS_byproduct NHS

Caption: EDC/NHS activation and conjugation pathway.

HATU_Mechanism CarboxylicAcid This compound-acid (R-COOH) Active_Ester OAt-Active Ester (Highly Reactive) CarboxylicAcid->Active_Ester + HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Amide Amide Conjugate (R-CO-NH-R') Active_Ester->Amide + Amine Primary Amine (R'-NH2) Amine->Amide Byproducts Byproducts Experimental_Workflow Start Start ReagentPrep Reagent Preparation (Dissolve linker, amine, and coupling reagents) Start->ReagentPrep Activation Activation of Carboxylic Acid (Add coupling reagents to linker solution) ReagentPrep->Activation Conjugation Amine Addition & Conjugation (Add amine-containing substrate) Activation->Conjugation Monitoring Reaction Monitoring (TLC or LC-MS) Conjugation->Monitoring Monitoring->Conjugation Incomplete Workup Aqueous Work-up / Quenching Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or HPLC) Workup->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Bioconjugation of Peptides with Ald-Ph-amido-PEG2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of peptides with Ald-Ph-amido-PEG2, a non-cleavable linker commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The aldehyde group on the phenylamido-PEG linker allows for covalent attachment to amine groups on a peptide, primarily the N-terminal α-amine or the ε-amine of lysine (B10760008) residues. This process, known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of peptides by increasing their solubility, stability, and in vivo circulation time.

The primary method for conjugating this compound to a peptide is through reductive amination . This two-step reaction involves the initial formation of a Schiff base between the aldehyde group of the PEG linker and an amine group on the peptide, followed by the reduction of the imine bond to a stable secondary amine linkage using a mild reducing agent. By carefully controlling the reaction conditions, particularly the pH, site-selective conjugation to the N-terminal α-amine can be achieved due to its lower pKa compared to the ε-amine of lysine residues.[1][2]

Applications of Peptide-Ald-Ph-amido-PEG2 Conjugates:

  • Drug Delivery: The PEG moiety enhances the solubility and stability of peptide-based drugs, prolonging their circulation half-life and potentially reducing immunogenicity.[3]

  • Targeted Therapeutics: As a non-cleavable linker in ADCs, it provides a stable connection between a targeting peptide or antibody and a cytotoxic payload.[3][4][5] The stability of such non-cleavable linkers is crucial to prevent premature drug release in circulation.[4][5]

  • Diagnostics and Imaging: Conjugation of imaging agents to peptides via this linker can improve their biodistribution and imaging properties.

Reaction Mechanism and Workflow

The bioconjugation process involves the reaction of the aldehyde group of this compound with a primary amine on the peptide, followed by reduction.

G Peptide Peptide with N-terminal or Lysine Amine (H₂N-) Schiff_Base Schiff Base Intermediate (-N=CH-) Peptide->Schiff_Base pH 6.0-7.0 PEG_Ald This compound (OHC-Ph-amido-PEG2) PEG_Ald->Schiff_Base Conjugate Peptide-PEG Conjugate (-NH-CH₂-) Schiff_Base->Conjugate Reducing_Agent Reducing Agent (e.g., NaCNBH₃) Reducing_Agent->Conjugate Reduction

Reductive amination reaction pathway.

The general experimental workflow for the bioconjugation, purification, and characterization of the peptide-PEG conjugate is outlined below.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Peptide_Prep Prepare Peptide Solution in Reaction Buffer Mixing Mix Peptide and This compound Peptide_Prep->Mixing PEG_Prep Prepare this compound Stock Solution PEG_Prep->Mixing Incubation1 Incubate (Schiff Base Formation) Mixing->Incubation1 Add_Reducer Add Reducing Agent Incubation1->Add_Reducer Incubation2 Incubate (Reduction) Add_Reducer->Incubation2 Quench Quench Reaction Incubation2->Quench Purification Purify Conjugate (e.g., RP-HPLC, SEC) Quench->Purification Characterization Analyze Conjugate (e.g., LC-MS, MALDI-TOF) Purification->Characterization

References

Application Notes and Protocols for the Ald-Ph-amido-PEG2 Linker in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Ald-Ph-amido-PEG2 linker, a non-cleavable linker designed for the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines the linker's properties, applications, and detailed protocols for its use in research and development settings.

Introduction to this compound Linker

The this compound linker is a heterobifunctional molecule featuring a benzaldehyde (B42025) group and a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and stability of the resulting conjugate.[][2] As a non-cleavable linker, it remains attached to the cytotoxic payload upon internalization and degradation of the antibody component of an ADC within the lysosome.[3][4][] This characteristic offers high plasma stability and a reduced risk of off-target toxicity.[3][6]

Key Features:

  • Non-cleavable: Ensures high stability in systemic circulation, minimizing premature drug release.[3][6]

  • PEG Spacer: The two-unit polyethylene glycol chain improves the hydrophilicity of the linker and the final conjugate, which can help to prevent aggregation.[][]

  • Dual Reactivity: The benzaldehyde group can react with hydrazides or aminooxy groups, while the carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on antibodies or other targeting moieties.[8][9][10]

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

The this compound linker is primarily utilized in the construction of ADCs. In this context, the linker connects a monoclonal antibody (mAb) that targets a specific tumor antigen to a potent cytotoxic payload. The high stability of the non-cleavable linker ensures that the payload is delivered specifically to the target cancer cells, where the entire ADC is internalized and degraded within the lysosome to release the active drug metabolite.[4][]

Proteolysis Targeting Chimeras (PROTACs)

This linker can also be employed in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The this compound linker can serve as the connecting bridge between the target protein-binding ligand and the E3 ligase-binding ligand.[2][11][12]

Quantitative Data Summary

While specific quantitative data for ADCs constructed using the this compound linker is not extensively available in the public domain, the following tables provide representative data for ADCs utilizing similar non-cleavable PEG linkers. This data is intended to serve as a general guideline for expected performance.

Table 1: Representative In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers

ADC ExampleTarget Cell LineIC50 (ng/mL)Bystander KillingReference
Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)10-50Minimal[6]
Trastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)>1000Minimal[6]

Table 2: Representative In Vivo Stability of ADCs with Non-Cleavable Linkers

Linker TypeADC ExampleAnimal ModelLinker Half-lifeReference
Non-Cleavable (Thioether)Trastuzumab-DM1 (T-DM1)Human~3-4 days[6]
Non-CleavablecAC10-MMAECynomolgus Monkey~144 hours (6.0 days)[13]

Experimental Protocols

Protocol for Conjugation of this compound-NHS Ester to a Monoclonal Antibody

This protocol describes the conjugation of a drug molecule functionalized with a hydrazide or aminooxy group to an antibody using the this compound-NHS ester linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Drug molecule with a hydrazide or aminooxy functional group

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into a non-amine containing buffer like PBS at pH 7.2-8.0.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker-Drug Conjugation (Formation of Linker-Payload):

    • Dissolve the this compound-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

    • In a separate reaction, conjugate the this compound-NHS ester to your payload of interest that has a primary amine. This will form the Linker-Payload construct. Purify this construct before proceeding.

  • Antibody-Linker-Payload Conjugation:

    • Add a 5- to 20-fold molar excess of the purified Linker-Payload solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove excess linker-payload and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol for In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of the ADC in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Method for ADC capture (e.g., Protein A/G magnetic beads)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation:

    • Spike the ADC into plasma at a final concentration of 50-100 µg/mL.

    • Incubate the plasma samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

    • Store the collected samples at -80°C until analysis.

  • Sample Processing:

    • Thaw the plasma samples on ice.

    • Capture the ADC from the plasma using Protein A/G magnetic beads.

    • Wash the beads to remove unbound plasma proteins.

  • Analysis:

    • Elute the ADC from the beads.

    • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A stable linker will show minimal change in DAR over time.

Visualizations

Signaling Pathways

The following diagrams illustrate the mechanism of action of ADCs targeting HER2 and EGFR, common targets in cancer therapy. The payload is represented as a generic cytotoxic agent (e.g., MMAE or DM1) that disrupts microtubule function.

HER2_Signaling_Pathway ADC HER2-Targeted ADC (e.g., Trastuzumab-DM1) HER2 HER2 Receptor ADC->HER2 Binds Internalization Internalization ADC->Internalization Dimerization Dimerization (HER2/HER2 or HER2/HER3) HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload Released Payload (e.g., DM1) Degradation->Payload Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: ADC targeting HER2 receptor and subsequent payload delivery.

EGFR_Signaling_Pathway ADC EGFR-Targeted ADC EGFR EGFR Receptor ADC->EGFR Binds Internalization Internalization ADC->Internalization Dimerization Dimerization EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload Released Payload (e.g., MMAE) Degradation->Payload Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: ADC targeting EGFR receptor and subsequent payload delivery.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for ADC conjugation and stability assessment.

ADC_Conjugation_Workflow Start Start AntibodyPrep Antibody Preparation (Buffer Exchange) Start->AntibodyPrep LinkerPayloadPrep Linker-Payload Synthesis (this compound-NHS + Payload) Start->LinkerPayloadPrep Conjugation Conjugation Reaction (Antibody + Linker-Payload) AntibodyPrep->Conjugation LinkerPayloadPrep->Conjugation Quenching Quenching Reaction Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

Caption: Workflow for ADC conjugation.

ADC_Stability_Workflow Start Start Incubation ADC Incubation in Plasma (37°C, various time points) Start->Incubation Sampling Aliquoting at Time Points Incubation->Sampling Capture ADC Capture (e.g., Protein A/G beads) Sampling->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution Analysis LC-MS Analysis (Determine DAR) Elution->Analysis End End Analysis->End

Caption: Workflow for in vitro plasma stability assessment of an ADC.

References

Application Notes and Protocols for the Purification of Ald-Ph-amido-PEG2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and practical guidance for the purification of Ald-Ph-amido-PEG2 conjugates, which are versatile linkers used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Achieving high purity of these conjugates is critical for ensuring the efficacy, safety, and reproducibility of novel therapeutics.

Introduction to Purification Challenges

The purification of this compound conjugates presents unique challenges due to the properties of the polyethylene (B3416737) glycol (PEG) linker. The inherent polydispersity of longer PEG chains and the hydrophilic nature of the molecule can lead to issues such as peak broadening in chromatography and difficulty in separating the desired product from starting materials and byproducts. Common impurities in a crude reaction mixture may include unreacted starting materials, hydrolyzed reagents, and side-products from the conjugation reaction. A multi-step purification strategy is often necessary to achieve the high purity required for downstream applications.

Purification Strategies

A combination of chromatographic techniques is typically employed for the successful purification of this compound conjugates. The choice of method depends on the scale of the purification and the physicochemical properties of the conjugate and impurities.

Primary Purification Techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used technique for the purification of PEGylated small molecules due to its high resolving power. It separates molecules based on their hydrophobicity.[1]

  • Flash Chromatography: Suitable for larger scale, initial purification to remove major impurities. It is a faster, lower-pressure alternative to traditional column chromatography.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius (size). It is particularly effective for removing smaller impurities like unreacted PEG reagents or salts.[2][3]

Analytical Techniques for Purity Assessment:

  • Analytical RP-HPLC: Used to determine the purity of fractions collected during preparative chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the purified product and can help identify impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product.

Data Presentation: Representative Purification Parameters

The following tables summarize typical parameters for the purification of this compound conjugates. Actual conditions may need to be optimized based on the specific conjugate and crude mixture composition.

Table 1: Preparative Reversed-Phase HPLC (RP-HPLC) Parameters

ParameterRecommended SettingNotes
Stationary Phase C18 or C8 silica (B1680970) gelC18 is a good starting point for many PEGylated small molecules.[1]
Column Dimensions Dependent on sample load (e.g., 20 mm x 250 mm for gram scale)---
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic Acid in WaterTFA can act as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile---
Gradient Linear gradient (e.g., 20% to 80% B over 40 minutes)A shallow gradient can improve the resolution of closely eluting species.[2]
Flow Rate Dependent on column dimensions (e.g., 10-20 mL/min)---
Detection UV at 254 nm and/or 280 nm---
Sample Preparation Dissolve crude material in a minimal amount of DMSO or mobile phase A, then filter.---
Expected Purity >95%---

Table 2: Flash Chromatography Parameters

ParameterRecommended SettingNotes
Stationary Phase Silica gel or C18-functionalized silica---
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexanes with modifiersFor polar PEG compounds, a solvent system like Chloroform/Methanol (e.g., 10:1) can be effective.[6]
Gradient Step or linear gradient---
Detection UV and/or Evaporative Light Scattering Detector (ELSD)ELSD is useful for detecting compounds with no UV chromophore.
Expected Purity 80-95% (as a preliminary purification step)---

Experimental Protocols

General Workflow for Synthesis and Purification

The overall process involves the synthesis of the this compound conjugate followed by a systematic purification and analysis workflow to obtain the final high-purity product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Starting Materials reaction Conjugation Reaction start->reaction crude Crude Product reaction->crude flash Flash Chromatography (Optional Pre-purification) crude->flash prep_hplc Preparative RP-HPLC crude->prep_hplc Direct Purification flash->prep_hplc fractions Collect Fractions prep_hplc->fractions purity_check Analytical HPLC/LC-MS (Purity Assessment) fractions->purity_check pooling Pool Pure Fractions purity_check->pooling final_product Lyophilization pooling->final_product pure_product Pure this compound Conjugate final_product->pure_product

General workflow for the synthesis and purification of this compound conjugates.
Protocol for Preparative RP-HPLC Purification

This protocol is designed for the high-resolution purification of this compound conjugates.

Materials:

  • Crude this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Preparative HPLC system with a C18 column

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude product in a minimal volume of DMSO.

    • Dilute the solution with Mobile Phase A to a concentration of 10-50 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.[1]

  • System Equilibration:

    • Equilibrate the preparative HPLC system with the initial gradient conditions (e.g., 20% Mobile Phase B) for at least 3 column volumes or until a stable baseline is achieved.

  • Sample Injection and Elution:

    • Inject the filtered sample onto the column.

    • Run the gradient elution as optimized (e.g., 20% to 80% Mobile Phase B over 40 minutes).

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the desired product.

  • Purity Analysis:

    • Analyze the collected fractions using analytical HPLC or LC-MS to determine the purity of each fraction.

  • Product Isolation:

    • Pool the fractions with the desired purity (>95%).

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Conceptual Diagram of RP-HPLC Separation

G cluster_0 Crude Mixture Injection cluster_1 Separation on C18 Column cluster_2 Elution Profile injection Crude Sample This compound Conjugate Unreacted Starting Materials Byproducts column C18 Stationary Phase (Hydrophobic) Mobile Phase Gradient (Increasingly Hydrophobic) injection:f1->column:head Less Retained injection:f0->column:head Moderately Retained injection:f2->column:head Strongly Retained elution Eluted Fractions Early Eluting Polar Impurities Desired Conjugate Late Eluting Non-polar Impurities column:head->elution:f0 Elutes First column:head->elution:f1 Elutes Second column:head->elution:f2 Elutes Last

Principle of RP-HPLC separation for this compound conjugates.

Troubleshooting Common Purification Issues

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Broad Peaks in HPLC Polydispersity of the PEG chain.This is inherent to some PEG reagents. Use monodisperse PEG starting materials if possible.
Slow mass transfer on the column.Increase the column temperature (e.g., to 45°C) to improve peak shape.[2]
Poor Separation of Product and Impurities Inappropriate stationary phase.Try a different stationary phase (e.g., C8 or phenyl-hexyl) to alter selectivity.
Gradient is too steep.Use a shallower gradient to improve the resolution of closely eluting peaks.[2]
Low Recovery of Product Non-specific binding to the column.Add a small amount of an organic modifier like isopropanol (B130326) to the mobile phase or use a different stationary phase.
Product precipitation on the column.Ensure the sample is fully dissolved before injection and consider reducing the sample concentration.

Conclusion

The purification of this compound conjugates is a critical step in the development of ADCs and PROTACs. A systematic approach utilizing a combination of flash chromatography for initial cleanup and preparative RP-HPLC for final polishing is a robust strategy. Careful optimization of chromatographic parameters and diligent analysis of collected fractions are essential for obtaining a final product with the high purity required for therapeutic applications. This guide provides a solid foundation for developing and troubleshooting purification protocols for this important class of molecules.

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates Utilizing an Ald-Ph-amido-PEG2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic window, efficacy, and safety of the drug. An optimal DAR ensures sufficient payload delivery to the target cells while minimizing off-target toxicity.

This application note provides a detailed protocol for the preparation and characterization of ADCs synthesized using a non-cleavable Ald-Ph-amido-PEG2 linker. This linker features a phenyl aldehyde moiety for conjugation to the antibody and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties. The protocol outlines the conjugation of a hydrazide-modified payload to an antibody with engineered aldehyde functionalities, followed by the determination of the average DAR using two common analytical techniques: UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC)-HPLC.

Experimental Protocols

Preparation of this compound ADC

This protocol describes the conjugation of a hydrazide-activated cytotoxic drug to an antibody containing engineered aldehyde groups. The aldehyde functionality can be introduced into the antibody through various methods, such as the enzymatic conversion of a specific cysteine residue to formylglycine or the periodate (B1199274) oxidation of carbohydrate moieties in the Fc region. This protocol assumes the starting antibody possesses accessible aldehyde groups for conjugation.

Materials:

  • Aldehyde-modified monoclonal antibody (mAb-CHO) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 6.0-7.4

  • Hydrazide-activated payload (Drug-hydrazide)

  • Aniline (B41778) (catalyst)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

  • Quenching Solution: 1 M glycine

  • Purification Buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Protocol:

  • Antibody Preparation:

    • Start with the aldehyde-modified antibody at a concentration of 5-10 mg/mL in a suitable buffer.

    • If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or diafiltration.

  • Payload Preparation:

    • Dissolve the hydrazide-activated payload in DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • In a sterile microcentrifuge tube, add the required volume of the antibody solution.

    • Add the desired molar excess of the payload stock solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the payload over the antibody.

    • Add aniline to a final concentration of 10-20 mM from a freshly prepared stock solution in DMSO. Aniline acts as a catalyst to accelerate the hydrazone bond formation.

    • Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 4-16 hours with gentle agitation.

  • Quenching the Reaction:

    • After the incubation period, add the Quenching Solution to a final concentration of 100 mM to quench any unreacted aldehyde groups on the antibody.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove the excess payload, catalyst, and quenching reagent by performing a buffer exchange into the Purification Buffer using a pre-equilibrated SEC column.

    • Collect the fractions containing the purified ADC. The ADC will elute in the void volume.

    • Pool the ADC-containing fractions and determine the protein concentration using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

  • Characterization:

    • Determine the average DAR of the purified ADC using UV-Vis spectroscopy and HIC-HPLC as described in the following sections.

    • Store the purified ADC at 2-8°C for short-term storage or at -80°C for long-term storage.

Experimental Workflow for ADC Preparation

ADC_Preparation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Aldehyde-Modified Antibody (mAb-CHO) conjugation Incubate with Aniline Catalyst mAb->conjugation payload Hydrazide-Activated Payload payload->conjugation quenching Quench Reaction (Glycine) conjugation->quenching purification Size-Exclusion Chromatography quenching->purification analysis DAR Calculation (UV-Vis, HIC-HPLC) purification->analysis

Caption: Workflow for the preparation of an this compound ADC.

DAR Calculation by UV-Vis Spectroscopy

This method relies on the Beer-Lambert law and the distinct UV absorbance maxima of the antibody and the payload.[1]

Materials:

  • Purified this compound ADC

  • Unconjugated antibody (for reference)

  • Free payload (for reference)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Determine Molar Extinction Coefficients:

    • Determine the molar extinction coefficient of the unconjugated antibody at 280 nm (εAb,280). This is typically calculated based on the amino acid sequence.

    • Determine the molar extinction coefficient of the free payload at its wavelength of maximum absorbance (λmax,drug) (εdrug,λmax) and at 280 nm (εdrug,280). This is usually determined experimentally by measuring the absorbance of a series of known concentrations.

  • Measure ADC Absorbance:

    • Dilute the purified ADC to a suitable concentration in PBS, pH 7.4.

    • Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Adrug).

  • Calculate DAR:

    • Calculate the concentration of the antibody (CAb) and the drug (Cdrug) using the following equations:

      • Correction factor (CF) = εdrug,280 / εdrug,λmax

      • CAb (M) = (A280 - Adrug * CF) / εAb,280

      • Cdrug (M) = Adrug / εdrug,λmax

    • Calculate the average DAR:

      • DAR = Cdrug / CAb

Logical Relationship for UV-Vis DAR Calculation

UV_Vis_DAR_Calculation cluster_inputs Input Parameters cluster_calculations Calculations cluster_output Final Output A280 Absorbance at 280 nm (A_280) C_Ab Antibody Conc. (C_Ab) = (A_280 - A_drug * CF) / ε_Ab,280 A280->C_Ab Adrug Absorbance at λ_max,drug (A_drug) Adrug->C_Ab C_drug Drug Conc. (C_drug) = A_drug / ε_drug,λ_max Adrug->C_drug eAb280 ε_Ab,280 eAb280->C_Ab edrug_λmax ε_drug,λ_max CF Correction Factor (CF) = ε_drug,280 / ε_drug,λ_max edrug_λmax->CF edrug_λmax->C_drug edrug280 ε_drug,280 edrug280->CF CF->C_Ab DAR Average DAR = C_drug / C_Ab C_Ab->DAR C_drug->DAR

Caption: Logical flow for calculating the average DAR using UV-Vis spectroscopy.

DAR Calculation by HIC-HPLC

HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.[]

Materials:

  • Purified this compound ADC

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

Protocol:

  • Sample Preparation:

    • Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

  • HIC-HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of species * DAR of species) / 100

Data Presentation

The quantitative data obtained from the DAR calculation methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: UV-Vis Spectroscopy Data for DAR Calculation

ParameterValue
εAb,280 (M-1cm-1)Value
εdrug,λmax (M-1cm-1)Value
εdrug,280 (M-1cm-1)Value
A280 (ADC)Value
Adrug (ADC)Value
Average DAR Value

Table 2: HIC-HPLC Data for DAR Calculation

DAR SpeciesRetention Time (min)Peak Area% of Total Area
DAR 0ValueValueValue
DAR 2ValueValueValue
DAR 4ValueValueValue
DAR 6ValueValueValue
DAR 8ValueValueValue
Total Value 100%
Average DAR Value

Conclusion

This application note provides detailed protocols for the preparation and DAR characterization of ADCs utilizing an this compound linker. The UV-Vis spectroscopy method offers a rapid and straightforward approach for determining the average DAR, while HIC-HPLC provides valuable information on the distribution of different DAR species within the ADC population. Accurate and consistent DAR determination is essential for the successful development and manufacturing of safe and effective ADC therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of Ald-Ph-amido-PEG2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-amido-PEG2 linker is a non-cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The linker plays a critical role in the stability, efficacy, and safety of the ADC. Therefore, robust analytical methods are essential for the characterization of this compound conjugates to ensure product quality, consistency, and to understand their pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize this compound conjugates. These methods are designed to assess critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), purity, aggregation, and stability.

Key Analytical Techniques

The primary analytical techniques for the characterization of this compound conjugates include:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the determination of DAR, purity, and analysis of fragments.

  • Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and fragments.

  • Mass Spectrometry (MS): For intact mass analysis of the conjugate, confirmation of drug conjugation, and DAR determination, often coupled with liquid chromatography (LC-MS).

Section 1: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Application Note:

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing ADCs by separating species with different drug-to-antibody ratios.[1][2][3] The conjugation of the hydrophobic this compound-drug linker to the antibody increases its overall hydrophobicity. HIC separates these species based on their differential interaction with a hydrophobic stationary phase under high salt conditions. A decreasing salt gradient is used to elute the ADC species, with higher drug-loaded species eluting later due to their increased hydrophobicity. This method allows for the determination of the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

Experimental Protocol:

1. Materials and Reagents:

  • This compound conjugate sample
  • Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
  • HIC column (e.g., TSKgel Butyl-NPR)
  • HPLC system with a UV detector

2. Chromatographic Conditions:

ParameterCondition
Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Mobile Phase A 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
Gradient 0% B to 100% B over 30 minutes
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 10 µL (of a 1 mg/mL sample)

3. Data Analysis:

  • Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
  • Calculate the percentage of each species by dividing the individual peak area by the total peak area.
  • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species * DAR of each species) / 100

Quantitative Data Summary (Example):

Drug-Loaded SpeciesRetention Time (min)Peak Area (%)
DAR0 (Unconjugated Ab)8.55.2
DAR212.125.8
DAR415.355.1
DAR617.912.3
DAR820.11.6
Average DAR 3.9

Experimental Workflow for HIC Analysis:

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC-HPLC Analysis cluster_data Data Processing Sample This compound Conjugate Sample Dilution Dilute to 1 mg/mL in Mobile Phase A Sample->Dilution Injection Inject Sample onto HIC Column Dilution->Injection Gradient Apply Decreasing Salt Gradient Injection->Gradient Detection UV Detection at 280 nm Gradient->Detection Integration Integrate Peaks of Different DAR Species Detection->Integration Calculation Calculate Average DAR and Species Distribution Integration->Calculation

Caption: Workflow for DAR analysis by HIC.

Section 2: DAR and Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Application Note:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another valuable technique for the characterization of ADCs.[4][5][6] For this compound conjugates, RP-HPLC can be used to determine the average DAR, often after reduction of the antibody to separate the light and heavy chains. The increased hydrophobicity of the drug-linker moiety allows for the separation of conjugated chains from their unconjugated counterparts. RP-HPLC is also a powerful tool for assessing the purity of the ADC and detecting any small molecule impurities or degradation products.

Experimental Protocol (for reduced ADC):

1. Materials and Reagents:

  • This compound conjugate sample
  • Dithiothreitol (DTT)
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
  • RP-HPLC column (e.g., C4 wide-pore)
  • HPLC system with a UV detector

2. Sample Preparation (Reduction):

  • To 100 µg of the ADC sample (at 1 mg/mL), add DTT to a final concentration of 10 mM.
  • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

3. Chromatographic Conditions:

ParameterCondition
Column C4 Wide-Pore, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% B to 60% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 60°C
Detection UV at 280 nm and 254 nm
Injection Volume 20 µL

4. Data Analysis:

  • Identify and integrate the peaks for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D).
  • Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.

Quantitative Data Summary (Example):

Chain SpeciesRetention Time (min)Peak Area (%)
Light Chain (LC)15.245.0
Light Chain-Drug (LC-D1)18.55.0
Heavy Chain (HC)25.85.0
Heavy Chain-Drug (HC-D1)28.115.0
Heavy Chain-Drug (HC-D2)30.325.0
Heavy Chain-Drug (HC-D3)32.55.0
Average DAR ~4.0

Logical Relationship for RP-HPLC Analysis:

RP_HPLC_Logic cluster_input Input cluster_process Process cluster_output Output cluster_analysis Analysis ADC This compound Conjugate Reduction Reduction with DTT ADC->Reduction Separation RP-HPLC Separation Reduction->Separation LC Unconjugated Light Chain Separation->LC LCD Conjugated Light Chain Separation->LCD HC Unconjugated Heavy Chain Separation->HC HCD Conjugated Heavy Chain Separation->HCD Purity_Assess Purity Assessment Separation->Purity_Assess DAR_Calc DAR Calculation LC->DAR_Calc LCD->DAR_Calc HC->DAR_Calc HCD->DAR_Calc SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC-HPLC Analysis cluster_data Data Processing Sample This compound Conjugate Sample Injection Inject Sample onto SEC Column Sample->Injection Isocratic Isocratic Elution Injection->Isocratic Detection UV Detection at 280 nm Isocratic->Detection Integration Integrate Monomer, Aggregate & Fragment Peaks Detection->Integration Quantification Quantify % Purity, % Aggregates, % Fragments Integration->Quantification ADC_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding TumorCell Tumor Cell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Degradation Antibody Degradation Lysosome->Degradation DrugRelease Drug Release Degradation->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis

References

Application Notes and Protocols for Surface Functionalization of Biomaterials with Ald-Ph-amido-PEG2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biomaterial surfaces is a critical step in the development of advanced medical devices, drug delivery systems, and tissue engineering scaffolds. A primary objective of surface modification is to modulate biological interactions, such as minimizing non-specific protein adsorption, preventing immune responses, and promoting specific cell adhesion. Poly(ethylene glycol) (PEG) has been extensively utilized for this purpose due to its hydrophilicity, biocompatibility, and ability to resist protein fouling. Ald-Ph-amido-PEG2 is a heterobifunctional linker that provides a versatile platform for the covalent immobilization of biomolecules onto surfaces.

This document provides detailed application notes and experimental protocols for the use of this compound in the surface functionalization of biomaterials. The benzaldehyde (B42025) group of this compound can react with amine or hydrazide moieties on a biomaterial surface or a target molecule, while its other terminus can be modified for further conjugation, making it a valuable tool in bioconjugation and material science.

Principle of Surface Functionalization with this compound

The core principle behind the utility of this compound lies in the chemoselective ligation reactions of its benzaldehyde group. This allows for the covalent attachment of the PEG linker to a biomaterial surface that has been pre-functionalized with primary amines or hydrazide groups. The two primary reaction chemistries are:

  • Schiff Base Formation: The aldehyde group reacts with a primary amine to form an imine bond (Schiff base). This reaction is reversible, but the resulting bond can be stabilized by reduction with an agent like sodium cyanoborohydride (NaCNBH₃) to form a stable secondary amine linkage.

  • Hydrazone Ligation: The aldehyde group reacts with a hydrazide group to form a stable hydrazone bond. This reaction is generally more efficient and proceeds readily at neutral pH, often without the need for a reducing agent. The reaction can be catalyzed by nucleophilic catalysts like aniline (B41778).[1]

The PEG2 spacer enhances the solubility of the conjugate and provides a flexible linker arm, which can improve the accessibility of immobilized biomolecules for their binding partners.

Applications

The surface functionalization of biomaterials with this compound has a wide range of applications in biomedical research and drug development:

  • Reduction of Non-Specific Protein Adsorption: Creating a hydrophilic PEG layer on a surface can significantly reduce the non-specific binding of proteins, which is often the initial step in biofouling and foreign body response.

  • Immobilization of Bioactive Molecules: Proteins, peptides, antibodies, and nucleic acids can be covalently attached to the surface to create bioactive materials that can, for example, promote specific cell adhesion and growth or act as biosensors.

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be used to attach targeting ligands for specific cell or tissue recognition.

  • Development of Antibody-Drug Conjugates (ADCs): this compound is a non-cleavable linker suitable for the development of ADCs.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data related to the surface functionalization of biomaterials with PEG-aldehyde linkers and the subsequent effects on protein interactions. While specific data for this compound is limited in the literature, the presented data for analogous aldehyde-terminated PEGs provide a valuable reference.

Table 1: Surface Density of Grafted PEG Chains

Biomaterial SurfacePEG LinkerGrafting ConditionsResulting PEG Surface DensityAnalytical Method
Amine-functionalized SilicaAldehyde-terminated PEG (Mw 2000 Da)Reaction with surface amines~0.4 molecules/nm²Ellipsometry
Amine-functionalized Silicon WaferPEG-aldehyde (Mw 5000 Da)Grafting in 0.6 M K₂SO₄ at 60 °C ("cloud point")Highest graft density achievedXPS, Ellipsometry
Amine-functionalized Silicon WaferPEG-aldehyde (Mw 5000 Da)Grafting in 0.3 M K₂SO₄Medium graft densityXPS, Ellipsometry
Amine-functionalized Silicon WaferPEG-aldehyde (Mw 5000 Da)Grafting in buffer without saltLowest graft densityXPS, Ellipsometry

Data adapted from studies on aldehyde-terminated PEGs. The exact surface density will depend on the specific substrate, linker, and reaction conditions.

Table 2: Effect of PEG Surface Density on Protein Adsorption

ProteinPEG Surface DensityAdsorbed Protein AmountAnalytical Method
FibrinogenHigh< 0.003 µg/cm²Imaging Surface Plasmon Resonance
FibrinogenLow0.024 µg/cm²Imaging Surface Plasmon Resonance
MyoglobinHighLow adsorptionXPS
AlbuminHighLow adsorptionXPS
FibrinogenHighLowest adsorptionXPS
MyoglobinLowIncreased adsorptionXPS

This table illustrates the general trend that higher PEG surface density leads to lower protein adsorption.[4]

Experimental Protocols

Protocol 1: Functionalization of an Amine-Modified Surface with this compound via Schiff Base Formation

This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized biomaterial substrate (e.g., aminosilanized glass slide, plasma-treated polymer with amine groups)

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0-7.5

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃)

  • Washing Buffers: Phosphate Buffered Saline (PBS), pH 7.4; Deionized (DI) water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the anhydrous solvent to prepare a stock solution (e.g., 10-50 mM).

    • Further dilute the stock solution in the Reaction Buffer to the desired final concentration (e.g., 1-10 mg/mL). The optimal concentration should be determined empirically.

  • Reaction with Amine-Modified Surface:

    • Immerse the amine-functionalized substrate in the this compound solution.

    • Ensure the entire surface is covered.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Reduction of Schiff Base (Stabilization):

    • Prepare a fresh solution of NaCNBH₃ in the Reaction Buffer (e.g., 50 mM). Caution: NaCNBH₃ is toxic and should be handled in a fume hood.

    • Add the NaCNBH₃ solution to the reaction mixture containing the substrate to a final concentration of approximately 20 mM.

    • Continue the incubation for another 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the surface thoroughly with the Reaction Buffer to remove excess reagents.

    • Subsequently, wash with PBS and then with DI water.

    • Dry the functionalized surface under a stream of inert gas.

  • Characterization (Optional but Recommended):

    • Confirm the successful PEGylation using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect changes in elemental composition (increase in C and O signals), contact angle measurements to assess hydrophilicity (a decrease in contact angle is expected), or Atomic Force Microscopy (AFM) to observe changes in surface topography.

Protocol 2: Functionalization of a Hydrazide-Modified Surface with this compound via Hydrazone Ligation

This protocol outlines the procedure for attaching this compound to a surface functionalized with hydrazide groups.

Materials:

  • Hydrazide-functionalized biomaterial substrate

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0, or 0.1 M Ammonium Acetate, pH 4.5

  • Aniline (optional, as catalyst)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Washing Buffers: PBS, pH 7.4; DI water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in an anhydrous solvent as described in Protocol 1.

    • Dilute the stock solution to the desired final concentration in the Reaction Buffer.

  • Catalyst Preparation (Optional):

    • If using a catalyst, prepare a stock solution of aniline in the Reaction Buffer (e.g., 200 mM).

  • Reaction with Hydrazide-Modified Surface:

    • Immerse the hydrazide-functionalized substrate in the this compound solution.

    • If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.[1]

    • Incubate for 1-2 hours at room temperature with gentle agitation. The reaction is typically faster than Schiff base formation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the surface extensively with the Reaction Buffer to remove unreacted PEG and catalyst.

    • Follow with washes in PBS and DI water.

    • Dry the surface under a stream of inert gas.

  • Characterization:

    • Analyze the surface using appropriate techniques (XPS, contact angle, AFM) to confirm successful functionalization.

Diagrams

experimental_workflow_schiff_base cluster_prep Preparation cluster_reaction Reaction & Stabilization cluster_post Post-Processing AmineSurface Amine-Functionalized Biomaterial Reaction Incubate Substrate in PEG Solution (2-4h, RT) AmineSurface->Reaction PEG_sol This compound Solution PEG_sol->Reaction Reduction Add NaCNBH3 (2h, RT or O/N, 4°C) Reaction->Reduction Schiff Base Formation Wash Wash with Buffers (PBS, DI Water) Reduction->Wash Stable Amine Linkage Dry Dry with Inert Gas Wash->Dry Characterize Surface Characterization Dry->Characterize

Caption: Workflow for surface functionalization via Schiff base formation.

experimental_workflow_hydrazone_ligation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing HydrazideSurface Hydrazide-Functionalized Biomaterial Reaction_H Incubate Substrate in PEG Solution (1-2h, RT) HydrazideSurface->Reaction_H PEG_sol_H This compound Solution PEG_sol_H->Reaction_H Catalyst Aniline Catalyst (Optional) Catalyst->Reaction_H Wash_H Wash with Buffers (PBS, DI Water) Reaction_H->Wash_H Hydrazone Bond Formation Dry_H Dry with Inert Gas Wash_H->Dry_H Characterize_H Surface Characterization Dry_H->Characterize_H logical_relationship Start Biomaterial Surface Amine_Func Amine or Hydrazide Functionalization Start->Amine_Func PEG_React Reaction with This compound Amine_Func->PEG_React PEG_Surface PEGylated Surface PEG_React->PEG_Surface Reduced_Adsorption Reduced Non-Specific Protein Adsorption PEG_Surface->Reduced_Adsorption Immobilization Covalent Immobilization of Biomolecules PEG_Surface->Immobilization Improved_Biocompat Improved Biocompatibility Reduced_Adsorption->Improved_Biocompat Bioactivity Specific Bioactivity Immobilization->Bioactivity

References

Application Notes and Protocols for In Vitro Evaluation of ADCs Containing Ald-Ph-amido-PEG2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. The Ald-Ph-amido-PEG2 linker is a non-cleavable linker, meaning it relies on the complete degradation of the antibody within the target cell's lysosome to release the payload.[1][2] This design generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[1] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can improve hydrophilicity and potentially reduce aggregation.[2]

These application notes provide an overview of the key in vitro assays for characterizing ADCs containing a non-cleavable linker like this compound. Detailed protocols for cytotoxicity, internalization, and bystander effect assays are provided, along with methods to investigate the mechanism of action.

Mechanism of Action of a Non-Cleavable ADC

The mechanism of action for an ADC with a non-cleavable linker such as this compound involves several key steps.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Internalization Internalization via Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload-Linker-Amino Acid Complex Release Degradation->Release Target Binding to Intracellular Target (e.g., Tubulin) Release->Target Apoptosis Induction of Apoptosis Target->Apoptosis

Figure 1: General mechanism of action for an ADC with a non-cleavable linker.

Data Presentation: In Vitro Cytotoxicity of Representative Non-Cleavable ADCs

While specific data for an ADC containing the this compound linker is not publicly available, the following table presents representative in vitro cytotoxicity data for HER2-targeted ADCs with non-cleavable linkers to provide an expected performance range.

ADC Construct Target Cell Line HER2 Expression Payload Drug-to-Antibody Ratio (DAR) IC50 (ng/mL)
Trastuzumab-MCC-DM1SK-BR-3HighDM1~3.510 - 50
Trastuzumab-MCC-DM1BT-474HighDM1~3.510 - 50
Trastuzumab-MCC-DM1NCI-N87HighDM1~3.513 - 50
Trastuzumab-MCC-DM1MDA-MB-361ModerateDM1~3.51500 - 60000 (low DAR) 25 - 80 (high DAR)
Trastuzumab-MCC-DM1MDA-MB-453ModerateDM1~3.5Not specified
Trastuzumab-MCC-DM1JIMT-1LowDM1~3.5Not specified

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. This data is compiled from various sources for comparative purposes.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).

Cytotoxicity_Workflow Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat with Serial Dilutions of ADC Adhere->Treat Incubate Incubate for 72-120 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 2-4 hours MTT->Incubate2 Solubilize Solubilize Formazan (B1609692) Crystals Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.

Materials:

  • Target antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-468 for HER2) cell lines[3]

  • Cell culture medium and supplements

  • ADC with this compound linker

  • Isotype control ADC

  • Free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

  • ADC Treatment: Prepare serial dilutions of the ADC, isotype control ADC, and free payload in cell culture medium. Remove the old medium from the cells and add the diluted compounds.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

ADC Internalization Assay (Live-Cell Imaging with pH-Sensitive Dye)

This assay visualizes and quantifies the internalization of the ADC into the acidic compartments of the cell (endosomes and lysosomes).[5][6][7]

Internalization_Workflow Label Label ADC with pH-Sensitive Dye Treat Add Labeled ADC to Cells Label->Treat Seed Seed Cells in Imaging Plate Seed->Treat Image Acquire Images over Time (Live-Cell Imaging) Treat->Image Quantify Quantify Fluorescence Intensity Inside Cells Image->Quantify

Figure 3: Workflow for the ADC internalization assay using a pH-sensitive dye.

Materials:

  • Target antigen-positive cell line

  • ADC with this compound linker

  • pH-sensitive fluorescent dye labeling kit (e.g., pHrodo)[5]

  • Live-cell imaging system with environmental control

  • Glass-bottom imaging plates

Procedure:

  • ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye according to the manufacturer's protocol. These dyes are non-fluorescent at neutral pH but fluoresce brightly in acidic environments.[5]

  • Cell Seeding: Seed the target cells in a glass-bottom imaging plate and allow them to adhere.

  • Treatment: Add the fluorescently labeled ADC to the cells.

  • Live-Cell Imaging: Place the plate in a live-cell imaging system equipped with a 37°C and 5% CO2 environmental chamber. Acquire fluorescence and brightfield images at regular intervals (e.g., every 30 minutes) for several hours.

  • Data Analysis: Quantify the intracellular fluorescence intensity over time using image analysis software. An increase in fluorescence indicates the internalization of the ADC into acidic endosomes and lysosomes.

Bystander Killing Assay (Co-culture Method)

This assay assesses the ability of the payload released from the target cells to kill neighboring antigen-negative cells. For non-cleavable linkers like this compound, the bystander effect is expected to be limited.[1]

Bystander_Workflow Label Label Antigen-Negative Cells (e.g., with GFP) Seed Co-culture Antigen-Positive and Labeled Antigen-Negative Cells Label->Seed Treat Treat with ADC Seed->Treat Incubate Incubate for 72-120 hours Treat->Incubate Image Image and Count Viable Labeled Cells Incubate->Image Analyze Compare Viability to Monoculture Control Image->Analyze

Figure 4: Workflow for the bystander killing co-culture assay.

Materials:

  • Antigen-positive cell line (e.g., SK-BR-3)

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., MDA-MB-468-GFP)[8]

  • Cell culture medium and supplements

  • ADC with this compound linker

  • Isotype control ADC

  • Multi-well plates

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding: Seed the antigen-positive and fluorescently labeled antigen-negative cells together in the same wells of a multi-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (determined from the monoculture cytotoxicity assay).

  • Incubation: Incubate the plates for 72-120 hours.

  • Imaging and Analysis: Acquire fluorescence and brightfield images of the wells. Count the number of viable fluorescently labeled antigen-negative cells in the co-culture wells and compare it to the number in the antigen-negative monoculture control wells. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.[8]

Mechanism of Action Assays

For ADCs with tubulin inhibitor payloads (e.g., MMAE, DM1), this assay confirms the payload's mechanism of action.

Tubulin_Polymerization_Workflow Prepare Prepare Tubulin and GTP Add_Payload Add ADC Payload (or free drug) Prepare->Add_Payload Incubate Incubate at 37°C to Initiate Polymerization Add_Payload->Incubate Measure Measure Absorbance at 340 nm over Time Incubate->Measure Analyze Analyze Polymerization Kinetics Measure->Analyze

Figure 5: Workflow for the tubulin polymerization inhibition assay.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Free payload (e.g., MMAE or DM1)

  • UV-transparent 96-well plate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Setup: In a UV-transparent 96-well plate on ice, prepare reaction mixtures containing polymerization buffer, GTP, and various concentrations of the free payload.

  • Initiate Polymerization: Add purified tubulin to each well.

  • Measure Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.[9]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization by the payload will result in a decrease in the rate and extent of the absorbance increase.

This assay measures the activation of executioner caspases, confirming that the ADC induces apoptosis.[10][11][12]

Caspase_Activation_Workflow Seed Seed Cells in White-walled 96-well Plate Treat Treat with ADC Seed->Treat Incubate Incubate for Apoptosis Induction Treat->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate->Add_Reagent Incubate2 Incubate at Room Temperature Add_Reagent->Incubate2 Measure Measure Luminescence Incubate2->Measure Analyze Correlate Luminescence to Caspase Activity Measure->Analyze

Figure 6: Workflow for the caspase-3/7 activation assay.

Materials:

  • Target cell line

  • ADC with this compound linker

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System[10][11]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the ADC at various concentrations and for different durations to induce apoptosis.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspase-3 and -7.[10]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.

  • Data Analysis: An increase in luminescence in ADC-treated cells compared to untreated controls indicates the induction of apoptosis.

Signaling Pathway

The payloads commonly delivered by ADCs, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), are potent tubulin inhibitors.[13][] By disrupting microtubule dynamics, these agents arrest the cell cycle at the G2/M phase, which ultimately leads to the activation of the intrinsic apoptotic pathway.[13]

Apoptosis_Signaling_Pathway Payload ADC Payload (e.g., MMAE, DM1) Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Microtubule Microtubule Disruption G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis Execution

Figure 7: Signaling pathway of tubulin inhibitor-induced apoptosis.

Conclusion

The in vitro characterization of ADCs containing the this compound linker is crucial for understanding their therapeutic potential. The protocols outlined in these application notes provide a comprehensive framework for evaluating the cytotoxicity, internalization, and mechanism of action of such ADCs. While specific quantitative data for ADCs with this particular linker are not yet widely published, the provided information on similar non-cleavable ADCs serves as a valuable reference for experimental design and data interpretation. Careful and systematic in vitro evaluation is a critical step in the successful development of novel and effective ADC-based cancer therapies.

References

Troubleshooting & Optimization

Optimizing pH and buffer conditions for Ald-Ph-amido-PEG2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for Ald-Ph-amido-PEG2 reactions.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for conjugating this compound to a primary amine?

A1: The conjugation of this compound to a primary amine, such as the lysine (B10760008) residue on a protein, proceeds via a two-step reductive amination process. First, the benzaldehyde (B42025) group on the PEG linker reacts with the primary amine to form an unstable Schiff base (imine intermediate). Second, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the imine bond to a stable secondary amine linkage.

Q2: What is the optimal pH for this compound conjugation reactions?

A2: The optimal pH for reductive amination is a compromise between the two steps of the reaction. The initial formation of the Schiff base is favored at a slightly basic pH (around 7.5-8.5), which deprotonates the primary amine, making it more nucleophilic. However, the reduction of the imine by sodium cyanoborohydride is more efficient under slightly acidic conditions (around pH 6.0-7.0). Therefore, a good starting point for the overall reaction is a pH of approximately 7.0-7.5.[1][2] For specific applications, such as N-terminal specific pegylation, a lower pH can be exploited due to the difference in pKa values between the N-terminal alpha-amine and the epsilon-amine of lysine residues.[3]

Q3: Which buffer systems are recommended for this reaction?

A3: It is crucial to use a non-amine-containing buffer to avoid competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). Buffers containing primary amines, such as Tris or glycine, should be avoided as they will react with the aldehyde group of the PEG linker.[4]

Q4: What is the role of sodium cyanoborohydride (NaBH₃CN) and are there any alternatives?

A4: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion intermediate to a stable secondary amine bond.[5][6] Its key advantage is its stability at neutral and slightly acidic pH and its selectivity for the imine over the aldehyde, which prevents the reduction of the starting this compound linker.[5][6][7] An alternative reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic than NaBH₃CN and also offers high selectivity for the reductive amination process.[5]

Q5: How can I monitor the progress of the conjugation reaction?

A5: The progress of the reaction can be monitored by several analytical techniques. SDS-PAGE analysis will show a shift in the molecular weight of the protein as the PEG chain is conjugated. Size-exclusion chromatography (SEC-HPLC) can be used to separate the PEGylated protein from the unreacted protein and PEG linker. Mass spectrometry (MALDI-TOF or ESI-MS) can confirm the exact molecular weight of the conjugate and determine the degree of PEGylation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency 1. Suboptimal pH. 2. Inactive reducing agent. 3. Presence of competing amines in the buffer (e.g., Tris, glycine). 4. Insufficient molar excess of the PEG linker. 5. Steric hindrance at the conjugation site.1. Perform a pH optimization study, testing a range from 6.5 to 8.0. 2. Use a fresh stock of sodium cyanoborohydride. 3. Exchange the protein into a non-amine buffer like PBS or MES. 4. Increase the molar ratio of this compound to the protein (e.g., from 10:1 to 20:1 or higher). 5. Consider a longer PEG linker to overcome steric hindrance.
Protein Aggregation/Precipitation 1. High concentration of the protein or PEG linker. 2. Suboptimal buffer conditions (pH or ionic strength). 3. Hydrophobicity of the linker or payload (in ADC applications).1. Reduce the concentration of the reactants. 2. Screen different buffers and adjust the salt concentration. 3. Add a small percentage of a co-solvent like DMSO (not exceeding 10% v/v).
Multiple PEGylation Products (Polydispersity) 1. Reaction pH is too high, leading to reaction with multiple lysine residues. 2. Long reaction time.1. Lower the reaction pH to favor N-terminal modification if desired. 2. Reduce the reaction time and monitor the progress closely using SDS-PAGE or SEC-HPLC.
Hydrolysis of the Linker The benzaldehyde group is generally stable, but prolonged incubation in aqueous buffers can lead to slow oxidation.Use freshly prepared solutions of the this compound linker and store the stock solution under inert gas at -20°C or -80°C.

Data Presentation

Table 1: Effect of pH on the Relative Efficiency of this compound Conjugation to a Model Protein

pHBuffer SystemRelative Conjugation Efficiency (%)*Observations
5.550 mM MES45Low efficiency, likely due to protonation of the primary amine.
6.550 mM MES75Good efficiency, favorable for the reduction step.
7.450 mM PBS100Optimal for overall reaction, balancing imine formation and reduction.
8.550 mM Borate85High initial reaction rate, but potential for lower overall yield due to less efficient reduction.

*Relative efficiency is normalized to the highest observed yield under the tested conditions. This is illustrative data based on typical reductive amination kinetics.

Experimental Protocols

Protocol: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for conjugating this compound to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 50 mM Phosphate Buffer with 150 mM NaCl, pH 7.4 (non-amine containing)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Desalting columns for buffer exchange

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using a suitable method such as protein A affinity chromatography or buffer exchange with a desalting column into the Reaction Buffer.

    • Adjust the concentration of the antibody to 2-5 mg/mL in the Reaction Buffer.

  • PEG Linker Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reducing Agent Stock Solution:

    • Prepare a 100 mM stock solution of NaBH₃CN in the Reaction Buffer. This solution should be made fresh just before use.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.

    • Gently mix the reaction mixture and incubate for 30 minutes at room temperature.

    • Add the 100 mM NaBH₃CN stock solution to a final concentration of 20 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Determine the degree of PEGylation and purity using SEC-HPLC and/or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction prep_ab Antibody Preparation (Buffer Exchange to PBS, pH 7.4) react_add_peg Add PEG Linker to Antibody (20-fold molar excess) prep_ab->react_add_peg prep_peg Prepare this compound (10 mM in DMSO) prep_peg->react_add_peg prep_reductant Prepare NaBH3CN (100 mM in PBS) react_add_reductant Add NaBH3CN (final conc. 20 mM) prep_reductant->react_add_reductant react_incubate1 Incubate 30 min at RT react_add_peg->react_incubate1 react_incubate1->react_add_reductant react_incubate2 Incubate 2-4h at RT or overnight at 4°C react_add_reductant->react_incubate2 post_quench Quench Reaction (50 mM Tris-HCl) react_incubate2->post_quench post_purify Purification (SEC or Dialysis) post_quench->post_purify post_char Characterization (SDS-PAGE, SEC-HPLC, MS) post_purify->post_char

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH optimal (7.0-7.5)? start->check_ph adjust_ph Optimize pH in small-scale trials check_ph->adjust_ph No check_buffer Is buffer amine-free? check_ph->check_buffer Yes success Yield Improved adjust_ph->success change_buffer Buffer exchange to PBS or MES check_buffer->change_buffer No check_reductant Is NaBH3CN fresh? check_buffer->check_reductant Yes change_buffer->success fresh_reductant Prepare fresh reducing agent check_reductant->fresh_reductant No check_ratio Is PEG molar excess sufficient? check_reductant->check_ratio Yes fresh_reductant->success increase_ratio Increase PEG linker to protein ratio check_ratio->increase_ratio No check_ratio->success Yes increase_ratio->success

Caption: Troubleshooting logic for low conjugation yield.

References

Ald-Ph-amido-PEG2 linker stability issues in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ald-Ph-amido-PEG2 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues when using this linker in plasma-based applications, particularly in the context of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is it used for?

The this compound linker is a non-cleavable linker used in bioconjugation, most notably for the development of ADCs. It connects a monoclonal antibody to a cytotoxic payload. Its structure includes an aldehyde group for reaction with the antibody, a phenyl-amido group, and a two-unit polyethylene (B3416737) glycol (PEG) spacer to potentially improve solubility and pharmacokinetic properties.

Q2: What are the primary stability concerns for the this compound linker in plasma?

The main stability concern for this linker in plasma is the potential for premature cleavage of the amide bond. Plasma contains various enzymes, such as proteases and carboxylesterases, that can hydrolyze amide bonds, leading to the early release of the cytotoxic payload.[1][2][3][4] This can result in off-target toxicity and reduced efficacy of the ADC.[5]

Q3: How does the PEG2 spacer influence the stability of the linker?

Polyethylene glycol (PEG) spacers are generally incorporated to enhance the hydrophilicity and in vivo performance of ADCs.[6][7] While PEG itself is relatively stable, the length of the PEG chain can influence the overall stability and pharmacokinetics of the conjugate.[8][9] Shorter PEG chains, like the PEG2 in this linker, may have a different stability profile compared to longer chains.[9]

Q4: Is the aldehyde functionality a point of instability in plasma?

The benzaldehyde (B42025) group is primarily for the initial conjugation chemistry. Once the linkage to the antibody is formed, it is generally stable. However, the stability of compounds containing a benzaldehyde moiety can be influenced by plasma components.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the this compound linker.

Issue 1: Premature Payload Release Observed in Plasma Stability Assays

  • Symptoms:

    • Higher than expected levels of free drug detected by LC-MS analysis of plasma samples.[5]

    • A decrease in the drug-to-antibody ratio (DAR) over time, as measured by techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[12]

  • Potential Causes:

    • Enzymatic Cleavage of the Amide Bond: The primary suspect is the enzymatic hydrolysis of the phenyl-amide bond by plasma proteases or carboxylesterases.[1][2][3]

    • Species-Specific Differences: The enzymatic activity in plasma can vary significantly between species (e.g., human, mouse, rat).[6] An ADC that is stable in human plasma might be less stable in mouse plasma, or vice-versa.

  • Troubleshooting Steps:

    • Confirm with Control Experiments: Incubate the ADC in buffer alone to confirm that the instability is plasma-dependent.

    • Inhibit Proteases: Perform the plasma stability assay in the presence of a broad-spectrum protease inhibitor cocktail to see if this reduces payload release.

    • Test in Different Species' Plasma: Evaluate the ADC's stability in plasma from multiple relevant species to identify any species-specific liabilities.[6]

    • Analyze Degradation Products: Use LC-MS/MS to identify the cleavage products and confirm that the amide bond is the site of hydrolysis.

Issue 2: Inconsistent Results in Plasma Stability Assays

  • Symptoms:

    • High variability in payload release or DAR loss between replicate experiments.

  • Potential Causes:

    • Plasma Quality and Handling: The quality of the plasma used is critical. Repeated freeze-thaw cycles can alter enzyme activity. The anticoagulant used can also have an effect.

    • Assay Conditions: Variations in incubation temperature, pH, or the concentration of the ADC can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Plasma Handling: Use fresh plasma or plasma that has undergone a limited number of freeze-thaw cycles. Ensure consistent use of the same anticoagulant.

    • Control Assay Parameters: Strictly control the incubation temperature (typically 37°C), pH (typically 7.4), and ADC concentration in all experiments.

    • Include Positive and Negative Controls: Use a known stable and a known unstable ADC as controls in your assay to ensure the assay is performing as expected.

Quantitative Data Summary

The following table summarizes hypothetical stability data for an ADC with an this compound linker in plasma from different species. This data is for illustrative purposes and actual results may vary.

SpeciesIncubation Time (hours)% Intact ADC (Remaining)% Free Payload (Released)
Human 01000
24955
728812
1687525
Mouse 01000
248515
726535
1684060
Rat 01000
249010
727822
1686040

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC with an this compound linker in plasma.

  • Materials:

    • ADC stock solution (e.g., 1 mg/mL in PBS)

    • Pooled plasma from the desired species (e.g., human, mouse, rat) with anticoagulant (e.g., K2EDTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Protease inhibitor cocktail (optional)

    • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

    • Incubator at 37°C

    • LC-MS/MS system

  • Procedure:

    • Thaw the pooled plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare the ADC incubation samples by diluting the ADC stock solution into the plasma to a final concentration of, for example, 100 µg/mL. Prepare a control sample by diluting the ADC in PBS.

    • If using, add the protease inhibitor cocktail to a set of plasma samples.

    • Incubate all samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot of each sample.

    • Immediately quench the reaction by adding a 3-fold excess of cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to precipitate plasma proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of free payload and/or by a suitable method (e.g., HIC-HPLC or intact mass spectrometry) to determine the average DAR.

Visualizations

Ald_Ph_amido_PEG2_Linker_Degradation_Pathway cluster_plasma Plasma Environment ADC Intact ADC (Antibody-Linker-Drug) Cleaved_ADC Cleaved ADC (Antibody-Linker Fragment) ADC->Cleaved_ADC Amide Bond Hydrolysis Free_Payload Free Payload (Premature Release) ADC->Free_Payload Enzymes Plasma Proteases/ Carboxylesterases Enzymes->ADC

Caption: Potential degradation pathway of the this compound linker in plasma.

Plasma_Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis Start Start: ADC Stock Solution Dilution Dilute ADC in Plasma and PBS (Control) Start->Dilution Incubate Incubate at 37°C Dilution->Incubate Timepoints Sample at Multiple Time Points Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS and/or HIC Centrifuge->Analyze

Caption: Experimental workflow for a typical plasma stability assay.

References

Side reactions of Ald-Ph-amido-PEG2-NHS ester with proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ald-Ph-amido-PEG2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this heterobifunctional linker and to troubleshoot potential side reactions during protein conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound-NHS ester?

A1: this compound-NHS ester is a non-cleavable linker with two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025). This allows for a two-step conjugation process. The NHS ester is designed to react with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus) on a protein to form a stable amide bond. The benzaldehyde group is then available to react with a second molecule, typically one containing an aminooxy or hydrazide functional group, to form a stable oxime or hydrazone linkage, respectively. This is commonly used in the development of antibody-drug conjugates (ADCs).

Q2: What are the main side reactions I should be aware of when using this linker?

A2: The two primary sources of side reactions are the NHS ester and the benzaldehyde moieties.

  • NHS Ester Side Reactions:

    • Hydrolysis: The NHS ester can react with water, leading to the hydrolysis of the ester and rendering the linker inactive for protein conjugation. This reaction is more pronounced at higher pH.

    • Reaction with other nucleophilic residues: While highly reactive towards primary amines, the NHS ester can also react with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, to form less stable ester bonds.[1] Reactions with cysteine and histidine are also possible.[1]

  • Benzaldehyde Side Reactions:

    • Schiff Base Formation: The aldehyde group can react with primary amines on the protein (lysine residues or N-terminus) to form a reversible Schiff base (imine). While this reaction is reversible, it can lead to unintended and unstable cross-linking or modification of the protein.

Q3: How can I minimize the hydrolysis of the NHS ester?

A3: To minimize hydrolysis, it is crucial to carefully control the reaction conditions. Perform the conjugation at a pH between 7.2 and 8.5, as this range is a good compromise between efficient amine reaction and minimal hydrolysis.[1][2] It is also recommended to use a freshly prepared solution of the this compound-NHS ester and to keep the reaction time as short as possible.

Q4: Are the bonds formed by the aldehyde group stable?

A4: The intended reactions of the benzaldehyde with aminooxy or hydrazide groups form oxime and hydrazone linkages, respectively. Oxime linkages are generally more stable than hydrazone linkages, especially under acidic conditions. The stability of these bonds is a critical consideration for the overall stability of the final conjugate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of NHS ester: The linker has lost its reactivity towards the protein's amines.- Ensure the reaction pH is within the optimal range (7.2-8.5).- Use a freshly prepared solution of the linker.- Minimize the reaction time.- Avoid buffers containing primary amines (e.g., Tris, glycine).[2]
Suboptimal protein concentration: Low protein concentration can favor the competing hydrolysis reaction.- Increase the concentration of the protein in the reaction mixture.
Protein Aggregation Excessive labeling: Too many linker molecules attached to the protein can alter its properties and lead to aggregation.- Reduce the molar excess of the linker in the reaction.- Optimize the reaction time and temperature to control the degree of labeling.
Formation of intermolecular cross-links: The aldehyde group of a linker on one protein reacts with an amine on another protein.- Perform the second conjugation step (reaction with the aminooxy or hydrazide molecule) as soon as possible after the first step.- Consider a one-pot, two-step reaction where the second molecule is added shortly after the linker.
Heterogeneous Product Reaction with non-target amino acids: The NHS ester has reacted with residues other than primary amines (e.g., serine, threonine, tyrosine).- Lowering the reaction pH towards 7.2 can disfavor reactions with less nucleophilic groups.- Characterize the final conjugate using techniques like mass spectrometry to identify modification sites.
Incomplete reaction: Not all protein molecules are conjugated with the linker, or the second molecule has not reacted with all available aldehydes.- Optimize the molar ratio of reactants and the reaction time for both steps.- Purify the intermediate and final products to remove unreacted components.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at 0°C

pHHalf-life
7.04-5 hours[2]
8.0~1 hour
8.610 minutes[2]

Table 2: Relative Stability of Linkages

Linkage TypeRelative StabilityNotes
Amide (from NHS ester)Very StableThe intended covalent bond with primary amines.
Oxime (from aldehyde)StableGenerally more stable than hydrazones.
Hydrazone (from aldehyde)Moderately StableCan be susceptible to hydrolysis, especially at lower pH.
Ester (from NHS ester side reaction)Less StableCan hydrolyze over time, leading to product heterogeneity.[1]
Schiff Base (from aldehyde side reaction)Unstable (Reversible)Can lead to transient, non-specific modifications.

Experimental Protocols

Protocol: Two-Step Conjugation of a Protein with this compound-NHS Ester and an Aminooxy-Containing Molecule

This protocol provides a general guideline. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Aminooxy-containing molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an appropriate amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

  • Linker Activation:

    • Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Step 1: Reaction of NHS Ester with Protein:

    • Add a calculated molar excess of the linker solution to the protein solution. A starting point is a 5- to 20-fold molar excess of the linker over the protein.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification of the Linker-Protein Conjugate (Optional but Recommended):

    • Remove the excess, unreacted linker by size-exclusion chromatography or dialysis. This step is crucial to prevent side reactions of the unreacted linker in the next step.

  • Step 2: Reaction of Aldehyde with Aminooxy-Molecule:

    • Add a molar excess of the aminooxy-containing molecule to the linker-protein conjugate solution.

    • Incubate the reaction for 1-4 hours at room temperature. The optimal pH for oxime ligation is typically between 4 and 6.5; however, for practical purposes with proteins, a pH closer to neutral may be used, potentially with a longer reaction time or the use of a catalyst like aniline.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent can be added to react with any remaining active groups. However, purification is generally preferred.

  • Final Purification:

    • Purify the final protein conjugate to remove excess aminooxy-containing molecule and any reaction byproducts using an appropriate method such as size-exclusion chromatography.

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling and to confirm the absence of significant side products. Techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy are commonly used.

Visualizations

G Primary Reaction Pathway of this compound-NHS Ester Protein Protein (with Lysine -NH2) Intermediate Protein-PEG-Aldehyde (Amide bond) Protein->Intermediate + Linker (pH 7.2-8.5) Linker This compound-NHS ester Linker->Intermediate Conjugate Final Protein Conjugate (Oxime linkage) Intermediate->Conjugate + Payload Payload Aminooxy-Molecule Payload->Conjugate

Caption: Intended reaction sequence for protein conjugation.

G Potential Side Reactions of the NHS Ester Moiety NHSEster NHS Ester Hydrolysis Hydrolyzed Linker (Inactive) NHSEster->Hydrolysis + H2O (especially at high pH) UnstableEster Unstable Ester Linkage NHSEster->UnstableEster + Ser/Thr/Tyr SerThrTyr Protein (Ser, Thr, Tyr -OH) SerThrTyr->UnstableEster

Caption: Unwanted reactions involving the NHS ester group.

G Potential Side Reactions of the Aldehyde Moiety Aldehyde Aldehyde on Linker-Protein SchiffBase Schiff Base (Imine) (Reversible) Aldehyde->SchiffBase <-> + Lysine Lysine Protein (Lysine -NH2) Lysine->SchiffBase

Caption: Reversible side reaction of the aldehyde group.

G Troubleshooting Workflow for Low Conjugation Efficiency Start Low Conjugation Yield CheckpH Is reaction pH 7.2-8.5? Start->CheckpH CheckpH->Start No, adjust pH CheckLinker Is linker solution fresh? CheckpH->CheckLinker Yes CheckLinker->Start No, prepare fresh CheckBuffer Is buffer amine-free? CheckLinker->CheckBuffer Yes CheckBuffer->Start No, exchange buffer CheckConcentration Is protein concentration adequate? CheckBuffer->CheckConcentration Yes CheckConcentration->Start No, increase concentration OptimizeRatio Optimize Linker:Protein Ratio CheckConcentration->OptimizeRatio Yes Success Improved Yield OptimizeRatio->Success

Caption: A logical approach to resolving low yield issues.

References

Technical Support Center: Navigating Challenges in PROTAC Ternary Complex Formation with Ald-Ph-amido-PEG2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the formation of PROTAC ternary complexes, with a focus on those utilizing Ald-Ph-amido-PEG2 linkers.

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does the ternary complex lead to protein degradation?

A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells.[1][2][][4] It consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][][4] The PROTAC simultaneously binds to both the POI and the E3 ligase, forming a "ternary complex".[1][2] This proximity, induced by the PROTAC, allows the E3 ligase to tag the POI with ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the cell's natural waste disposal system, the proteasome.

Q2: What are the potential roles and challenges associated with an this compound linker in ternary complex formation?

A2: The this compound linker is a composite of several functional groups that can influence the properties and efficacy of a PROTAC.

  • PEG2 (Polyethylene Glycol, 2 units): The PEG component generally enhances hydrophilicity and solubility of the PROTAC molecule.[2][4] However, the flexibility of PEG linkers can also introduce a degree of conformational heterogeneity, which may not always be optimal for stable ternary complex formation.[5]

  • Phenyl (Ph): The phenyl group introduces a rigid element into the linker. This rigidity can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially improving the stability of the ternary complex.

  • Amido: Amide bonds are common in PROTAC linkers. They can participate in hydrogen bonding interactions within the ternary complex, which can contribute to its stability. However, they can also increase the number of hydrogen bond donors, which may impact cell permeability.

Challenges specific to this linker could include achieving the optimal balance between flexibility and rigidity for a given target and E3 ligase pair, potential for non-specific interactions due to the phenyl group, and ensuring adequate cell permeability.

Q3: What is the "hook effect" and how can I mitigate it?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation. Testing lower concentrations (nanomolar to low micromolar) is often necessary to observe the desired degradation.

Q4: What is "cooperativity" in the context of ternary complex formation?

A4: Cooperativity refers to the influence of the binding of one protein (e.g., the target) on the PROTAC's affinity for the other protein (e.g., the E3 ligase).[6][7]

  • Positive Cooperativity (α > 1): The formation of a binary complex with one protein increases the affinity for the second protein. This is generally desirable as it stabilizes the ternary complex.[6][7]

  • Negative Cooperativity (α < 1): The formation of a binary complex with one protein decreases the affinity for the second protein, leading to a less stable ternary complex.[6][7]

The cooperativity is a critical parameter for the efficiency of a PROTAC and can be influenced by the linker design.[8]

Troubleshooting Guides

Problem 1: No or low degradation of the target protein.

Possible Cause Troubleshooting Steps
Poor Ternary Complex Formation - Verify binary binding to both the target protein and E3 ligase using biophysical assays like SPR or ITC.- Assess ternary complex formation directly using techniques such as SPR, FRET, or NanoBRET.
Suboptimal Linker Length/Composition - Synthesize and test a series of PROTACs with varying linker lengths (e.g., different PEG units) and compositions to identify the optimal geometry for the ternary complex.[9]
Poor Cell Permeability - The this compound linker may result in a molecule with a high molecular weight and polar surface area. Assess cell permeability using assays like PAMPA.- Modify the linker to improve physicochemical properties, for example, by reducing the number of hydrogen bond donors.
Incorrect E3 Ligase Choice - Confirm that the chosen E3 ligase is expressed in the cell line being used.- Consider designing PROTACs that recruit a different E3 ligase.
Compound Instability - Assess the stability of the PROTAC in cell culture media over the course of the experiment.

Problem 2: Significant "Hook Effect" Observed.

Possible Cause Troubleshooting Steps
High PROTAC Concentrations - Perform a wider dose-response curve with more dilution points, especially at higher concentrations, to accurately determine the optimal degradation concentration (DC50).
Poor Ternary Complex Stability - Characterize the ternary complex using biophysical assays like SPR or ITC to assess its stability and cooperativity. A low cooperativity value may indicate an unstable complex.[8]
Imbalanced Binary Affinities - Measure the binding affinities of the PROTAC for the target protein and the E3 ligase individually. A significant imbalance can favor the formation of binary complexes.

Problem 3: Off-Target Effects and Cellular Toxicity.

Possible Cause Troubleshooting Steps
Non-Specific Binding of the PROTAC - The phenyl group in the linker could contribute to non-specific hydrophobic interactions. Perform global proteomics (e.g., using mass spectrometry) to identify unintended protein degradation.
Intrinsic Activity of Ligands or Linker - Test the warhead and E3 ligase ligand as individual compounds to assess their independent effects.- Synthesize a control PROTAC with an inactive warhead or E3 ligase ligand.
Perturbation of the Ubiquitin-Proteasome System - Assess the overall levels of ubiquitinated proteins in the cell to check for general disruption of the ubiquitin-proteasome system.

Quantitative Data Summary

Table 1: Ternary Complex Formation and Degradation Parameters for Various PROTACs.

PROTACTarget (Domain)E3 LigaseLinker TypeKD (Ternary, nM)Cooperativity (α)DC50 (nM)Dmax (%)Reference
MZ1BRD4 (BD2)VHLPEG1.878>95[10]
AT1BRD4 (BD2)VHLPEG1.5713>95[10]
MZP55BRD4 (BD2)VHLPEG1500.4100~80[11]
MZP61BRD4 (BD2)VHLPEG1800.2250~70[11]
ACBI1SMARCA2VHLNot SpecifiedN/A26N/AN/A[7]
PROTAC 1SMARCA2VHLNot SpecifiedN/A3.2N/AN/A[7]
NC-1BTKCRBNPEGN/AN/A<10>90[12]
RC-1BTKCRBNPEGN/AN/A~100~80[12]
GP262PI3K/mTORVHLPEG/AlkylN/AN/A42-227 (PI3K), 45 (mTOR)N/A[13]

Note: This table provides a selection of data from the literature to illustrate the range of values observed for different PROTACs. The specific values for a PROTAC with an this compound linker will be system-dependent.

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and to assess ternary complex formation and stability.

  • Methodology:

    • Immobilize one of the proteins (e.g., the E3 ligase) on an SPR sensor chip.

    • Inject a series of concentrations of the PROTAC alone to measure the binary interaction (KDbinary).

    • In a separate set of experiments, inject a mixture of the PROTAC and the target protein (at a concentration well above its KD for the PROTAC) over the immobilized E3 ligase to measure the ternary complex formation (KDternary).

    • Fit the sensorgram data to an appropriate binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

    • Calculate the cooperativity factor (α) as the ratio of KDbinary / KDternary.[14]

2. Western Blot for Protein Degradation Quantification

  • Objective: To quantify the extent of target protein degradation in cells treated with the PROTAC.

  • Methodology:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.

    • Lyse the cells and determine the total protein concentration for each sample.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[15]

3. NanoBRET™ Ternary Complex Assay in Live Cells

  • Objective: To monitor the formation of the ternary complex in a live-cell environment.

  • Methodology:

    • Genetically fuse one of the proteins (e.g., the target protein) to NanoLuc® luciferase (the donor) and the other protein (e.g., the E3 ligase) to HaloTag® (the acceptor).

    • Co-express the fusion proteins in cells.

    • Add the HaloTag® ligand labeled with the NanoBRET™ fluorophore.

    • Add the PROTAC at various concentrations.

    • Add the NanoLuc® substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 Ternary Complex Formation PROTAC PROTAC (this compound) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognition Degradation Degraded POI Proteasome->Degradation degradation

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

Troubleshooting_Workflow Start No/Low Target Degradation Check_Binary Assess Binary Binding (SPR, ITC) Start->Check_Binary Check_Ternary Assess Ternary Complex Formation (SPR, FRET, NanoBRET) Check_Binary->Check_Ternary Binding Confirmed Redesign Redesign PROTAC Check_Binary->Redesign No Binding Check_Permeability Evaluate Cell Permeability (PAMPA) Check_Ternary->Check_Permeability Complex Forms Optimize_Linker Optimize Linker (Length, Composition) Check_Ternary->Optimize_Linker No/Weak Complex Check_Permeability->Optimize_Linker Poor Permeability Check_E3 Confirm E3 Ligase Expression Check_Permeability->Check_E3 Permeable Optimize_Linker->Start Re-evaluate Check_E3->Redesign Low/No Expression Hook_Effect_Logic Low_PROTAC Low [PROTAC] Ternary Productive Ternary Complex Low_PROTAC->Ternary Favors Optimal_PROTAC Optimal [PROTAC] Optimal_PROTAC->Ternary Maximizes High_PROTAC High [PROTAC] Binary_POI Non-productive Binary Complex (PROTAC-POI) High_PROTAC->Binary_POI Favors Binary_E3 Non-productive Binary Complex (PROTAC-E3) High_PROTAC->Binary_E3 Favors Degradation Protein Degradation Ternary->Degradation Binary_POI->Degradation Inhibits Binary_E3->Degradation Inhibits

References

Minimizing off-target conjugation with Ald-Ph-amido-PEG2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful bioconjugation experiments while minimizing off-target reactions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the conjugation of this compound to primary amines on proteins and peptides.

Problem 1: Low Conjugation Efficiency or No Reaction

Question: I am observing very low or no conjugation of my protein/peptide with this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Low conjugation efficiency is a common issue that can stem from several factors related to your reaction conditions and reagents. Follow these steps to diagnose and resolve the problem:

Step 1: Verify Reagent Integrity and Concentration Ensure that your this compound and the target biomolecule are not degraded and that their concentrations are accurate.

Step 2: Optimize Molar Ratio of Reactants A suboptimal molar ratio of the PEG reagent to your protein can lead to poor yields.

  • Recommendation: Start with a 10- to 50-fold molar excess of this compound over the amine-containing molecule.[1] This ensures that the PEG reagent is not the limiting factor in the reaction.

Step 3: Check and Adjust Reaction Buffer and pH The pH of the reaction buffer is critical for the formation of the initial Schiff base.

  • Incorrect pH: The optimal pH for imine formation is typically between 5 and 6.[2] At a lower pH, the amine reactant will be protonated and non-nucleophilic, while at a higher pH, there may not be enough acid to catalyze the reaction.[3]

  • Buffer Interference: Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for conjugation to the aldehyde group.[4]

  • Recommended Buffers: Use amine-free buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer. Borate buffer has been shown to significantly enhance the yield of reductive amination.[5]

Step 4: Confirm the Activity of the Reducing Agent Sodium cyanoborohydride (NaBH₃CN) is the most commonly used reducing agent. Its effectiveness can be compromised by age or improper storage.

  • Recommendation: Use a fresh stock of NaBH₃CN.

Step 5: Optimize Reaction Time and Temperature Reductive amination can be a slow process.

  • Temperature: The optimal temperature for the reductive amination reaction is typically around 37°C.[6]

  • Time: The reaction may require an extended period to achieve a good yield, often between 12 to 24 hours.[6]

Experimental Protocol: General Reductive Amination

  • Dissolve the protein/peptide in an amine-free buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.0).

  • Add this compound to the desired molar excess.

  • Add a fresh solution of sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Incubate the reaction mixture at 37°C for 12-24 hours with gentle stirring.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Problem 2: Off-Target Conjugation (Lack of Site-Specificity)

Question: My goal is to selectively conjugate this compound to the N-terminus of my protein, but I am observing significant conjugation to lysine (B10760008) residues as well. How can I improve the site-selectivity?

Answer:

Achieving site-selectivity between the N-terminal α-amine and the ε-amines of lysine residues is primarily controlled by the reaction pH, leveraging the difference in their pKa values.

Understanding the pKa Difference:

  • The pKa of the N-terminal α-amino group is approximately 8.0.

  • The pKa of the lysine ε-amino group is approximately 10.0.

By controlling the pH, you can selectively deprotonate the N-terminal amine, making it more nucleophilic while keeping the lysine amines largely protonated and less reactive.

pH Optimization for Site-Selectivity:

Target SiteRecommended pH RangeRationale
N-terminus 6.0 - 7.5At this pH, the N-terminal α-amine is more nucleophilic than the lysine ε-amines, which are predominantly protonated.[7][8]
Lysine Residues 8.5 - 9.5At this higher pH, the lysine ε-amines are deprotonated and become more reactive.[7]

Troubleshooting Steps to Minimize Off-Target Lysine Conjugation:

  • Lower the Reaction pH: Adjust your reaction buffer to a pH between 6.0 and 7.0. A pH of 6.1 has been shown to yield excellent N-terminal selectivity (>99:1 α-amino/ε-amino).[8][9]

  • Use a Suitable Buffer System: Citrate or phosphate buffers are effective in this pH range.

  • Monitor the Reaction: Analyze the reaction products at different time points using techniques like mass spectrometry to determine the optimal reaction time that maximizes N-terminal conjugation while minimizing lysine modification.

Problem 3: Formation of Undesired Side Products

Question: I am observing unexpected side products in my final conjugate. What could be causing this and how can I prevent it?

Answer:

The most common source of side products in reductive amination using sodium cyanoborohydride is the presence of free cyanide impurities in the reducing agent.[7][10][11]

Side Reactions Caused by Cyanide Impurities:

  • Cyanoamine formation: Reaction of cyanide with the imine intermediate.

  • Cyanohydrin formation: Reaction of cyanide with the aldehyde of the PEG linker.

These side reactions can lead to a heterogeneous product mixture and introduce toxicity.

Mitigation Strategies:

  • Use High-Purity Sodium Cyanoborohydride: Source your reducing agent from a reputable supplier and screen for free cyanide content if possible. Commercial sources have been found to contain a range of 8 to 80 mM of free cyanide.[10][11]

  • Consider Alternative Reducing Agents: If cyanide contamination is a persistent issue, consider using a non-toxic alternative to NaBH₃CN, such as 2-picoline borane (B79455).[12] 2-picoline borane has been shown to have similar labeling efficacy to NaBH₃CN for reductive amination.[12]

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for conjugating this compound to a primary amine?

A1: The conjugation occurs via a two-step process called reductive amination. First, the aldehyde group on the PEG linker reacts with a primary amine on the biomolecule to form an unstable Schiff base (imine). This is then reduced by a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine bond.

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store this compound at -20°C in a desiccated environment to prevent degradation.

Q3: Can I use sodium borohydride (B1222165) (NaBH₄) instead of sodium cyanoborohydride (NaBH₃CN)?

A3: It is not recommended. Sodium borohydride is a stronger reducing agent and can reduce the aldehyde on the PEG linker in addition to the Schiff base, which would prevent the conjugation reaction from occurring.[4] Sodium cyanoborohydride is milder and selectively reduces the imine in the presence of the aldehyde.[4][7]

Q4: How can I confirm that the conjugation was successful?

A4: You can use several analytical techniques to confirm conjugation, including:

  • SDS-PAGE: The conjugated protein will show a shift in molecular weight corresponding to the attached PEG chain.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This will provide the precise mass of the conjugate, confirming the number of PEG chains attached.

  • HPLC: Can be used to separate the conjugated species from the unconjugated protein and other reactants.

Visual Guides

G Figure 1. Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve_protein Dissolve Protein/Peptide in Amine-Free Buffer mix_reagents Combine Protein, PEG Reagent, and Reducing Agent dissolve_protein->mix_reagents prepare_peg Prepare this compound Stock Solution prepare_peg->mix_reagents prepare_reducer Prepare Fresh Reducing Agent prepare_reducer->mix_reagents incubate Incubate at Optimal Temperature and Time mix_reagents->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: Figure 1. A typical experimental workflow for the conjugation of this compound.

G Figure 2. Chemical Reaction of Reductive Amination Protein Protein-NH₂ Schiff_Base Schiff Base (Imine) (Unstable Intermediate) Protein->Schiff_Base PEG_Aldehyde This compound PEG_Aldehyde->Schiff_Base Conjugate Stable Conjugate (Secondary Amine) Schiff_Base->Conjugate + Reducing Agent Reducing_Agent NaBH₃CN H2O - H₂O

Caption: Figure 2. The two-step chemical reaction of reductive amination.

G Figure 3. Troubleshooting Decision Tree Start Low Conjugation Efficiency or Off-Target Conjugation Check_pH Is the reaction pH optimized for your target? Start->Check_pH Check_Ratio Is the PEG:Protein molar ratio sufficient? Check_pH->Check_Ratio Yes Adjust_pH Adjust pH: ~7 for N-terminus 8.5-9.5 for Lysines Check_pH->Adjust_pH No Check_Buffer Are you using an amine-free buffer? Check_Ratio->Check_Buffer Yes Increase_Ratio Increase molar ratio (10-50x excess of PEG) Check_Ratio->Increase_Ratio No Check_Reducer Is the reducing agent fresh and pure? Check_Buffer->Check_Reducer Yes Change_Buffer Switch to PBS or Borate buffer Check_Buffer->Change_Buffer No New_Reducer Use fresh, high-purity NaBH₃CN or an alternative like 2-picoline borane Check_Reducer->New_Reducer No Adjust_pH->Check_Ratio Increase_Ratio->Check_Buffer Change_Buffer->Check_Reducer

Caption: Figure 3. A decision tree for troubleshooting common conjugation issues.

References

Technical Support Center: Ald-Ph-amido-PEG2 Linker Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use and stability of the Ald-Ph-amido-PEG2 linker.

Frequently Asked Questions (FAQs)

Q1: Is the this compound linker truly non-degradable?

The this compound linker is designed as a non-cleavable linker, meaning it does not have a specific chemical or enzymatic trigger for cleavage under physiological conditions. The amide bond provides high stability.[1][2][3] However, like all chemical structures, it can be subject to degradation under harsh experimental conditions, such as extreme pH or high temperatures, that are not typically encountered in a biological system.[1]

Q2: What are the most likely points of instability in the this compound linker?

While generally stable, the two primary functional groups that could be susceptible to undesired reactions or degradation under certain conditions are:

  • Benzaldehyde (B42025) group: This group is intended for conjugation, primarily with aminooxy or hydrazide-containing molecules.[4] It can be prone to oxidation or side reactions if not handled properly during the conjugation process.

  • Amide bond: Amide bonds are very stable but can be hydrolyzed under strong acidic or basic conditions, typically outside of the physiological pH range.[1][3]

Q3: What can cause the premature release of a payload from an ADC constructed with a supposedly "non-cleavable" linker like this compound?

Premature payload release with a non-cleavable linker is uncommon but could be indicative of issues with the overall antibody-drug conjugate (ADC) rather than the linker itself. Potential causes include:

  • Contaminating proteases: Impure antibody preparations may contain proteases that could potentially degrade the antibody, leading to the release of the linker-payload conjugate.

  • Instability of the payload itself: The payload molecule may be unstable under physiological conditions.

  • Off-target reactions: The linker or payload may undergo unintended reactions in the complex biological environment.

Q4: How does the PEG component of the linker affect its stability and the performance of the ADC?

The Polyethylene Glycol (PEG) spacer enhances the solubility and biocompatibility of the ADC.[5][6] It can also create a protective shield around the payload, which can improve stability and reduce aggregation.[6] The PEG chain itself is generally stable under physiological conditions.

Troubleshooting Guides

Issue 1: Low Conjugation Yield

Symptom: You are observing a low drug-to-antibody ratio (DAR) after your conjugation reaction.

Possible Cause Recommended Solution
Suboptimal Reaction pH The reaction of the benzaldehyde with aminooxy or hydrazide groups is pH-dependent. Ensure the pH of your reaction buffer is within the optimal range for this reaction (typically slightly acidic, pH 5.5-6.5).
Linker-Payload Instability Assess the stability of your linker-payload construct under the conjugation conditions before adding the antibody. Analyze the linker-payload by HPLC before and after incubation in the reaction buffer.
Inefficient Antibody Preparation Ensure the antibody is properly prepared and purified. The sites for conjugation should be accessible.
Incorrect Stoichiometry Optimize the molar ratio of the linker-payload to the antibody. A higher excess of the linker-payload may be required.
Issue 2: ADC Aggregation

Symptom: Your ADC solution shows visible precipitation, or size-exclusion chromatography (SEC) analysis indicates an increase in high molecular weight species.

Possible Cause Recommended Solution
Hydrophobicity of the Payload The payload may be highly hydrophobic, leading to aggregation when conjugated to the antibody. The PEG spacer in the this compound linker helps to mitigate this, but for very hydrophobic payloads, aggregation can still occur.
Formulation Buffer The pH, ionic strength, and excipients in your formulation buffer can significantly impact ADC stability. Optimize the buffer composition. Consider the addition of stabilizers like polysorbate.
Freeze-Thaw Stress Repeatedly freezing and thawing your ADC can cause aggregation. Aliquot your ADC into single-use volumes.
Issue 3: Suspected Linker Cleavage

Symptom: Analysis by methods like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS) suggests a loss of the drug-linker from the antibody over time.

Possible Cause Recommended Solution
Harsh Buffer Conditions The stability of the amide bond can be compromised at very low or high pH. Ensure your formulation and storage buffers are within a pH range of 6.0 to 8.0.
Enzymatic Degradation If you suspect contaminating proteases, ensure high purity of your monoclonal antibody before conjugation and consider the use of protease inhibitors during storage if necessary.
Analytical Artifacts Some analytical methods, particularly mass spectrometry, can sometimes induce fragmentation. Confirm the suspected cleavage with an orthogonal method.

Illustrative Stability Data

The following table provides an example of data that could be generated from a forced degradation study to assess the stability of an this compound-payload conjugate.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Stress Condition Incubation Time % Intact Conjugate (Illustrative) Primary Degradant Observed (Illustrative)
0.1 M HCl 24 hours85%Hydrolysis of the amide bond
0.1 M NaOH 24 hours70%Hydrolysis of the amide bond
3% H₂O₂ 24 hours98%Minor oxidation of the benzaldehyde
50°C 7 days95%Slight increase in aggregation
Light (ICH Q1B) 10 days>99%No significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways of the this compound linker in a conjugated form and to establish the stability-indicating nature of analytical methods.

Methodology:

  • Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).

  • Stress Conditions: Subject the aliquots to a variety of stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.

    • Oxidation: Add 0.1% (v/v) hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 50°C for 7 days.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, alongside a control sample stored at -80°C, using the analytical methods described below.

Protocol 2: Analytical Methods for Stability Assessment

1. Size-Exclusion Chromatography (SEC-HPLC)

  • Purpose: To quantify aggregates and fragments.

  • Column: Suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peak areas for the monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).

2. Reversed-Phase HPLC (RP-HPLC)

  • Purpose: To assess the integrity of the linker-payload and quantify free payload.

  • Column: C4 or C8 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.

  • Detection: UV at 280 nm and a wavelength specific to the payload.

  • Sample Preparation: The ADC may need to be denatured and reduced prior to analysis to separate the light and heavy chains.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the identity of degradants and determine the precise location of any modifications or cleavage.

  • Method: Typically coupled with liquid chromatography (LC-MS). High-resolution mass spectrometry is preferred for accurate mass measurements.

Visualizations

cluster_linker This compound Structure Aldehyde Benzaldehyde (Reactive Site for Conjugation) Amide Amide Bond (High Stability) Aldehyde->Amide Phenyl group PEG PEG2 Spacer (Solubility & Spacing) Amide->PEG

Caption: Structure of the this compound linker highlighting its key functional components.

start Low Conjugation Yield (Low DAR) check_pH Is the reaction pH optimal (e.g., 5.5-6.5)? start->check_pH adjust_pH Adjust pH and repeat conjugation. check_pH->adjust_pH No check_linker_stability Is the linker-payload stable in the reaction buffer? check_pH->check_linker_stability Yes adjust_pH->start analyze_linker Analyze linker-payload stability by HPLC pre- and post-incubation. check_linker_stability->analyze_linker No optimize_ratio Is the molar ratio of linker-payload to antibody optimized? check_linker_stability->optimize_ratio Yes analyze_linker->start increase_ratio Increase the molar excess of the linker-payload. optimize_ratio->increase_ratio No success Improved DAR optimize_ratio->success Yes increase_ratio->start

Caption: Troubleshooting workflow for low conjugation yield.

start Suspected Linker Instability (e.g., from HIC or MS data) check_buffer Is the formulation/storage buffer within pH 6.0-8.0? start->check_buffer adjust_buffer Reformulate in a buffer with a neutral pH. check_buffer->adjust_buffer No forced_degradation Perform a forced degradation study (acid, base, peroxide, heat). check_buffer->forced_degradation Yes adjust_buffer->start analyze_degradation Analyze stressed samples by SEC, RP-HPLC, and MS. forced_degradation->analyze_degradation identify_pathway Identify the primary degradation pathway. analyze_degradation->identify_pathway mitigate Mitigate based on the identified pathway (e.g., add antioxidants, adjust pH). identify_pathway->mitigate resolved Linker Stability Confirmed/Improved mitigate->resolved

Caption: Decision tree for investigating suspected linker instability.

References

Technical Support Center: Overcoming Steric Hindrance in Ald-Ph-amido-PEG2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG2 linkers. The focus is on overcoming steric hindrance during conjugation to amine-containing molecules, such as proteins, peptides, or other biomolecules, via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a linker molecule used in bioconjugation.[1][2][3][4] It features:

  • An aldehyde group (Ald) on a phenyl ring (Ph), which selectively reacts with primary amines to form an intermediate imine.[5]

  • A stable amide bond .[5]

  • A two-unit polyethylene glycol (PEG) spacer that enhances solubility and can reduce the immunogenicity of the final conjugate.[5]

Its primary application is in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, where it links a targeting molecule (like an antibody) to a payload (like a drug).[1][2][3][6] The reaction proceeds via reductive amination, where the initially formed imine is reduced to a stable secondary amine.[7][8]

Q2: What is steric hindrance and how does it affect my conjugation reaction?

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule physically obstruct a chemical reaction.[9] In the context of this compound conjugation, bulky chemical groups near the target amine on your protein or near the aldehyde on the linker can prevent the two molecules from approaching each other effectively. This can significantly lower the reaction rate and overall yield of your desired conjugate.[9][10][11]

Q3: Why is the pH of the reaction so critical for this conjugation?

The pH is a crucial parameter in reductive amination for two main reasons:[10]

  • Imine Formation: The formation of the imine intermediate is favored under slightly acidic conditions, typically between pH 4 and 6.[10][12] If the pH is too low, the amine on your target molecule will be protonated and lose its nucleophilicity.[10] If the pH is too high, the aldehyde is not sufficiently activated for the reaction to proceed efficiently.[10]

  • Reducing Agent Activity: The choice and activity of the reducing agent are also pH-dependent. For example, sodium cyanoborohydride (NaBH₃CN) is more effective and selective at reducing the imine (versus the aldehyde) at a slightly acidic pH.[7][13]

Controlling the pH allows for selective conjugation, especially for targeting the N-terminal amine of a protein, which often has a lower pKa than the epsilon-amines of lysine (B10760008) residues.[8][12]

Troubleshooting Guide

This section addresses common issues encountered during this compound conjugation, with a focus on problems arising from steric hindrance.

Issue 1: Low or No Conjugation Yield

If you observe a poor conversion rate, several factors related to steric hindrance and reaction conditions could be the cause.

Potential Cause Troubleshooting Strategy Explanation
Steric Hindrance 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours).2. Increase Temperature: Modestly increasing the temperature (e.g., from room temperature to 37°C) can provide the necessary energy to overcome the activation barrier. Monitor protein stability.3. Increase Reagent Concentration: Use a higher molar excess of the this compound linker.Bulky groups near the reaction sites can slow down the reaction kinetics. Providing more time, energy, or increasing the probability of collision can improve yields.[9][10]
Suboptimal pH Optimize Reaction pH: Perform small-scale trial reactions across a pH range (e.g., 4.0 to 7.5) to find the optimal condition for your specific protein. A pH around 5.0 is often a good starting point for N-terminal selectivity.[12]The efficiency of both imine formation and reduction is highly pH-dependent. The optimal pH can vary between different proteins.[10][14]
Ineffective Reducing Agent 1. Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These are milder than NaBH₄ and selectively reduce the imine intermediate without significantly reducing the starting aldehyde.[10][13][15]2. Check Reagent Activity: Ensure your reducing agent has not degraded. Use a fresh batch if necessary.A reducing agent that is too strong can prematurely reduce the aldehyde on the linker before it has a chance to react with the amine.[10]
Poor Solubility Add Organic Co-solvent: If your linker or protein has poor solubility, consider adding a small percentage of a water-miscible organic solvent like DMSO or DMF.[16]Both reactants must be fully dissolved for the reaction to proceed efficiently. Organic solvents can sometimes help expose sterically hindered sites by inducing minor conformational changes in the protein.[16]
Issue 2: Formation of Side Products or Aggregates

The appearance of unexpected products or protein aggregation can complicate purification and reduce the yield of the desired conjugate.

Potential Cause Troubleshooting Strategy Explanation
Reduction of Aldehyde Use a Step-wise Procedure: First, allow the imine to form by incubating the protein and linker together at the optimal pH for 1-2 hours. Then, add the reducing agent.[17][18]This approach minimizes the time the reducing agent is present with the unreacted aldehyde, reducing the chance of its direct reduction.
Over-alkylation Use an Excess of the Primary Amine (if possible): If conjugating a small molecule amine, using it in excess can minimize the formation of tertiary amines. For protein conjugation, this is less common.This side reaction is more prevalent when the newly formed secondary amine reacts again with another aldehyde molecule.[10]
Protein Aggregation 1. Optimize Buffer Conditions: Screen different buffers and additives (e.g., arginine, non-ionic detergents) that are known to improve protein stability.2. Lower Reaction Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) over a longer period.Changes in pH, the addition of organic solvents, or the modification itself can sometimes lead to protein unfolding and aggregation.

Experimental Protocols & Data

General Protocol for this compound Conjugation

This is a starting point protocol that should be optimized for your specific application.

  • Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM MES or phosphate (B84403) buffer) and adjust the pH to the desired value (start with pH 5.0-6.0).

  • Protein Preparation: Dissolve your amine-containing protein/molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Dissolve the this compound linker in the reaction buffer (or a small amount of DMSO first, if needed) to create a stock solution.

  • Conjugation Reaction: Add the linker solution to the protein solution to achieve a desired molar excess (e.g., 5 to 20-fold excess of linker over reactive amines).

  • Imine Formation: Incubate the mixture at room temperature for 1-2 hours with gentle stirring.

  • Reduction: Add a freshly prepared solution of a reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) to a final concentration of 20-50 mM.

  • Final Incubation: Allow the reaction to proceed for 4 to 24 hours at room temperature or 4°C.

  • Quenching & Purification: Quench the reaction by adding a small amount of a primary amine buffer (e.g., Tris buffer). Purify the conjugate using appropriate chromatography methods like size-exclusion (SEC) or ion-exchange chromatography (IEX) to remove excess linker and reducing agent.

  • Characterization: Analyze the final product using SDS-PAGE, mass spectrometry (MS), and HPLC to determine the degree of conjugation and purity.[19][20][21][22]

Comparative Data for Reaction Optimization

The following table summarizes typical outcomes when adjusting key reaction parameters to overcome steric hindrance.

Parameter Adjusted Low Setting High Setting Expected Outcome on Yield (for hindered sites)
Molar Excess of Linker 5:120:1Increased yield with higher excess
pH 4.07.0Optimum is substrate-dependent; often peaks around 5.0-6.0
Temperature 4°C37°CIncreased yield at higher temperature (if protein is stable)
Reaction Time 4 hours24 hoursIncreased yield with longer time

Visual Guides

Reaction Workflow

The diagram below illustrates the general workflow for conjugating an this compound linker to a protein.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Downstream Processing A Prepare Protein Solution (Target Amine) C Mix & Incubate (Imine Formation) pH 4-6 A->C B Prepare Linker Solution (this compound) B->C D Add Reducing Agent (e.g., NaBH₃CN) C->D E Incubate to form Stable Conjugate D->E F Quench & Purify (e.g., SEC) E->F G Analyze Conjugate (SDS-PAGE, MS, HPLC) F->G

Caption: General workflow for protein conjugation via reductive amination.

Troubleshooting Logic

This flowchart provides a logical sequence for troubleshooting low conjugation yields.

G Start Low Conjugation Yield CheckpH Is pH optimal (pH 4-6)? Start->CheckpH CheckReagents Are reagents active (Linker, Reductant)? CheckpH->CheckReagents Yes AdjustpH Optimize pH in small-scale trials CheckpH->AdjustpH No CheckConditions Are conditions sufficient for steric hindrance? CheckReagents->CheckConditions Yes ReplaceReagents Use fresh reagents CheckReagents->ReplaceReagents No IncreaseTime Increase reaction time (24-48h) CheckConditions->IncreaseTime Yes AdjustpH->CheckReagents ReplaceReagents->CheckConditions IncreaseTemp Increase temperature (e.g., 37°C) IncreaseTime->IncreaseTemp IncreaseExcess Increase molar excess of linker IncreaseTemp->IncreaseExcess Success Yield Improved IncreaseExcess->Success

Caption: Troubleshooting flowchart for low yield in reductive amination.

References

Technical Support Center: Ald-Ph-amido-PEG2 Reaction Kinetics Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction kinetics of Ald-Ph-amido-PEG2. This bifunctional linker contains two reactive sites: a benzaldehyde (B42025) group for conjugation to aminooxy or hydrazide-containing molecules, and a terminal carboxylic acid for amide bond formation with primary amines.

Section 1: Aldehyde-Mediated Conjugation (Hydrazone/Oxime Formation)

The benzaldehyde group reacts with a primary amine derivative, such as a hydrazine (B178648) or a hydroxylamine, to form a stable hydrazone or oxime bond, respectively. This reaction is highly chemoselective and can be performed under mild conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone or oxime bond formation?

A1: The optimal pH for hydrazone and oxime formation depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of approximately 4.5 to 5.0 is generally most effective.[1][2] This is because the reaction involves a dehydration step that is acid-catalyzed, but at very low pH, the amine nucleophile can become protonated and non-reactive.[2]

Q2: Can I perform the reaction at a neutral pH?

A2: Yes, but the reaction rate at neutral pH (6.0-7.5) is typically much slower for uncatalyzed reactions.[1][2] To achieve efficient conjugation at neutral pH, the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), is highly recommended.[2][3][4]

Q3: How does an aniline catalyst work and when should I use it?

A3: Aniline and its derivatives act as catalysts by first forming a reactive Schiff base with the aldehyde.[4] This intermediate is more susceptible to attack by the aminooxy or hydrazide group, thus accelerating the overall reaction rate, especially at neutral pH.[2][4][5] Using a catalyst is crucial when working with pH-sensitive biomolecules that cannot tolerate acidic conditions.[1] p-Phenylenediamine (B122844) has been shown to be a more efficient catalyst than aniline at neutral pH.[3]

Q4: What are the recommended concentrations for my reactants?

A4: Reaction kinetics are concentration-dependent.[1] While the optimal concentrations will depend on your specific substrates, it is common to use a slight excess (1.5 to 5 equivalents) of the PEG linker to drive the reaction to completion. For catalyzed reactions, aniline is typically used at a concentration of 10-100 mM.[2]

Troubleshooting Guide: Aldehyde Reactions
IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No Product Formation My reaction shows low yield or is not proceeding. What should I check?Suboptimal pH: The pH is too high or too low, inhibiting key reaction steps.[1][2]Optimize pH: For uncatalyzed reactions, ensure the pH is between 4.5-5.0. For catalyzed reactions, maintain a pH between 6.0-7.5.[1][2]
No Catalyst at Neutral pH: The uncatalyzed reaction is inherently slow at neutral pH.[1]Add a Catalyst: Introduce 10-100 mM aniline or a derivative like p-phenylenediamine to accelerate the reaction at neutral pH.[2][3][4]
Low Reactant Concentration: Dilute reaction conditions lead to slow kinetics.[1]Increase Concentration: If possible, increase the concentration of your limiting reactant.
Reactant Instability: The aminooxy or hydrazide group may have degraded.Verify Reagent Quality: Use fresh, high-quality reagents. Store them under recommended conditions, protected from light and moisture.[6]
Side Product Formation I am observing unexpected peaks in my analysis.Oxidation of Hydrazine: Hydrazine moieties can be prone to oxidation.[6]Use Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]
Impure Solvents/Reagents: Contaminants (e.g., acetone (B3395972) in solvents) can react with the starting materials.[1]Use High-Purity Materials: Employ high-grade, anhydrous solvents and purified reagents.
Experimental Protocol: Aldehyde-Mediated Conjugation

This is a general protocol that should be optimized for your specific application.

  • Reagent Preparation:

    • Dissolve your amine-containing molecule (protein, peptide, etc.) in the chosen reaction buffer (e.g., sodium acetate (B1210297) for pH 4.5-5.5 or phosphate (B84403) buffer for pH 6.0-7.5).

    • Dissolve the this compound linker in a compatible, anhydrous solvent (e.g., DMSO or DMF).

    • If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine in the reaction buffer.

  • Reaction Setup:

    • Add the solution of your amine-containing molecule to a reaction vessel.

    • If using a catalyst, add it to the reaction vessel and mix gently.

    • Initiate the reaction by adding the this compound linker solution to the vessel. It is often recommended to add the linker in a slight molar excess.

  • Reaction Conditions:

    • Incubate the reaction at room temperature or 37°C for 2-16 hours.

    • Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring:

    • Monitor the reaction progress using appropriate analytical techniques such as HPLC (RP-HPLC or SEC), LC-MS, or SDS-PAGE.[7][]

  • Quenching and Purification:

    • Once the reaction reaches the desired level of completion, it can be stopped by adding a quenching reagent (e.g., an excess of a simple amine like Tris buffer if compatible with downstream purification).

    • Purify the conjugate from unreacted PEG linker and other reagents using techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC).[][9]

Section 2: Carboxylic Acid-Mediated Conjugation (Amide Bond Formation)

The terminal carboxylic acid of the linker reacts with a primary amine on a target molecule to form a stable amide bond. This reaction requires an activating agent to convert the carboxylic acid into a more reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the best activating agents for this reaction?

A1: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.[10] For improved efficiency and to reduce side reactions, EDC is often used in combination with an additive like N-hydroxysuccinimide (NHS) or HOBt (1-Hydroxybenzotriazole).[10][11] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.[12]

Q2: What is the optimal pH for amide bond formation?

A2: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).[10] However, the subsequent reaction of the activated intermediate with the primary amine is most efficient at a slightly basic pH (7.2-8.0) where the amine is deprotonated and nucleophilic.[10] A two-step procedure is often recommended to accommodate these different pH optima.[10]

Q3: What solvents and bases should I use?

A3: Anhydrous polar aprotic solvents like DMF or DMSO are typically recommended to prevent hydrolysis of the activated intermediate.[12] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (B128534) (NEt3), is often added to neutralize acids and facilitate the reaction.[12] Pyridine should be avoided as it is nucleophilic and can interfere with the reaction.[12]

Q4: How can I minimize side reactions?

A4: The primary side reaction is the hydrolysis of the activated carboxylic acid intermediate by any water present in the reaction.[12] To minimize this, use anhydrous solvents and dry glassware.[12] Another potential side reaction is the formation of an N-acylurea byproduct when using EDC, which can be suppressed by adding NHS or HOBt.[11] Pre-activating the carboxylic acid for a short period (15-30 minutes) before adding the amine can also improve yields and reduce side products.[12][13]

Troubleshooting Guide: Amide Bond Formation
IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No Product Formation My amide coupling is failing. What are the common causes?Presence of Water: Water hydrolyzes the activated ester intermediate, preventing reaction with the amine.[12]Ensure Anhydrous Conditions: Thoroughly dry all glassware and use high-grade anhydrous solvents.[12]
Incorrect Order of Addition: Adding all reagents at once can be inefficient.Pre-activate the Acid: Mix the carboxylic acid, coupling agent (e.g., HATU), and base for 15-30 minutes before adding the amine.[12][13]
Wrong Base: Using a nucleophilic base (e.g., pyridine) can compete with the desired reaction.[12]Use a Non-Nucleophilic Base: Switch to DIPEA or NEt3.[12]
Degraded Coupling Reagent: Coupling reagents can be sensitive to moisture and degrade over time.Use Fresh Reagents: Use fresh or properly stored coupling reagents. Equilibrate to room temperature before opening.[10]
Messy Reaction / Difficult Purification My reaction mixture is complex and hard to purify.Formation of Urea (B33335) Byproduct: EDC can form an insoluble dicyclohexylurea (DCU) or a water-soluble urea byproduct that can complicate purification.[14]Add NHS/HOBt: Including NHS or HOBt in the reaction minimizes urea byproduct formation and improves yield.[11]
Excess Reagents: Unreacted coupling agents and bases can be difficult to remove.Optimize Stoichiometry: Use a slight excess (1.1-1.5 eq) of the coupling agent. Aqueous Workup: Perform an aqueous workup with dilute acid (to remove base) and bicarbonate (to remove unreacted acid and HOBt).[15]
Experimental Protocol: Amide Bond Formation (using HATU)

This is a general protocol that should be optimized for your specific application.

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried.

    • Dissolve the this compound linker (containing the carboxylic acid) in anhydrous DMF or DMSO.

    • Dissolve your amine-containing molecule in anhydrous DMF or DMSO.

    • Have your non-nucleophilic base (e.g., DIPEA) and HATU ready.

  • Reaction Setup (Pre-activation):

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), add the this compound solution to a reaction vessel.

    • Add the non-nucleophilic base (typically 2-3 equivalents).

    • Add the HATU coupling reagent (typically 1.1-1.2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition:

    • Add the solution of the amine-containing molecule to the activated ester mixture.

    • Allow the reaction to proceed at room temperature for 2-24 hours.

  • Monitoring:

    • Monitor the reaction progress using appropriate analytical techniques such as LC-MS or HPLC.

  • Workup and Purification:

    • Quench the reaction, for example, by adding water.

    • If applicable, perform an aqueous workup. This may involve diluting with an organic solvent like ethyl acetate and washing with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine to remove the base, unreacted starting materials, and byproducts.[15]

    • Purify the final conjugate using chromatography (e.g., silica (B1680970) gel chromatography, RP-HPLC, or SEC).

Visualizing the Process

Experimental Workflows

The following diagrams illustrate the general workflows for conjugation using the this compound linker.

Aldehyde_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_mol Dissolve Amine-Molecule mix Combine Reagents (pH 4.5-7.5) prep_mol->mix prep_peg Dissolve PEG Linker prep_peg->mix prep_cat Prepare Catalyst (optional) prep_cat->mix incubate Incubate (RT, 2-16h) mix->incubate monitor Monitor (HPLC, LC-MS) incubate->monitor purify Purify (SEC, IEX) monitor->purify product Final Conjugate purify->product

Caption: Workflow for Aldehyde-Mediated Conjugation.

Amide_Coupling_Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_analysis Analysis & Purification prep_acid Dissolve PEG-Acid in dry DMF/DMSO activate Activate Acid (HATU, DIPEA, 15-30 min) prep_acid->activate prep_amine Dissolve Amine-Molecule in dry DMF/DMSO couple Add Amine-Molecule (RT, 2-24h) prep_amine->couple activate->couple monitor Monitor (LC-MS) couple->monitor workup Aqueous Workup monitor->workup purify Purify (HPLC, SEC) workup->purify product Final Conjugate purify->product

Caption: Workflow for Amide Bond Formation via Acid Activation.

Troubleshooting Logic

This diagram provides a decision-making tree for addressing low reaction yields.

Troubleshooting_Low_Yield start Low Reaction Yield Observed q_type Which Reaction Type? start->q_type a_path Aldehyde Conjugation q_type->a_path Aldehyde b_path Amide Coupling q_type->b_path Amide a_q_ph Is pH optimal? (4.5-5 uncatalyzed, 6.0-7.5 catalyzed) a_path->a_q_ph a_a_ph Adjust pH a_q_ph->a_a_ph No a_q_cat Is reaction at neutral pH without a catalyst? a_q_ph->a_q_cat Yes a_a_cat Add Aniline Catalyst a_q_cat->a_a_cat Yes a_q_reagents Are reagents fresh and pure? a_q_cat->a_q_reagents No a_a_reagents Use fresh, high-purity reagents & solvents a_q_reagents->a_a_reagents No b_q_h2o Are conditions strictly anhydrous? b_path->b_q_h2o b_a_h2o Use dry glassware & anhydrous solvents b_q_h2o->b_a_h2o No b_q_order Was acid pre-activated before adding amine? b_q_h2o->b_q_order Yes b_a_order Implement pre-activation step b_q_order->b_a_order No b_q_base Is the base non-nucleophilic? b_q_order->b_q_base Yes b_a_base Switch to DIPEA or NEt3 b_q_base->b_a_base No

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

References

Validation & Comparative

A Head-to-Head Comparison of Ald-Ph-amido-PEG2 and Maleimide Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy and safety of an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of two distinct linker technologies: the emerging Ald-Ph-amido-PEG2 linker, representing a stable, site-specific conjugation strategy, and the widely used maleimide-based linkers, which are known for their reactivity with native or engineered thiols but also for their potential instability.

This comparison delves into the fundamental chemistry, stability, and functional implications of each linker type, supported by a summary of experimental data to inform rational ADC design.

Executive Summary

The this compound linker, which facilitates a highly stable carbon-carbon bond through chemistries like the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, offers significant advantages in terms of in vivo stability over traditional maleimide (B117702) linkers. Maleimide linkers, while established, form a thiosuccinimide linkage that is susceptible to a retro-Michael reaction, leading to premature payload release and potential off-target toxicity. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer in the this compound linker also confers favorable pharmacokinetic properties.

Comparison of Key Performance Parameters

FeatureThis compound LinkerMaleimide Linker
Conjugation Chemistry Hydrazino-iso-Pictet-Spengler (HIPS) ligation with an engineered aldehyde on the antibody.[1][2][3][4]Michael addition between a maleimide and a thiol (from a reduced cysteine).[5][6]
Bond Formed Stable Carbon-Carbon (C-C) bond.[3][7]Thioether bond within a thiosuccinimide ring.[5]
In Vivo Stability High; the C-C bond is resistant to hydrolysis and enzymatic cleavage.[1][2][3]Variable; susceptible to retro-Michael reaction, leading to payload deconjugation.[6][8][9]
Specificity Site-specific conjugation to an engineered aldehyde tag.[3][7]Can be site-specific with engineered cysteines or heterogeneous with native reduced disulfides.
Hydrophilicity High, due to the PEG spacer, which can improve solubility and reduce aggregation.[10][11]Generally more hydrophobic, which can increase the risk of aggregation at high DARs.
Payload Release Mechanism Non-cleavable; relies on lysosomal degradation of the antibody to release the payload-linker-amino acid catabolite.[1][12][13]Can be part of cleavable or non-cleavable designs. If non-cleavable, release is via lysosomal degradation.

In Vitro and In Vivo Stability Data

Table 1: Plasma Stability Comparison

Linker TypeADC PlatformStability MetricResultReference
Aldehyde-based (HIPS) Aldehyde-tagged antibody% Intact ADC in human plasma after 18h at 37°C~100%[1]
Aldehyde-based (HIPS) Aldehyde-tagged antibodyStability in human plasma>5 days[4]
Maleimide (N-alkyl) Cysteine-linked ADC% Deconjugation in serum after 7 days at 37°C35-67%[6]
Maleimide (N-aryl, improved) Cysteine-linked ADC% Deconjugation in serum after 7 days at 37°C<20%[6]
Maleimide (standard) Cysteine-linked ADCPayload transfer to albuminMajority of deconjugated payload[14][15]

These data highlight the inherent instability of the conventional maleimide linkage in plasma and the significant improvement in stability offered by both next-generation maleimides and, most notably, the aldehyde-based HIPS ligation.

Experimental Methodologies

Protocol for ADC Conjugation with this compound Linker (via HIPS Ligation)

This protocol is based on the principles of generating an aldehyde-tagged antibody and subsequent HIPS ligation.

1. Generation of Aldehyde-Tagged Antibody:

  • Gene Engineering: Introduce a short consensus sequence (e.g., CXPXR) into the desired location of the antibody's heavy or light chain using standard molecular biology techniques.[7][13]

  • Antibody Expression: Co-express the engineered antibody and the formylglycine-generating enzyme (FGE) in a suitable mammalian cell line (e.g., CHO). FGE will oxidize the cysteine within the consensus sequence to a formylglycine (fGly), which contains an aldehyde group.[7][13][16]

  • Purification: Purify the aldehyde-tagged antibody using standard chromatography methods (e.g., Protein A affinity chromatography).

2. HIPS Ligation:

  • Linker-Payload Preparation: The this compound moiety is functionalized with a hydrazinyl-indole group for the HIPS reaction and an NHS ester to attach the payload. The payload is first conjugated to the linker.

  • Conjugation Reaction:

    • Buffer: Prepare a conjugation buffer, typically at a pH near neutral (e.g., pH 6.0-7.0).[1][4]

    • Reaction Mixture: Mix the aldehyde-tagged antibody with a molar excess of the HIPS-functionalized linker-payload.

    • Incubation: Incubate the reaction mixture under mild conditions (e.g., room temperature or 37°C) for a specified period (can range from hours to a day).[1]

  • Purification: Remove the excess linker-payload and purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods.

Protocol for ADC Conjugation with Maleimide Linker

This is a general protocol for conjugating a maleimide-functionalized linker-payload to a cysteine-containing antibody.

1. Antibody Reduction:

  • Reducing Agent: Use a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to reduce the interchain disulfide bonds of the antibody, exposing free thiol groups.

  • Reaction Conditions: The reduction is typically carried out in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA) at a controlled temperature and time to achieve the desired number of free thiols per antibody.

2. Maleimide Conjugation:

  • pH Control: The conjugation reaction is pH-dependent and is typically performed at a pH between 6.5 and 7.5 to ensure specific reaction with thiols over amines.[5]

  • Reaction Mixture: Add a slight molar excess of the maleimide-functionalized linker-payload to the reduced antibody solution.

  • Incubation: Incubate the reaction mixture, often at a low temperature (e.g., 4°C) or room temperature, for a few hours.

  • Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine, to react with any unreacted maleimide groups.

3. Purification:

  • Purify the ADC from unreacted linker-payload and other reagents using SEC or other chromatographic techniques.

Visualizing the Chemistries and Mechanisms

Conjugation Chemistries

Conjugation_Chemistries cluster_Ald This compound Linker Chemistry cluster_Mal Maleimide Linker Chemistry Ab_Ald Antibody with Engineered Aldehyde ADC_CC Stable C-C Bond ADC Ab_Ald->ADC_CC HIPS Ligation (pH 6-7) HIPS_Linker HIPS-Linker-Payload HIPS_Linker->ADC_CC Ab_SH Antibody with Reduced Cysteine (Thiol) ADC_Thioether Thiosuccinimide Linkage ADC Ab_SH->ADC_Thioether Michael Addition (pH 6.5-7.5) Mal_Linker Maleimide-Linker-Payload Mal_Linker->ADC_Thioether

Caption: Conjugation workflows for this compound and maleimide linkers.

Maleimide Linker Instability

Maleimide_Instability ADC_Thioether Maleimide ADC (Thiosuccinimide Linkage) Deconjugated_Ab Deconjugated Antibody ADC_Thioether->Deconjugated_Ab Retro-Michael Reaction Released_Payload Released Linker-Payload ADC_Thioether->Released_Payload Retro-Michael Reaction Albumin_Adduct Albumin-Linker-Payload Adduct Plasma_Thiol Plasma Thiol (e.g., Albumin) Released_PayloadPlasma_Thiol Released_PayloadPlasma_Thiol Released_PayloadPlasma_Thiol->Albumin_Adduct Thiol Exchange

Caption: The retro-Michael reaction leads to maleimide ADC instability.

Payload Release of Non-Cleavable Linkers

Payload_Release ADC_Internalization 1. ADC binds to tumor cell and is internalized Lysosome_Fusion 2. ADC traffics to the lysosome ADC_Internalization->Lysosome_Fusion Antibody_Degradation 3. Lysosomal proteases degrade the antibody Lysosome_Fusion->Antibody_Degradation Payload_Release 4. Active catabolite (Payload-Linker-Amino Acid) is released Antibody_Degradation->Payload_Release Target_Interaction 5. Catabolite exerts cytotoxic effect Payload_Release->Target_Interaction

Caption: Payload release mechanism for non-cleavable ADCs.

Conclusion

The this compound linker, representative of aldehyde-based conjugation technologies, presents a compelling alternative to traditional maleimide linkers for the development of next-generation ADCs. Its ability to form a highly stable C-C bond via site-specific conjugation addresses the primary drawback of maleimide linkers—the instability of the thiosuccinimide linkage. The inclusion of a PEG spacer further enhances the physicochemical properties of the resulting ADC. While maleimide chemistry is well-established and has been improved with next-generation reagents, the inherent stability of the aldehyde-based approach offers a significant advantage for developing ADCs with a wider therapeutic window, characterized by reduced off-target toxicity and predictable pharmacokinetics. The choice of linker will ultimately depend on the specific characteristics of the antibody, payload, and the desired therapeutic outcome. However, for applications demanding high stability and homogeneity, the this compound linker technology is a superior choice.

References

A Head-to-Head Comparison: Ald-Ph-amido-PEG2 vs. Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of ligation chemistry is a critical determinant of success. This guide provides a comprehensive comparison of two prominent methods: the use of aldehyde-functionalized PEG linkers, specifically Ald-Ph-amido-PEG2, and the versatile family of click chemistry reactions. By examining their mechanisms, performance metrics, and experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications, from antibody-drug conjugates (ADCs) to protein labeling and beyond.

The covalent attachment of molecules to biological entities—a process known as bioconjugation—is a cornerstone of modern biomedical research and therapeutic development. The ideal bioconjugation method should be highly efficient, specific, and biocompatible, proceeding under mild conditions without disrupting the structure and function of the biomolecule. This guide focuses on a comparative analysis of two distinct and powerful approaches: the reaction of aldehyde-containing linkers like this compound with amines, and the suite of reactions categorized under the umbrella of "click chemistry."

The Chemistries at a Glance: A Fundamental Comparison

This compound , a hetero-bifunctional linker, facilitates bioconjugation through the reaction of its terminal aldehyde group with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins. This reaction, often referred to as oxime or imine ligation, results in the formation of a carbon-nitrogen double bond. The "Ph-amido-PEG2" portion of the linker provides a stable phenylamide group and a short polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility and reduce immunogenicity of the resulting conjugate.

Click chemistry , a concept introduced by K. Barry Sharpless, encompasses a set of reactions that are rapid, high-yielding, and bioorthogonal—meaning they do not interfere with native biological processes.[1] For bioconjugation, the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a highly stable triazole ring, covalently linking two molecules. A key advantage of click chemistry is its high specificity and efficiency even at low reactant concentrations.[2]

Performance Metrics: A Quantitative Showdown

The choice between this compound and click chemistry often hinges on key performance indicators such as reaction kinetics, stability of the resulting linkage, and overall conjugation efficiency. The following tables summarize available quantitative data to facilitate a direct comparison.

ParameterThis compound (Oxime/Imine Ligation)Click Chemistry (CuAAC & SPAAC)Key Considerations
Reaction Rate Slower; can be accelerated with catalysts (e.g., aniline) or by adjusting pH.[3][4]Generally much faster, especially SPAAC and IEDDA variants.[5]For time-sensitive applications or reactions with low reactant concentrations, click chemistry is often preferred.
Reaction Conditions Typically requires pH control (often mildly acidic for oxime formation).[4]CuAAC requires a copper catalyst, which can be toxic to cells, though ligands can mitigate this.[2] SPAAC is catalyst-free.[6]The need for a metal catalyst in CuAAC can be a limitation for in vivo applications.
Specificity Can react with multiple lysine residues on a protein surface, leading to heterogeneity.[7]Highly specific; azides and alkynes are generally absent in biological systems, ensuring bioorthogonality.[1]For site-specific conjugation, click chemistry offers a significant advantage.
Stability of Linkage The resulting oxime bond is generally stable but can be susceptible to hydrolysis under acidic conditions.[8]The triazole ring formed is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[9]For applications requiring long-term stability in vivo, the triazole linkage is superior.
Biocompatibility Aldehydes can potentially react with other biological nucleophiles.The functional groups (azides, alkynes) are largely inert in biological systems. Copper in CuAAC can be a concern.SPAAC is considered highly biocompatible due to the absence of a metal catalyst.

Experimental Deep Dive: Protocols for Bioconjugation

To provide a practical understanding of these techniques, detailed experimental protocols for key bioconjugation procedures are outlined below.

Protocol 1: Protein Conjugation via this compound-NHS Ester

This protocol describes a two-step process for conjugating a protein using an this compound linker that is activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester first reacts with an amine-containing molecule (e.g., a drug), and the resulting aldehyde-functionalized molecule is then conjugated to a protein.

Materials:

  • Protein to be conjugated (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound-NHS ester

  • Amine-containing molecule (e.g., drug)

  • Anhydrous DMSO or DMF

  • Aminooxy-functionalized molecule (for oxime ligation)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Amine-Containing Molecule:

    • Dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • Dissolve the amine-containing molecule in an appropriate solvent.

    • Add a molar excess of the this compound-NHS ester solution to the amine-containing molecule solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

    • Purify the resulting aldehyde-functionalized molecule.

  • Protein Conjugation (Oxime Ligation):

    • Prepare the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

    • Dissolve the purified aldehyde-functionalized molecule and the aminooxy-functionalized molecule in a compatible buffer.

    • Add a 10-20 fold molar excess of the aldehyde- and aminooxy-functionalized molecules to the protein solution.

    • Adjust the pH of the reaction mixture to ~6.0-7.0 for oxime formation.[10]

    • Incubate the reaction for 2-16 hours at room temperature or 4°C.

    • The reaction can be quenched by adding a quenching solution.

    • Purify the protein conjugate using size-exclusion chromatography to remove excess reagents.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol outlines the conjugation of an azide-modified molecule to an alkyne-functionalized protein.[11]

Materials:

  • Alkyne-functionalized protein (in a suitable buffer, e.g., PBS pH 7.4)

  • Azide-modified molecule

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) solution (optional, e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-functionalized protein and the azide-modified molecule in the reaction buffer. A 2- to 10-fold molar excess of the azide (B81097) is typically used.

  • Prepare a premix of CuSO₄ and the ligand. For a 1:5 copper-to-ligand ratio, mix appropriate volumes of the stock solutions.

  • Add the CuSO₄/ligand premix to the protein/azide mixture. The final copper concentration is typically in the range of 50-500 µM.

  • If used, add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purify the protein conjugate using size-exclusion chromatography to remove the copper catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein

This protocol describes the catalyst-free conjugation of an azide-modified protein with a strained alkyne (e.g., DBCO)-functionalized molecule.[12]

Materials:

  • Azide-functionalized protein (in a suitable buffer, e.g., PBS pH 7.4)

  • DBCO-functionalized molecule (dissolved in DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the azide-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Add a 3- to 10-fold molar excess of the DBCO-functionalized molecule (from a DMSO stock) to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

  • Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by a suitable analytical method.

  • Purify the protein conjugate using size-exclusion chromatography to remove unreacted DBCO-functionalized molecules.

Visualizing the Workflows and Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Bioconjugation_Comparison cluster_Ald_Ph_amido_PEG2 This compound Bioconjugation cluster_Click_Chemistry Click Chemistry Bioconjugation cluster_CuAAC CuAAC cluster_SPAAC SPAAC Ald_Linker This compound Oxime_Formation Oxime/Imine Formation Ald_Linker->Oxime_Formation Protein_Amine Protein with Lysine (-NH2) Protein_Amine->Oxime_Formation Ald_Conjugate Protein Conjugate (Oxime/Imine Linkage) Oxime_Formation->Ald_Conjugate Alkyne_CuAAC Alkyne-modified Molecule CuAAC_Reaction Cu(I) Catalysis Alkyne_CuAAC->CuAAC_Reaction Azide_CuAAC Azide-modified Molecule Azide_CuAAC->CuAAC_Reaction Triazole_CuAAC Triazole-linked Conjugate CuAAC_Reaction->Triazole_CuAAC Strained_Alkyne Strained Alkyne (e.g., DBCO) SPAAC_Reaction Cycloaddition Strained_Alkyne->SPAAC_Reaction Azide_SPAAC Azide-modified Molecule Azide_SPAAC->SPAAC_Reaction Triazole_SPAAC Triazole-linked Conjugate SPAAC_Reaction->Triazole_SPAAC

Caption: Reaction schemes for this compound and Click Chemistry.

Experimental_Workflow cluster_Aldehyde This compound Pathway cluster_Click Click Chemistry Pathway cluster_CuAAC_WF CuAAC cluster_SPAAC_WF SPAAC start Start: Select Bioconjugation Strategy prep_protein_ald 1. Prepare Protein in Amine-Free Buffer start->prep_protein_ald Aldehyde-Amine prep_reactants_cu 1. Prepare Alkyne-Protein & Azide-Molecule start->prep_reactants_cu Click (CuAAC) prep_reactants_sp 1. Prepare Azide-Protein & Strained Alkyne start->prep_reactants_sp Click (SPAAC) prep_linker_ald 2. Prepare Aldehyde-Linker & Aminooxy Molecule prep_protein_ald->prep_linker_ald react_ald 3. Mix & Incubate (pH control) prep_linker_ald->react_ald purify_ald 4. Purify Conjugate (e.g., SEC) react_ald->purify_ald prep_catalyst_cu 2. Prepare Cu(I) Catalyst prep_reactants_cu->prep_catalyst_cu react_cu 3. Mix & Incubate prep_catalyst_cu->react_cu purify_cu 4. Purify Conjugate (e.g., SEC) react_cu->purify_cu react_sp 2. Mix & Incubate prep_reactants_sp->react_sp purify_sp 3. Purify Conjugate (e.g., SEC) react_sp->purify_sp

Caption: Generalized experimental workflows for bioconjugation.

Conclusion: Selecting the Optimal Strategy

The choice between this compound and click chemistry for bioconjugation is not a one-size-fits-all decision. It requires careful consideration of the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

This compound offers a straightforward approach for linking molecules to primary amines, particularly lysine residues on proteins. While the reaction kinetics are generally slower and the resulting linkage may have limitations in terms of stability under certain conditions, it can be a suitable choice for applications where high reaction speed and absolute stability are not paramount.

Click chemistry , on the other hand, provides a powerful and versatile toolkit for bioconjugation. Its rapid kinetics, high specificity, and the exceptional stability of the triazole linkage make it the preferred method for many demanding applications, including in vivo studies and the development of robust antibody-drug conjugates. The catalyst-free nature of SPAAC further enhances its appeal for live-cell and in vivo applications where cytotoxicity is a major concern.

By understanding the quantitative differences in their performance and having access to detailed experimental protocols, researchers can confidently select and implement the most appropriate bioconjugation strategy to advance their scientific endeavors.

References

In Vivo Stability of Antibody-Drug Conjugate Linkers: A Comparative Analysis of Cleavable vs. Ald-Ph-amido-PEG2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its cytotoxic payload within the target cancer cell. This guide provides an objective comparison of the in vivo stability of two major classes of ADC linkers: cleavable linkers and the non-cleavable Ald-Ph-amido-PEG2 linker, supported by experimental data and detailed methodologies.

Linker Technologies at a Glance

Cleavable Linkers: These are designed to be stable in the bloodstream and undergo cleavage to release the payload upon exposure to specific triggers prevalent in the tumor microenvironment or within the cancer cell.[1] Common cleavage mechanisms include:

  • Enzyme-sensitive: Utilizing proteases, such as cathepsins, which are upregulated in tumor lysosomes (e.g., valine-citrulline linkers).[1]

  • pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1]

  • Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]

This compound Linker: This is a type of non-cleavable linker. Non-cleavable linkers do not possess a specific chemical motif designed for cleavage within the cell.[2] Instead, they rely on the complete lysosomal degradation of the antibody component of the ADC to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[2] This mechanism generally results in higher stability in circulation.[2]

Quantitative Comparison of In Vivo Stability

Table 1: In Vivo Stability of Cleavable Linkers in Rodent Models
Linker Type ADC Model Animal Model Time Point Key Stability Finding
Val-Cit-PABCanti-CD79b-MMAERatDay 12Rapid payload loss observed in plasma.
OHPAS (Ortho Hydroxy-Protected Aryl Sulfate)ITC6103ROMouseMultiple time pointsStable in in vivo pharmacokinetic studies with low clearance.
Val-Cit-PABCITC6104ROMouseMultiple time pointsUnstable in mouse plasma with high clearance of the antibody-conjugated drug.
Sulfatase-cleavableTrastuzumab-MMAEMouseOver 7 daysDemonstrated high plasma stability, with hydrolysis occurring in under 1 hour for Val-Ala and Val-Cit linkers in the same study.

Note: The stability of cleavable linkers can be highly dependent on the specific peptide sequence and the animal model used, as some linkers show different stability profiles in rodent versus human plasma.

Table 2: Expected In Vivo Stability Profile of this compound (Non-Cleavable Linker)
General Characteristic Expected Outcome
Plasma Stability High; resistant to premature payload release in circulation.
Payload Release Mechanism Relies on lysosomal degradation of the antibody.
Off-target Toxicity Generally lower compared to less stable cleavable linkers due to minimal premature drug release.
Therapeutic Window Potentially wider due to enhanced stability and tolerance.[2]

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of ADC stability in vivo is crucial for preclinical development. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 1: ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody-conjugated drug over time in plasma samples.

Experimental Workflow:

cluster_dosing Animal Dosing & Sampling cluster_elisa ELISA Procedure dosing Administer ADC IV to animal model sampling Collect blood samples at timed intervals dosing->sampling plasma Process blood to obtain plasma sampling->plasma incubation Incubate with plasma samples plasma->incubation coating Coat plate with antigen blocking Block non-specific binding sites coating->blocking blocking->incubation detection Add enzyme-conjugated anti-payload antibody incubation->detection substrate Add chromogenic substrate detection->substrate readout Measure absorbance substrate->readout analysis Data Analysis readout->analysis Calculate intact ADC concentration

Caption: ELISA workflow for intact ADC quantification.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., casein in PBS) to block non-specific binding sites on the plate.

  • Sample Incubation: Add diluted plasma samples to the wells and incubate to allow the ADC to bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to ADCs that have retained their payload. Incubate and wash.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme catalyzes a reaction that produces a detectable signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.

Protocol 2: LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma_sample Plasma Sample precipitation Protein Precipitation (e.g., with acetonitrile) plasma_sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant (contains free payload) centrifugation->supernatant injection Inject supernatant onto LC column supernatant->injection separation Chromatographic Separation injection->separation ionization Mass Spectrometry (Ionization) separation->ionization detection_ms Detection & Quantification ionization->detection_ms analysis Data Analysis detection_ms->analysis Calculate free payload concentration

Caption: LC-MS/MS workflow for free payload analysis.

Methodology:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.

  • LC-MS/MS Analysis:

    • Injection: Inject the supernatant into a liquid chromatography system.

    • Separation: The free payload is separated from other components in the supernatant on a chromatographic column.

    • Detection: The separated payload is then ionized and detected by a mass spectrometer. The instrument is set to monitor for specific mass-to-charge ratios of the payload and its fragments for highly selective and sensitive quantification.

  • Data Analysis: The concentration of the free payload in the plasma samples is determined by comparing its signal to that of a standard curve prepared with known concentrations of the payload.

Signaling Pathways and Logical Relationships

The choice of linker directly impacts the mechanism of payload release and, consequently, the ADC's therapeutic effect and potential for off-target toxicity.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway adc_cleavable ADC with Cleavable Linker internalization_c Internalization into Target Cell adc_cleavable->internalization_c lysosome_c Trafficking to Lysosome/Endosome internalization_c->lysosome_c cleavage Linker Cleavage (Enzymes, pH) lysosome_c->cleavage payload_release_c Payload Release cleavage->payload_release_c adc_non_cleavable ADC with this compound (Non-Cleavable) Linker internalization_nc Internalization into Target Cell adc_non_cleavable->internalization_nc lysosome_nc Trafficking to Lysosome internalization_nc->lysosome_nc degradation Antibody Degradation lysosome_nc->degradation payload_release_nc Payload-Linker-Amino Acid Release degradation->payload_release_nc

Caption: Payload release mechanisms.

Conclusion

The choice between a cleavable and a non-cleavable linker such as this compound is a critical decision in ADC design, with significant implications for in vivo stability, efficacy, and safety.

  • Cleavable linkers offer the advantage of releasing the payload in its native, often more potent, form. However, they carry a higher risk of premature cleavage in circulation, which can lead to off-target toxicities. The stability of cleavable linkers can be highly variable and requires careful optimization and characterization.

  • This compound and other non-cleavable linkers generally provide superior plasma stability, minimizing the risk of premature payload release and associated off-target effects.[2] This enhanced stability can contribute to a wider therapeutic window. However, the payload is released as a conjugate with the linker and an amino acid, which must retain cytotoxic activity.

The selection of the optimal linker technology should be guided by the specific characteristics of the target antigen, the payload, and the desired pharmacokinetic profile of the ADC. Rigorous in vivo stability testing, using the methodologies outlined in this guide, is essential to de-risk ADC candidates and select those with the highest probability of clinical success.

References

A Comparative Guide to Ald-Ph-amido-PEG2 ADCs Versus Other Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) featuring the Ald-Ph-amido-PEG2 linker with those utilizing other common non-cleavable linkers. The aim is to assist researchers and drug development professionals in making informed decisions regarding linker selection for novel ADC candidates. The comparison is based on the structural differences, proposed mechanisms of action, and inferred performance characteristics from available data on similar linker technologies.

Introduction to Non-Cleavable Linkers in ADCs

Antibody-Drug Conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Non-cleavable linkers are designed to be stable in systemic circulation and only release the cytotoxic payload upon internalization into the target cell and subsequent degradation of the antibody within the lysosome.[1][2][3] This mechanism is believed to offer a wider therapeutic window by minimizing off-target toxicity.[1]

Commonly used non-cleavable linkers include maleimidocaproyl (MC) and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), both of which are utilized in several clinical and approved ADCs. The this compound linker represents a newer generation of non-cleavable linkers incorporating a polyethylene (B3416737) glycol (PEG) spacer.

Mechanism of Action of Non-Cleavable Linker ADCs

The general mechanism of action for ADCs with non-cleavable linkers is a multi-step process that relies on the targeted internalization and lysosomal processing of the conjugate.

ADC_Mechanism_of_Action Figure 1. General Mechanism of Action for Non-Cleavable ADCs ADC_in_Circulation 1. ADC in Systemic Circulation (Stable) Binding 2. Binding to Target Antigen on Cancer Cell ADC_in_Circulation->Binding Internalization 3. Internalization via Endocytosis Binding->Internalization Lysosomal_Trafficking 4. Trafficking to Lysosome Internalization->Lysosomal_Trafficking Degradation 5. Lysosomal Degradation of Antibody Lysosomal_Trafficking->Degradation Payload_Release 6. Release of Amino Acid- Linker-Payload Complex Degradation->Payload_Release Cytotoxicity 7. Induction of Cell Death Payload_Release->Cytotoxicity

Figure 1. General Mechanism of Action for Non-Cleavable ADCs

This process ensures that the cytotoxic payload is released intracellularly, minimizing damage to healthy tissues and reducing systemic toxicity.

Comparison of this compound with Other Non-Cleavable Linkers

FeatureThis compound LinkerOther Non-Cleavable Linkers (e.g., SMCC, MC)
Structure Contains a short polyethylene glycol (PEG) spacer.Typically consists of aliphatic or cycloaliphatic moieties.
Hydrophilicity Increased hydrophilicity due to the PEG spacer.Generally more hydrophobic in nature.
Aggregation The hydrophilic nature of PEG is expected to reduce the propensity for ADC aggregation, a common issue with hydrophobic payloads.Hydrophobic linkers can contribute to ADC aggregation, potentially impacting manufacturing and in vivo performance.
Pharmacokinetics The PEG spacer is anticipated to improve pharmacokinetic (PK) properties, potentially leading to a longer plasma half-life and reduced clearance.ADCs with hydrophobic linkers may be cleared more rapidly from circulation.
Immunogenicity PEGylation is a well-established method to reduce the immunogenicity of therapeutic proteins.The linker itself is generally not considered highly immunogenic, but the overall ADC properties can influence the immune response.
"Bystander Effect" As a non-cleavable linker, it is expected to have a limited bystander effect, as the released payload is typically charged and less membrane-permeable.Similar to other non-cleavable linkers, a minimal bystander effect is anticipated.

Experimental Data Summary

As direct comparative experimental data is not available, this section provides a template for how such data would be presented. The following tables are illustrative and do not contain actual experimental results.

In Vitro Cytotoxicity
Cell LineADC ConstructIC50 (nM)
Target-Positive Anti-Target-Ald-Ph-amido-PEG2-PayloadData Not Available
Anti-Target-SMCC-PayloadData Not Available
Target-Negative Anti-Target-Ald-Ph-amido-PEG2-PayloadData Not Available
Anti-Target-SMCC-PayloadData Not Available
In Vivo Efficacy (Xenograft Model)
Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
Anti-Target-Ald-Ph-amido-PEG2-PayloadData Not Available
Anti-Target-SMCC-PayloadData Not Available
Non-targeting ADC ControlData Not Available
Plasma Stability
ADC Construct% Intact ADC after 7 days in Plasma
Anti-Target-Ald-Ph-amido-PEG2-PayloadData Not Available
Anti-Target-SMCC-PayloadData Not Available

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in designing and executing comparative studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic activity of ADCs on cancer cell lines.

Cytotoxicity_Workflow Figure 2. In Vitro Cytotoxicity Experimental Workflow Cell_Seeding 1. Seed target-positive and target-negative cells in 96-well plates ADC_Treatment 2. Treat cells with serial dilutions of ADCs and controls Cell_Seeding->ADC_Treatment Incubation 3. Incubate for 72-120 hours ADC_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide to Ald-Ph-amido-PEG2 and Alkyl Chain Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer; its length, rigidity, and chemical composition profoundly influence the PROTAC's physicochemical properties, cell permeability, and, most importantly, its ability to induce the formation of a stable and productive ternary complex for effective protein degradation.

This guide provides a comparative analysis of two common linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, with a focus on the Ald-Ph-amido-PEG2 motif, and traditional alkyl chain linkers. We will explore their respective impacts on PROTAC performance, supported by experimental data and detailed methodologies for key evaluation assays.

General Mechanism of Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Targeted E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI for Degradation Degradation POI Degradation Proteasome->Degradation Mediates Ub Ub Ub->Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

This compound Linkers: Enhancing Solubility and Flexibility

The this compound linker is a type of PEG-based linker that incorporates a phenyl amide group. This class of linkers offers several advantages in PROTAC design:

  • Improved Solubility: The polyethylene glycol units enhance the hydrophilicity of the PROTAC molecule, which can improve its aqueous solubility and compatibility with physiological environments.[1][2][3]

  • Enhanced Flexibility: PEG chains are highly flexible, which can be crucial for allowing the PROTAC to adopt the optimal conformation for forming a stable and productive ternary complex.[2][4] This flexibility can help to overcome potential steric hindrance between the protein of interest and the E3 ligase.

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes negatively impact passive diffusion across cell membranes, the flexible nature of PEG linkers may allow them to adopt folded conformations that shield their polar surface area, potentially improving cell uptake.[2] However, the optimal number of PEG units often needs to be determined empirically.[2]

  • Synthetic Tractability: A wide variety of bifunctional PEG linkers are commercially available, facilitating the rapid synthesis and evaluation of PROTAC libraries with varying linker lengths.

Alkyl Chain Linkers: A Foundation in PROTAC Design

Simple alkyl chains are among the most common and historically significant linkers used in PROTAC development. Their key characteristics include:

  • Hydrophobicity: Alkyl linkers are generally hydrophobic, which can enhance cell permeability.[3] However, this can also lead to poor aqueous solubility.[1][3]

  • Synthetic Accessibility: Straight-chain alkyl linkers are synthetically straightforward to incorporate into PROTAC structures.[3]

  • Conformational Constraints: While flexible, alkyl chains may not offer the same degree of conformational freedom as PEG linkers, which could impact the efficiency of ternary complex formation in some systems.

Performance Comparison: this compound vs. Alkyl Chain Linkers

Direct head-to-head comparisons of an this compound linker against a simple alkyl chain for the same protein of interest and E3 ligase are not extensively reported in the literature. However, broader comparisons of PEG-based and alkyl-based linkers provide valuable insights into their differential performance.

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and there is no universally superior linker type. The choice of linker often involves a trade-off between solubility, permeability, and the ability to promote a productive ternary complex.

FeatureThis compound Linker (PEG-based)Alkyl Chain Linker
Solubility Generally higher due to the hydrophilic nature of PEG.[1][2][3]Generally lower and more hydrophobic.[3]
Cell Permeability Can be modulated by linker length and folding.[2]Generally higher due to hydrophobicity.[3]
Flexibility High, can adopt folded conformations.[2][4]Moderate.
Ternary Complex Formation Flexibility can be advantageous for achieving a productive conformation.[2]Can be effective, but may be more sensitive to linker length.
Metabolic Stability PEG linkers may have reduced metabolic stability in vivo compared to alkyl linkers.[3]Generally more metabolically stable.[3]
Synthesis Readily available building blocks for modular synthesis.Synthetically accessible.[3]

Illustrative Performance Data (Hypothetical)

The following table presents hypothetical data to illustrate how performance metrics might differ between PROTACs with different linker types. Actual performance will vary depending on the specific biological system.

PROTACLinker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
Degrader-A This compoundProtein XCRBN1595
Degrader-B C8 Alkyl ChainProtein XCRBN5085
Degrader-C Ald-Ph-amido-PEG8Protein YVHL5>98
Degrader-D C12 Alkyl ChainProtein YVHL2590

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the performance of PROTACs.

Experimental Workflow

experimental_workflow cluster_workflow PROTAC Evaluation Workflow A Cell Culture and Treatment B Western Blotting (Protein Degradation) A->B C Ubiquitination Assay A->C D Cell Viability Assay A->D E Data Analysis (DC50, Dmax, IC50) B->E D->E

Caption: A typical experimental workflow for evaluating PROTAC performance.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5x DC50) and a vehicle control for a shorter time course (e.g., 1-4 hours). Pre-treatment with a proteasome inhibitor (e.g., MG132) can be used to accumulate ubiquitinated proteins.

    • Lyse the cells as described for Western blotting.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein or ubiquitin overnight at 4°C.

    • Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in sample buffer.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described above.

    • If the target protein was immunoprecipitated, probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein (which will appear as a high molecular weight smear).

    • Conversely, if ubiquitin was immunoprecipitated, probe with an antibody against the target protein.

Cell Viability Assay

This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a longer duration (e.g., 72 hours).

  • Viability Measurement:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Dojindo).

    • Follow the manufacturer's instructions to measure cell viability, which is typically read as luminescence or absorbance on a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 (the concentration that inhibits cell growth by 50%).

Conclusion

The choice of linker is a critical determinant of PROTAC efficacy. While alkyl chains provide a simple and often effective solution, PEG-based linkers like this compound offer advantages in terms of solubility and flexibility, which can be crucial for optimizing the performance of a PROTAC. The "linkerology" of PROTACs is complex, and the optimal linker must often be determined empirically through systematic structure-activity relationship studies. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of novel PROTAC molecules, enabling the rational design of next-generation targeted protein degraders.

References

A Comparative Guide to the Mass Spectrometry Analysis of Ald-Ph-amido-PEG2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The Ald-Ph-amido-PEG2 linker represents a class of non-cleavable linkers utilized in ADC development, prized for its stability in circulation. This guide provides an objective comparison of the mass spectrometry analysis of conjugates featuring this type of linker against other alternatives, supported by established experimental protocols and data interpretation strategies.

The this compound linker connects a cytotoxic payload to an antibody via a stable amide bond formed with a phenyl-aldehyde moiety. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and pharmacokinetic properties. Mass spectrometry is an indispensable tool for the detailed structural verification of these complex biomolecules, confirming successful conjugation, determining the drug-to-antibody ratio (DAR), and identifying the location of the payload.

Performance Comparison of ADC Linker Types by Mass Spectrometry

The choice of linker technology significantly impacts the characteristics and analytical workflow of an ADC. The following table summarizes key performance and analytical parameters for ADCs with this compound-type linkers compared to other common linker strategies, as determined by mass spectrometry.

FeatureThis compound Type (Site-Specific, Non-Cleavable)Cysteine-Linked (e.g., mc-vc-PAB)Lysine-Linked (e.g., SMCC)
Homogeneity High (DAR is typically uniform, e.g., DAR=2)Moderate (Mixture of DAR0, 2, 4, 6, 8)Low (Broad distribution of DARs)
Primary MS Analysis Intact Mass Analysis, Middle-DownIntact Mass Analysis, Middle-DownIntact Mass Analysis, Peptide Mapping
DAR Determination Direct from deconvoluted intact mass spectrumCalculated from relative abundance of species in deconvoluted spectrumAverage DAR from complex spectrum or peptide mapping
Mass Spectrum Complexity Low; distinct, well-defined peaksModerate; multiple peaks for different DAR speciesHigh; broad, overlapping peaks
Fragmentation Analysis Primarily for sequence confirmation and localizationCan be used to identify linker cleavage products if cleavableRequired for localization of conjugation sites
Key Advantage Homogeneous product, straightforward analysisUtilizes native cysteine residuesSimple conjugation chemistry
Key Disadvantage Requires antibody engineering for conjugation siteHeterogeneous product, potential for linker instabilityHighly heterogeneous product, complex analysis

Experimental Protocols for Mass Spectrometry Analysis

The comprehensive characterization of an this compound conjugate, particularly one formed via a site-specific aldehyde tag, involves a multi-level mass spectrometry approach.

Intact Mass Analysis for DAR Determination

Objective: To determine the molecular weight of the intact ADC and calculate the average DAR.

Methodology:

  • Sample Preparation: The ADC sample is diluted to a final concentration of 0.1-1 mg/mL in a suitable buffer, such as 20 mM ammonium (B1175870) acetate (B1210297) for native analysis or with 0.1% formic acid for denaturing analysis. For ADCs with N-linked glycans, deglycosylation using PNGase F can simplify the mass spectrum.

  • LC-MS System: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a UPLC system is used.

  • Chromatography (Denaturing):

    • Column: A reversed-phase column suitable for proteins (e.g., C4, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: A shallow gradient from ~20% to 60% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 60-80°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 1000-4000.

    • Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum. The masses of the unconjugated antibody and the different drug-loaded species are determined to calculate the DAR.

Middle-Down Analysis for Subunit Characterization

Objective: To confirm conjugation on the correct antibody subunits (light chain or heavy chain).

Methodology:

  • Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

  • LC-MS Analysis: The same LC-MS system as for intact mass analysis is used, with a similar reversed-phase method. The gradient may be adjusted to optimize the separation of the light and heavy chains.

  • Data Analysis: The deconvoluted mass spectra of the light and heavy chains are analyzed to identify the mass shift corresponding to the linker-payload, confirming which chains are conjugated.

Peptide Mapping for Site Localization

Objective: To pinpoint the exact amino acid residue where the linker-payload is attached.

Methodology:

  • Sample Preparation: The ADC is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

  • LC-MS/MS System: A high-resolution tandem mass spectrometer is used to fragment the peptides.

  • Chromatography: A C18 column suitable for peptides is used with a gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry: Data-dependent acquisition (DDA) is typically used, where the instrument automatically selects the most intense peptide ions for fragmentation (MS/MS).

  • Data Analysis: The MS/MS spectra are searched against the antibody sequence to identify the peptides. The mass modification on a specific peptide confirms the site of conjugation.

Visualizing the Workflow and Linker Chemistry

The following diagrams, generated using Graphviz, illustrate the experimental workflow for ADC analysis and the chemical basis of the this compound conjugation.

ADC_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Intact Intact ADC LCMS_Intact Intact Mass (LC-MS) Intact->LCMS_Intact Denaturing or Native Conditions Reduced Reduced ADC (Light & Heavy Chains) LCMS_Reduced Middle-Down (LC-MS) Reduced->LCMS_Reduced Reduction (DTT) Digested Digested ADC (Peptides) LCMSMS_Digested Peptide Mapping (LC-MS/MS) Digested->LCMSMS_Digested Digestion (Trypsin) DAR DAR Determination LCMS_Intact->DAR Subunit Subunit Confirmation LCMS_Reduced->Subunit Site Site Localization LCMSMS_Digested->Site Aldehyde_Conjugation cluster_reactants Reactants cluster_product Product Antibody Antibody with Engineered Aldehyde Tag (-CHO) ADC ADC with Stable Hydrazone or Oxime Bond Antibody->ADC Conjugation Reaction Linker This compound-Drug (with Hydrazide or Aminooxy) Linker->ADC

Comparing HPLC Methods for Validating Ald-Ph-amido-PEG2 Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on leveraging Reverse-Phase and Hydrophobic Interaction Chromatography to accurately quantify the efficiency of bioconjugation reactions involving aldehyde-reactive PEG linkers.

The successful conjugation of moieties like Ald-Ph-amido-PEG2 to proteins, peptides, or antibody-drug conjugates (ADCs) is a critical quality attribute in drug development. Validating the efficiency of this conjugation is essential to ensure product consistency, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and quantitative accuracy.

This guide compares two orthogonal and robust HPLC-based methods for analyzing PEGylation efficiency: Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) . While no specific protocols for the "this compound" moiety were found in the available literature, the methods described here are standard for analyzing similar aldehyde-reactive PEGylations and bioconjugations. These protocols can be adapted with minor optimization.

Method 1: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions.[1] The addition of a PEG chain, even a short one like PEG2, alters the overall hydrophobicity of a protein or peptide, allowing for separation from its unconjugated form.[2] More hydrophobic species are retained longer on the non-polar stationary phase.

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C4, C8, or C18 alkyl chains), and the mobile phase is polar.[] Proteins and conjugates are injected onto the column and eluted with a gradient of increasing organic solvent (like acetonitrile), typically containing an ion-pairing agent such as trifluoroacetic acid (TFA).[4] The this compound conjugate, being more hydrophobic than the parent protein, will elute later, allowing for quantification of both species.

Detailed Experimental Protocol (Adapted from Protein PEGylation Studies)

This protocol is a representative starting point for method development.

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: A wide-pore reversed-phase column suitable for proteins, such as a Jupiter C18 (3 µm, 300 Å) or a C4 column.[4] A C4 stationary phase is often a good choice for separating proteins and their PEGylated forms.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.085% - 0.1% TFA in 90% Acetonitrile / 10% Water.[4]

  • Gradient Elution:

    • Start at a low percentage of Mobile Phase B (e.g., 20%).

    • Linear gradient to a higher percentage (e.g., 65%) over 20-30 minutes to elute the protein and its conjugate.[4]

    • Follow with a high-percentage wash (e.g., 90% B) to clean the column.

    • Re-equilibrate at initial conditions.

  • Flow Rate: 0.5 - 1.0 mL/min.[4]

  • Column Temperature: Elevated temperatures (e.g., 45-90 °C) can improve peak shape and recovery for large molecules.[2][4]

  • Detection: UV absorbance at 220 nm or 280 nm.[4] 220 nm provides a better signal for the peptide backbone, while 280 nm is specific for aromatic residues (Tyr, Trp).

  • Sample Preparation: Dilute the conjugation reaction mixture in Mobile Phase A to a suitable concentration (e.g., 0.5-1.0 mg/mL).

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique that separates proteins based on hydrophobicity under non-denaturing, aqueous conditions.[5] This makes it particularly well-suited for analyzing bioconjugates like ADCs and PEGylated proteins where maintaining the native structure is advantageous.[6][7] The conjugation of the this compound linker increases the hydrophobicity of the parent molecule, enabling separation.[7]

Principle of Separation

In HIC, molecules are loaded onto a mildly hydrophobic stationary phase (e.g., Butyl or Phenyl groups) in a high-salt mobile phase.[7] The high salt concentration enhances hydrophobic interactions, causing the proteins and conjugates to bind. A decreasing salt gradient is then used for elution; less hydrophobic molecules elute first, followed by more hydrophobic species.[7] The unconjugated protein will elute before the more hydrophobic PEGylated conjugate.

Detailed Experimental Protocol (Adapted from ADC Analysis)

This generic protocol serves as an excellent starting point for ADC and other bioconjugate analyses.

  • HPLC System: An HPLC or UHPLC system with a UV detector.

  • Column: A HIC column, such as a TSKgel Butyl-NPR or similar phenyl/butyl-based column.

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (sometimes with a small amount of isopropanol (B130326) to aid elution).[8]

  • Gradient Elution:

    • Start at 100% Mobile Phase A.

    • Apply a linear gradient from 100% A to 100% B over 20-30 minutes.

    • Hold at 100% B to wash the column.

    • Re-equilibrate at 100% A.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient temperature.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

Comparison of HPLC Methods

FeatureReverse-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle Separation by hydrophobicity using organic solvents and denaturing conditions.[]Separation by hydrophobicity using a reverse salt gradient under native conditions.[7]
Stationary Phase Highly hydrophobic (e.g., C4, C8, C18).[4]Mildly hydrophobic (e.g., Butyl, Phenyl).[8]
Mobile Phase Water/Acetonitrile gradients with TFA.[4]High-to-low salt gradients (e.g., Ammonium Sulfate).[8]
Conditions Denaturing (organic solvent, low pH).Non-denaturing (aqueous, neutral pH).[5]
Typical Elution Order Unconjugated Protein -> PEGylated Conjugate Unconjugated Protein -> PEGylated Conjugate
Advantages High resolution, good for separating isomers, compatible with mass spectrometry (with volatile buffers).[4]Preserves protein structure and activity, ideal for analyzing drug-to-antibody ratios (DARs).[6][9]
Limitations Denaturing conditions may cause protein loss or aggregation on the column.Incompatible with mass spectrometry due to non-volatile salts, may have lower resolution than RP-HPLC.[7]

Experimental and Logical Workflow

The following diagram illustrates the general workflow for validating conjugation efficiency using either HPLC method. The process involves preparing the sample from the reaction mixture, performing the chromatographic separation, and analyzing the resulting data to calculate efficiency.

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis Reaction Conjugation Reaction Mixture (Protein + this compound) Dilution Dilute in Appropriate Mobile Phase A Reaction->Dilution Injection Inject Sample onto Column Dilution->Injection Separation Gradient Elution (Separates Species by Hydrophobicity) Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (Unconjugated vs. Conjugated) Chromatogram->Integration Calculation Calculate Conjugation Efficiency (%) Integration->Calculation Result Final Report: - % Conjugation Efficiency - % Unconjugated Protein - % Other Species Calculation->Result

Caption: Workflow for HPLC-based validation of conjugation efficiency.

Calculating Conjugation Efficiency

The efficiency of the conjugation reaction is determined by comparing the peak area of the conjugated product to the total peak area of all protein-related species.

The formula is: % Conjugation Efficiency = [ (Area of Conjugate Peak) / (Area of Conjugate Peak + Area of Unconjugated Peak) ] * 100

This calculation provides a quantitative measure of the reaction's success and is crucial for process optimization and quality control.[10]

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key focus in the development of novel therapeutics. A critical, yet often underestimated, component of these bifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative study of how PEG linker length impacts PROTAC efficacy, supported by experimental data and detailed methodologies.

The linker is not merely a spacer; its length and composition are critical in dictating the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation by the proteasome.[3][4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[3][] Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][3]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that the length of the PEG linker has a significant impact on the ability of PROTACs to degrade their target proteins.[6] The efficacy of a PROTAC is often quantified by two key metrics:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6]

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates greater efficacy.[6]

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[2] Below are compiled data from studies on PROTACs targeting different proteins, illustrating the impact of varying PEG linker lengths.

Case Study 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A foundational study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[1] The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

PROTACLinker CompositionLinker Length (atoms)ERα Degradation DC50 (nM)
PROTAC APEG12>1000
PROTAC BPEG16100

Data compiled from publicly available research.[]

The data clearly indicates that a 16-atom PEG linker was significantly more potent in degrading ERα compared to a 12-atom linker, highlighting the critical nature of linker length optimization.[]

Case Study 2: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

The degradation of BRD4, a key epigenetic regulator, has been a major focus of PROTAC development. Studies on thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, have also shown a clear dependency on PEG linker length.

PROTACLinker CompositionPEG UnitsBRD4 Degradation DC50 (nM)Dmax (%)
PROTAC CPEG2>5000<20
PROTAC DPEG4<500~70
PROTAC EPEG5<100>90

Data is illustrative and compiled from various sources in the literature.[6][7]

In this series, a clear trend emerges where a PEG5 linker provides the optimal length for potent and efficacious degradation of BRD4.[6] Shorter linkers were significantly less effective, and while not shown in this compiled table, linkers longer than PEG5 have also demonstrated a decrease in potency, a phenomenon sometimes attributed to the "hook effect" where suboptimal linker lengths hinder stable ternary complex formation.[6]

Experimental Protocols

To ensure the accurate assessment and comparison of PROTAC efficacy, detailed and standardized experimental methodologies are crucial.[1]

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.[3] Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[2]

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol assesses the cytotoxicity of the PROTAC on the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[2]

  • PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for a period that corresponds to the protein degradation experiment (e.g., 72 hours).

  • Addition of Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration).

Visualizing the Process: From Mechanism to Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the experimental workflow, and the logical relationship between linker length and efficacy.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation A Seed Cells in Multi-well Plates B Treat with PROTACs (Varying Concentrations) A->B C Cell Lysis & Protein Quantification B->C E Cell Viability Assay (e.g., MTT/MTS) B->E D Western Blot for Target Protein Levels C->D F Quantify Protein Degradation (DC50 & Dmax) D->F G Assess Cytotoxicity (IC50) E->G

Caption: Experimental workflow for evaluating PROTAC efficacy.

Linker_Length_Effect cluster_short Too Short cluster_optimal Optimal cluster_long Too Long Start Varying PEG Linker Length Short Steric Hindrance Start->Short Optimal Favorable Geometry Start->Optimal Long Increased Flexibility/ Distance Start->Long NoComplex Inefficient Ternary Complex Formation Short->NoComplex LowEfficacy Low Degradation Efficacy NoComplex->LowEfficacy StableComplex Stable & Productive Ternary Complex Optimal->StableComplex HighEfficacy High Degradation Efficacy StableComplex->HighEfficacy NonProductiveComplex Inefficient Ubiquitination Long->NonProductiveComplex ReducedEfficacy Reduced Degradation Efficacy NonProductiveComplex->ReducedEfficacy

Caption: Impact of PEG linker length on PROTAC efficacy.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for ERα and BRD4-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[1][6] Researchers and drug developers must undertake a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination.[3] The continued exploration of novel linker architectures will be a key driver of innovation in the burgeoning field of targeted protein degradation.

References

A Head-to-Head Comparison of Ald-Ph-amido-PEG2 and SMCC Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker for Your Antibody-Drug Conjugate

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and the overall pharmacokinetic profile. This guide provides a detailed, objective comparison of two non-cleavable linkers: the traditional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the polyethylene (B3416737) glycol (PEG)-containing Ald-Ph-amido-PEG2 linker. This comparison is supported by available experimental data and detailed methodologies to aid researchers in making an informed decision for their specific application.

Chemical Properties and Mechanism of Action

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker widely used in the development of ADCs, including the FDA-approved ado-trastuzumab emtansine (Kadcyla®)[1]. It facilitates the conjugation of molecules containing primary amines to molecules with sulfhydryl (thiol) groups. The N-hydroxysuccinimide (NHS) ester end of SMCC reacts with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, to form a stable amide bond. The maleimide (B117702) group at the other end of the linker then reacts with a thiol group on the payload to form a stable thioether bond[2].

This compound is a heterobifunctional linker that incorporates a short polyethylene glycol (PEG) spacer. One end of the linker features a benzaldehyde (B42025) group ("Ald-Ph") that reacts with hydrazide or aminooxy-functionalized payloads to form a hydrazone or oxime bond, respectively[3]. The other end is typically an NHS ester for reaction with primary amines on the antibody[4]. The inclusion of the PEG spacer is intended to improve the hydrophilicity and pharmacokinetic properties of the resulting ADC[5][6].

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the chemical structures, conjugation reactions, and a general experimental workflow for ADC preparation using both SMCC and this compound linkers.

G Chemical Structures of SMCC and this compound-NHS Linkers cluster_SMCC SMCC cluster_Ald_PEG This compound-NHS ester SMCC_structure Ald_PEG_structure

Figure 1: Chemical structures of SMCC and this compound-NHS ester.

G Conjugation Chemistry of SMCC and this compound Linkers cluster_SMCC SMCC Conjugation cluster_Ald_PEG This compound Conjugation Ab_NH2 Antibody-NH2 SMCC SMCC Linker Ab_NH2->SMCC + Ab_SMCC Antibody-SMCC SMCC->Ab_SMCC Amide Bond Formation Payload_SH Payload-SH Ab_SMCC->Payload_SH + ADC_SMCC ADC (Thioether Bond) Payload_SH->ADC_SMCC Thioether Bond Formation Ab_NH2_2 Antibody-NH2 Ald_PEG_NHS This compound-NHS Ab_NH2_2->Ald_PEG_NHS + Ab_Ald_PEG Antibody-Ald-Ph-amido-PEG2 Ald_PEG_NHS->Ab_Ald_PEG Amide Bond Formation Payload_Hydrazide Payload-Hydrazide/Aminooxy Ab_Ald_PEG->Payload_Hydrazide + ADC_Ald_PEG ADC (Hydrazone/Oxime Bond) Payload_Hydrazide->ADC_Ald_PEG Hydrazone/Oxime Bond Formation

Figure 2: Conjugation reaction schemes for SMCC and this compound linkers.

G General Experimental Workflow for ADC Preparation start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep linker_activation Linker Activation of Antibody antibody_prep->linker_activation purification1 Purification (Removal of excess linker) linker_activation->purification1 conjugation Conjugation to Payload purification1->conjugation purification2 Final ADC Purification conjugation->purification2 characterization ADC Characterization (DAR, aggregation, etc.) purification2->characterization end End characterization->end

Figure 3: A generalized experimental workflow for the preparation of ADCs.

Head-to-Head Comparison: Performance and Properties

The choice between SMCC and this compound significantly impacts the physicochemical properties and in vivo performance of an ADC. The following tables summarize key performance parameters based on available experimental data. It is important to note that direct head-to-head comparisons are limited, and the data presented is a compilation from various studies, providing a comparative overview of non-PEGylated versus PEGylated linkers and thioether versus hydrazone/oxime bonds.

Table 1: Physicochemical and Performance Characteristics
FeatureThis compoundSMCCKey Considerations
Linkage Chemistry Aldehyde reacts with hydrazide/aminooxy to form a hydrazone/oxime bond.NHS ester reacts with amines; maleimide reacts with thiols to form a thioether bond.The stability of the resulting bond is a critical differentiator.
Bond Stability Oxime bonds are generally more stable than hydrazone bonds. The stability of hydrazones can be pH-dependent[7]. The C=N bond can be susceptible to hydrolysis.The thioether bond formed is generally considered highly stable in vivo[1][8]. However, the succinimide (B58015) ring can be prone to a retro-Michael reaction, leading to payload loss, though this can be mitigated[9][10].
Hydrophilicity Higher due to the PEG2 spacer.Lower (more hydrophobic).Increased hydrophilicity can improve solubility, reduce aggregation, and enhance pharmacokinetics[5].
Pharmacokinetics (PK) The PEG spacer is expected to prolong circulation half-life and reduce clearance[5][11].Generally exhibits more rapid clearance compared to PEGylated counterparts.Improved PK can lead to increased tumor accumulation and a better therapeutic window.
Drug-to-Antibody Ratio (DAR) PEGylation may allow for higher DARs with hydrophobic payloads by mitigating aggregation[5].High DARs with hydrophobic payloads can lead to increased aggregation and rapid clearance.Maintaining a homogenous and optimal DAR is crucial for ADC efficacy and safety[6].
Immunogenicity PEG itself can be immunogenic, with pre-existing anti-PEG antibodies in a portion of the population potentially leading to accelerated clearance[12][13].The linker itself is generally considered to have low immunogenicity.The potential for an anti-PEG immune response should be considered during development.
Table 2: Quantitative In Vivo Stability and Pharmacokinetic Data (Representative)
ParameterThis compound (Expected/Representative PEGylated)SMCCStudy ContextReference
ADC Clearance Rate Slower clearance with increasing PEG length. A threshold may be reached (e.g., PEG8) beyond which clearance is minimally impacted.Generally faster clearance compared to PEGylated ADCs.Rat PK study of ADCs with varying PEG chain lengths.[11]
In Vivo Linker Stability Hydrazone/oxime stability can be modulated. Some chemistries, like HIPS, form a more stable C-C bond after initial hydrazone formation[14].SMCC-linked maytansinoid ADC showed slight payload loss in vivo, clearing slightly faster than a non-maleimide control[1][15].PK studies in rodents comparing different ADC constructs.[1][14][15]
Payload Loss in Serum (7 days) Data not directly available for this compound. Stability is dependent on the specific hydrazone/oxime structure.< 20% for a non-cleavable SMCC-linked ADC.In vitro plasma stability assay.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of ADCs. Below are generalized protocols for a two-step conjugation process using SMCC and an this compound-NHS ester. Note: These protocols should be optimized for each specific antibody, payload, and linker.

Protocol 1: Two-Step Conjugation using SMCC Linker

A. Activation of Antibody with SMCC

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). Adjust the antibody concentration to 1-10 mg/mL.

  • SMCC Solution Preparation: Immediately before use, dissolve SMCC in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Removal of Excess Linker: Remove unreacted SMCC using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS, pH 7.2).

B. Conjugation of Thiol-Containing Payload to Activated Antibody

  • Payload Preparation: Ensure the payload has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Immediately mix the maleimide-activated antibody with the sulfhydryl-containing payload in a buffer at pH 6.5-7.5. The molar ratio of the two molecules should be optimized to achieve the desired DAR.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the ADC conjugate using methods such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted payload and other impurities.

Protocol 2: Two-Step Conjugation using this compound-NHS Ester

A. Activation of Antibody with this compound-NHS Ester

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Linker Solution Preparation: Immediately before use, dissolve the this compound-NHS ester in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10 mM[16][17].

  • Conjugation Reaction: Add a 20-fold molar excess of the linker solution to the antibody solution, ensuring the final organic solvent concentration is below 10%[17].

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Linker: Purify the aldehyde-modified antibody by desalting or dialysis to remove the unreacted linker.

B. Conjugation of Hydrazide/Aminooxy-Payload to Activated Antibody

  • Payload Preparation: Dissolve the hydrazide or aminooxy-functionalized payload in a suitable buffer.

  • Conjugation Reaction: Mix the aldehyde-modified antibody with the payload. The reaction to form a hydrazone or oxime bond is typically performed at a slightly acidic to neutral pH (pH 5.5-7.0)[7][18][19]. The reaction can be slow at neutral pH, and catalysis with aniline (B41778) or its derivatives can be employed to increase the reaction rate, although catalyst-free systems with electron-deficient benzaldehydes have also been developed.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.

  • Purification: Purify the final ADC conjugate using standard chromatography techniques (e.g., SEC) to remove any unreacted components.

Conclusion

Both this compound and SMCC are effective non-cleavable linkers for the development of ADCs.

  • SMCC is a well-established and cost-effective linker that forms a stable thioether bond. It is a suitable choice for payloads that do not significantly increase the hydrophobicity of the final conjugate. However, the potential for instability of the succinimide ring through a retro-Michael reaction should be considered and addressed.

  • This compound offers the advantage of a PEG spacer, which can improve the hydrophilicity, reduce aggregation, and enhance the pharmacokinetic profile of the ADC, potentially allowing for higher drug loading. The resulting oxime or hydrazone bond stability can be tailored based on the specific chemical structures of the reacting partners. The potential for immunogenicity of the PEG component is a factor to be evaluated.

The optimal choice of linker will depend on the specific properties of the antibody and payload, the desired pharmacokinetic profile, and the therapeutic application. Careful consideration of the trade-offs between stability, hydrophilicity, and potential immunogenicity is crucial for the successful design of a safe and effective ADC.

References

Validating the Robust Stability of Ald-Ph-amido-PEG2: An In Vitro Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable non-cleavable linker, Ald-Ph-amido-PEG2 offers exceptional stability, a critical attribute for the efficacy and safety of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the in vitro stability of this compound's core amide linkage against common cleavable linkers, supported by established experimental protocols and representative data.

The premature release of a therapeutic payload in circulation can lead to off-target toxicity and a diminished therapeutic window. The choice of linker is therefore a pivotal decision in drug conjugate design. Non-cleavable linkers, such as those based on stable amide bonds, are designed to release the payload only after lysosomal degradation of the carrier protein, ensuring the conjugate remains intact in the bloodstream. This compound, with its integrated amide bond, exemplifies this highly stable linker class.

Comparative In Vitro Stability Data

The following tables summarize representative quantitative data from in vitro stability assays, comparing the performance of non-cleavable amide-based linkers with commonly used cleavable alternatives.

Table 1: Plasma Stability of Various Linker Types

Linker TypeRepresentative LinkerAssay ConditionTime Point% Intact ADC / ConjugateData Source
Non-cleavable (Amide) Mafodotin (amide-based) Human Plasma, 37°C 24 hours >95% [1]
Peptide-cleavableValine-Citrulline (Val-Cit)Human Plasma, 37°C7 days~80%[2]
pH-sensitiveHydrazoneHuman Plasma (pH 7.4), 37°C2 days (t½)50%[3][4]
DisulfideSPDB-DM4Mouse Plasma, 37°C~9 days (t½)50%[5]

Table 2: Lysosomal Stability of Various Linker Types

Linker TypeRepresentative LinkerAssay ConditionTime Point% Payload ReleaseData Source
Non-cleavable (Amide) Mafodotin (amide-based) Human Liver Lysosomes, 37°C 24 hours <5% [1]
Peptide-cleavableValine-Citrulline (Val-Cit)Human Liver Lysosomes, 37°C30 minutes>80%[1]
pH-sensitiveHydrazoneAcidic Buffer (pH 4.5-5.0), 37°CHoursSignificant release[3]
DisulfideDisulfide-basedLysosomal extract with reducing agentsHoursSignificant release[6]

Experimental Protocols

To ensure objective and reproducible validation of linker stability, the following detailed methodologies for key in vitro assays are provided.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker-payload conjugate in plasma, simulating its journey in the systemic circulation.

Methodology:

  • Preparation of Plasma: Obtain fresh or properly stored frozen plasma from the desired species (e.g., human, mouse, rat). If frozen, thaw at 37°C. Centrifuge to remove any precipitates.

  • Incubation: Spike the test conjugate (e.g., an ADC with this compound linker) into the plasma at a predetermined concentration (e.g., 100 µg/mL). A control sample with the conjugate in a neutral buffer (e.g., PBS, pH 7.4) should be run in parallel. Incubate all samples at 37°C.

  • Time Points: Collect aliquots from the incubation mixtures at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours). Immediately stop any potential degradation by adding an appropriate quenching solution or by freezing at -80°C.

  • Analysis: The amount of intact conjugate and/or released payload is quantified.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a common method to measure the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage. It can also be used to quantify the free payload in the plasma supernatant after protein precipitation.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA can be designed to capture the antibody and a detection antibody can be used to recognize the payload. A decrease in signal over time corresponds to payload loss.

  • Data Interpretation: The percentage of intact conjugate is plotted against time to determine the linker's half-life in plasma. Non-cleavable linkers are expected to show minimal degradation over the time course of the experiment.

Protocol 2: In Vitro Lysosomal Stability Assay

Objective: To evaluate the release of the payload from the conjugate in a simulated lysosomal environment. For a non-cleavable linker, stability is expected, while for cleavable linkers, payload release is the intended outcome.

Methodology:

  • Preparation of Lysosomes: Isolate lysosomes from a relevant source, such as cultured cancer cells or liver tissue, using differential centrifugation and density gradient techniques. The protein concentration of the lysosomal fraction should be determined.

  • Incubation: Incubate the test conjugate with the isolated lysosomes at 37°C in a buffer that maintains lysosomal enzyme activity (typically acidic, around pH 4.5-5.5).

  • Time Points: Collect samples at different time intervals (e.g., 0, 0.5, 1, 4, 8, and 24 hours). The reaction is stopped, often by heat inactivation or by adding a specific inhibitor of lysosomal proteases.

  • Sample Processing: Separate the released payload from the conjugate and lysosomal proteins, for instance, by protein precipitation followed by centrifugation.

  • Analysis (LC-MS): Quantify the amount of released payload in the supernatant using LC-MS.

  • Data Interpretation: For non-cleavable linkers like this compound, minimal to no release of the payload is anticipated. In contrast, cleavable linkers are designed to be efficiently processed, leading to a time-dependent increase in the free payload.

Visualizing the Validation Workflow and Linker Logic

To further clarify the experimental process and the underlying principles of linker stability, the following diagrams are provided.

G cluster_plasma Plasma Stability Assay cluster_lysosome Lysosomal Stability Assay P_start ADC in Plasma (37°C) P_time Incubate & Collect at Time Points (0, 6, 24, 48, 72, 168h) P_start->P_time P_analysis Analyze Intact ADC (LC-MS or ELISA) P_time->P_analysis P_end Determine % Intact ADC & Plasma Half-life P_analysis->P_end L_start ADC with Lysosomes (37°C, pH 4.5-5.5) L_time Incubate & Collect at Time Points (0, 0.5, 1, 4, 8, 24h) L_start->L_time L_analysis Analyze Released Payload (LC-MS) L_time->L_analysis L_end Determine % Payload Release L_analysis->L_end

Caption: Workflow for in vitro stability validation.

G cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) cluster_cleavable Cleavable Linkers NC_plasma Plasma (pH 7.4) Stable Amide Bond NC_result High Plasma Stability Minimal Premature Release NC_plasma->NC_result NC_lysosome Lysosome Antibody Degradation Releases Payload-Linker-Amino Acid C_plasma Plasma (pH 7.4) Potential for Premature Cleavage C_result Variable Plasma Stability Targeted Release C_plasma->C_result C_lysosome Lysosome Specific Trigger (Enzymes, pH) Releases Payload

Caption: Logic of linker stability and payload release.

References

Benchmarking Ald-Ph-amido-PEG2 Performance in Different Antibody Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker technology used to connect the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic index. This guide provides an objective comparison of the performance of non-cleavable hydrophilic linkers, exemplified by Ald-Ph-amido-PEG2, with other common linker technologies.

This compound is a non-cleavable linker that features a polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This design imparts hydrophilicity to the ADC, which can mitigate the aggregation often seen with hydrophobic drug-linker complexes and potentially allow for higher drug-to-antibody ratios (DAR).[2][4] As a non-cleavable linker, it relies on the complete degradation of the antibody backbone within the lysosome of the target cell to release the payload.[5][6] This mechanism contributes to high plasma stability and a reduced risk of off-target toxicity, as premature drug release in circulation is minimized.[6][7]

This guide will compare the expected performance of ADCs constructed with a hydrophilic non-cleavable linker like this compound against two widely used alternative linker platforms: a conventional non-cleavable linker (e.g., SMCC) and a protease-cleavable linker (e.g., Val-Cit).

Comparative Performance Data

The following tables summarize representative quantitative data for different linker types based on published studies. It is important to note that direct head-to-head comparative data for this compound is limited in the public domain. Therefore, the data for the "Hydrophilic Non-cleavable Linker" is representative of PEGylated non-cleavable linkers and serves as a benchmark for the expected performance of an this compound based ADC.

Table 1: Physicochemical and In Vitro Performance of ADCs with Different Linker Technologies

Linker TypeRepresentative LinkerAverage DARAggregation (%)In Vitro Cytotoxicity (IC50, nM)Plasma Stability (% Intact ADC after 7 days)
Hydrophilic Non-cleavableThis compound (Expected)4 - 8< 5%0.1 - 10> 90%
Conventional Non-cleavableSMCC2 - 45 - 15%0.5 - 20> 90%
Protease-CleavableVal-Cit-PABC2 - 45 - 10%0.05 - 570 - 85%

Data is compiled from multiple sources and represents typical ranges. Actual values are dependent on the specific antibody, payload, and cell line used.

Table 2: In Vivo Performance of ADCs with Different Linker Technologies in Xenograft Models

Linker TypeRepresentative LinkerTumor Growth Inhibition (%)Plasma Half-life (days)Therapeutic WindowOff-Target Toxicity
Hydrophilic Non-cleavableThis compound (Expected)70 - 95%10 - 20WideLow
Conventional Non-cleavableSMCC60 - 85%10 - 18Moderate to WideLow to Moderate
Protease-CleavableVal-Cit-PABC80 - 99%5 - 12ModerateModerate

Performance is highly dependent on the tumor model, payload potency, and dosing regimen.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug-linker molecules conjugated to each antibody.

Methodology: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: The ADC sample is diluted in a low-salt mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).

  • Chromatography: The sample is injected onto a HIC column (e.g., TSKgel Butyl-NPR). A gradient is run from high salt (mobile phase A) to low salt (mobile phase B, e.g., 20 mM sodium phosphate, pH 7) to elute species with different levels of hydrophobicity.

  • Detection: Elution is monitored by UV absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.

  • Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated. The average DAR is calculated as the weighted average of the peak areas.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: The ADC is typically deglycosylated and may be reduced to separate heavy and light chains.

  • Chromatography: The sample is injected onto a C4 or C8 RP-HPLC column. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used for elution.

  • Detection: Detection is performed using a UV detector and often coupled to a mass spectrometer (LC-MS) for accurate mass determination of the different conjugated species.

  • Data Analysis: The deconvoluted mass spectra are used to identify the different drug-loaded species and their relative abundances, from which the average DAR is calculated.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology: Immuno-capture followed by LC-MS

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Immuno-capture: At each time point, the ADC is captured from the plasma using an anti-human IgG antibody immobilized on magnetic beads or a plate.

  • Elution and Analysis: The captured ADC is eluted, and the average DAR is determined by LC-MS as described above. The amount of released free drug in the plasma supernatant can also be quantified by LC-MS/MS.

  • Data Analysis: The percentage of intact ADC remaining at each time point is calculated based on the change in average DAR or the appearance of free payload.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Target antigen-positive and antigen-negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free drug payload for a defined period (e.g., 72-120 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is read at ~570 nm.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal, proportional to the number of viable cells, is measured.

  • Data Analysis: The cell viability is plotted against the ADC concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using a sigmoidal dose-response curve.

Visualizations

Signaling and Experimental Workflow Diagrams

ADC_Mechanism_of_Action Figure 1. Mechanism of Action for Non-Cleavable ADCs cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Binding Binding ADC->Binding Targeting Receptor Tumor Antigen Receptor Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Binding->Receptor Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload Release (Linker-Payload-Amino Acid) Degradation->Release Cytotoxicity Cytotoxicity (Cell Death) Release->Cytotoxicity Experimental_Workflow Figure 2. Experimental Workflow for ADC Performance Evaluation cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (HIC, RP-HPLC) Purification->DAR_Analysis Plasma_Stability Plasma Stability Assay DAR_Analysis->Plasma_Stability Cytotoxicity_Assay In Vitro Cytotoxicity Assay DAR_Analysis->Cytotoxicity_Assay Xenograft_Model Xenograft Tumor Model Establishment Cytotoxicity_Assay->Xenograft_Model ADC_Dosing ADC Dosing Xenograft_Model->ADC_Dosing Efficacy_Study Efficacy Study (Tumor Growth Inhibition) ADC_Dosing->Efficacy_Study PK_Study Pharmacokinetic (PK) Study ADC_Dosing->PK_Study Toxicity_Study Toxicity Assessment ADC_Dosing->Toxicity_Study Linker_Comparison Figure 3. Comparison of Linker Release Mechanisms cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) cluster_cleavable Cleavable Linker (e.g., Val-Cit) ADC Antibody-Drug Conjugate NC_Internalization Internalization ADC->NC_Internalization C_Internalization Internalization ADC->C_Internalization NC_Lysosome Lysosomal Trafficking NC_Internalization->NC_Lysosome NC_Degradation Complete Antibody Degradation NC_Lysosome->NC_Degradation NC_Release Release of Payload-Linker-Amino Acid NC_Degradation->NC_Release C_Lysosome Lysosomal Trafficking C_Internalization->C_Lysosome C_Cleavage Enzymatic Cleavage (e.g., Cathepsin B) C_Lysosome->C_Cleavage C_Release Release of Free Payload C_Cleavage->C_Release

References

Safety Operating Guide

Navigating the Safe Disposal of Ald-Ph-amido-PEG2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Ald-Ph-amido-PEG2, a non-cleavable ADC (antibody-drug conjugate) linker. The following procedures are based on general laboratory safety principles and information pertaining to related chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Hazard Assessment and Precautionary Measures

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves prior to use.

  • Skin and Body Protection: Wear a lab coat.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first critical step in safe disposal.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible container. The container should be in good condition and have a secure, leak-proof closure.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Harmful," "Toxic to Aquatic Life").

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Based on its chemical structure, avoid mixing with:

    • Strong acids

    • Strong oxidizing agents

III. Disposal Procedures: A Step-by-Step Guide

Disposal of this compound must be conducted through an approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., unused solutions) in the designated, labeled waste container.

    • Keep the waste container securely closed when not in use.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from heat sources and direct sunlight.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with accurate information about the waste contents.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines. Deface the original label before disposal.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent pads or other appropriate materials to contain the spill.

  • Clean-up:

    • Wear appropriate PPE.

    • Carefully collect the spilled material and absorbent pads and place them in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Quantitative Data and Experimental Protocols

Currently, there is no publicly available, specific quantitative data regarding disposal concentration limits or detailed, validated experimental protocols for the neutralization of this compound. The disposal procedures outlined are based on general best practices for hazardous chemical waste management. For aldehydes, in general, deactivation through chemical treatment to reduce toxicity can be an option, but this must be done in accordance with institutional and regulatory guidelines.

ParameterGuidelineSource
Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects (based on related compound).[1]
Oral Toxicity Harmful if swallowed (based on related compound).[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Waste Type (Solid or Liquid) start->assess spill Spill Occurs start->spill collect Collect in Designated, Labeled, Chemically Compatible Container assess->collect segregate Segregate from Incompatible Waste (Acids, Oxidizers) collect->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end spill_procedure Follow Spill Management Procedure spill->spill_procedure spill_procedure->collect

Figure 1. Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ald-Ph-amido-PEG2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Ald-Ph-amido-PEG2. Given that this compound is a non-cleavable linker for antibody-drug conjugates (ADCs), it should be handled with the same precautions as a potent pharmaceutical compound.[1][2] The following procedures are based on the chemical properties of its constituent parts—an aldehyde, a phenyl group, an amide, and a polyethylene (B3416737) glycol (PEG) chain—and general guidelines for handling ADC linkers.

Personal Protective Equipment (PPE)

Due to the potent nature of ADC linkers, a comprehensive PPE strategy is crucial to minimize exposure.[3][4][5][6] The following table summarizes the required PPE for handling this compound.

Operation Required Personal Protective Equipment (PPE) Rationale
Weighing and Aliquoting (Dry Powder) - Full-face powered air-purifying respirator (PAPR) - Chemical-resistant disposable coveralls ("bunny suit") - Double-layered nitrile gloves - Shoe coversTo prevent inhalation of fine particles and minimize skin contact with the potent compound.[3][6]
Working with Solutions - Chemical splash goggles - Face shield - Lab coat - Nitrile glovesTo protect eyes and skin from splashes of the dissolved compound.
General Laboratory Handling - Safety glasses with side shields - Lab coat - Nitrile glovesStandard laboratory practice to protect against minimal exposure risks.
Spill Cleanup - Chemical-resistant gloves - Chemical splash goggles - Disposable gown - N95 respirator (for dry spills)To provide adequate protection during the handling and disposal of spilled material.[3]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a glove box to ensure containment.

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Donning PPE: Put on the appropriate PPE as specified in the table above before entering the designated handling area.

  • Weighing and Dissolving:

    • Carefully weigh the required amount of this compound powder in a disposable weigh boat inside a fume hood or glove box.

    • To dissolve, add the solvent to the powder slowly to avoid generating dust.

  • Reaction Setup:

    • If using in a reaction, ensure all glassware is clean and dry.

    • Transfer the dissolved this compound solution using a pipette or syringe.

  • Post-Handling:

    • After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Dispose of all contaminated disposables as hazardous waste.

    • Remove PPE in the designated doffing area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and exposure to personnel.

Waste Type Disposal Procedure Rationale
Unused this compound (Dry Powder) - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.To prevent the release of a potent compound into the environment.
Contaminated Solvents and Solutions - Collect in a labeled, sealed, and compatible waste container. - Segregate halogenated and non-halogenated solvent waste. - Dispose of as hazardous chemical waste via your institution's EHS office.[7]To ensure proper handling and disposal of chemically contaminated liquids.
Contaminated Labware (e.g., pipette tips, weigh boats) - Collect in a designated, labeled hazardous waste bag or container. - Dispose of as solid hazardous waste.To prevent cross-contamination and exposure from used materials.
Empty Product Container - Triple rinse with a suitable solvent. - Collect the rinsate as hazardous waste. - Deface the label and dispose of the container as regular solid waste, or as per institutional guidelines.To ensure the container is free of residual potent compound before disposal.

Aldehyde-Specific Waste Treatment: For aldehyde-containing waste streams, chemical neutralization can be an option to render the waste non-hazardous before disposal.[8][9] Commercial aldehyde neutralizing agents are available. Always follow the manufacturer's instructions and your institution's policies for such procedures. Contact your local sewer authority before discharging any treated waste.[10]

Experimental Protocols

In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

  • Methodology:

    • Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

    • Quantification:

      • Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).

      • Free Payload: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.[11]

Workflow and Logical Relationship Diagrams

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep 1. Prepare Work Area and Equipment don_ppe 2. Don Appropriate PPE prep->don_ppe weigh 3. Weigh Powder don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve react 5. Perform Experiment dissolve->react decontaminate 6. Decontaminate Surfaces react->decontaminate collect_liquid Collect Liquid Waste react->collect_liquid dispose_disposables 7. Dispose of Contaminated Disposables decontaminate->dispose_disposables doff_ppe 8. Doff PPE dispose_disposables->doff_ppe collect_solid Collect Solid Waste dispose_disposables->collect_solid wash 9. Wash Hands doff_ppe->wash ehs_pickup Arrange EHS Pickup collect_solid->ehs_pickup treat_aldehyde Neutralize Aldehyde Waste (Optional) collect_liquid->treat_aldehyde treat_aldehyde->ehs_pickup

Caption: Workflow for handling and disposal of this compound.

PPE_Selection_Logic PPE Selection Logic for this compound cluster_task Task cluster_ppe Required PPE task_weighing Weighing/Aliquoting Powder ppe_high PAPR, Coveralls, Double Gloves, Shoe Covers task_weighing->ppe_high task_solution Working with Solutions ppe_medium Goggles, Face Shield, Lab Coat, Gloves task_solution->ppe_medium task_spill Spill Cleanup ppe_spill Goggles, Gown, N95 (if dry), Chemical-Resistant Gloves task_spill->ppe_spill

Caption: Logic for selecting appropriate PPE based on the handling task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.